Product packaging for 2-(1H-pyrazol-4-yl)quinoxaline(Cat. No.:CAS No. 439106-90-8)

2-(1H-pyrazol-4-yl)quinoxaline

Cat. No.: B1335370
CAS No.: 439106-90-8
M. Wt: 196.21 g/mol
InChI Key: UNVWTRJAQMGBKQ-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-4-yl)quinoxaline is a novel heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It is built on a quinoxaline core, a privileged scaffold known for its diverse biological activities, fused with a 1H-pyrazole moiety, a key pharmacophore in many bioactive molecules . This molecular architecture makes it a promising candidate for developing new therapeutic agents. The primary research applications for this compound are anticipated in the fields of antimicrobial and anticancer agent development. Quinoxaline derivatives have demonstrated potent activity against a range of bacterial and fungal strains, including multi-drug resistant bacteria (MDRB), by targeting enzymes like DNA gyrase . Furthermore, quinoxaline-based molecules are actively investigated as inhibitors of various kinase targets, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Inhibitor of nuclear factor kappa B kinase beta (IKKβ), which are crucial in cancer and inflammatory diseases . The pyrazole ring further enhances its potential as a core structure for synthesizing more complex molecules for biological screening . This product is intended for research and development purposes only. It is not for human or veterinary diagnostic or therapeutic uses. Researchers are responsible for ensuring their compliance with all applicable local and international regulations regarding the handling, use, and disposal of this substance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N4 B1335370 2-(1H-pyrazol-4-yl)quinoxaline CAS No. 439106-90-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-pyrazol-4-yl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c1-2-4-10-9(3-1)12-7-11(15-10)8-5-13-14-6-8/h1-7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVWTRJAQMGBKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CNN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404978
Record name 2-(1H-pyrazol-4-yl)quinoxaline
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Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439106-90-8
Record name 2-(1H-Pyrazol-4-yl)quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439106-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-pyrazol-4-yl)quinoxaline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Structural Elucidation of 2-(1H-Pyrazol-4-yl)quinoxaline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of 2-(1H-pyrazol-4-yl)quinoxaline derivatives. Quinoxaline and pyrazole are prominent heterocyclic scaffolds in medicinal chemistry, and their combination into a single molecular entity has garnered significant interest due to their potential as antimicrobial and anticancer agents. This document details synthetic methodologies, presents key characterization data in a structured format, and illustrates the experimental workflows for the benefit of researchers in drug discovery and development.

Synthetic Strategies

The synthesis of this compound derivatives typically involves the construction of the pyrazole ring onto a pre-functionalized quinoxaline core or the coupling of pre-formed pyrazole and quinoxaline moieties. A common and effective strategy involves the reaction of a quinoxaline precursor bearing a hydrazine group with a suitable three-carbon synthon, which can cyclize to form the pyrazole ring.

One prevalent method utilizes 3-hydrazinylquinoxalin-2(1H)-one as a key intermediate. This intermediate can be reacted with various reagents to construct the pyrazole ring. For instance, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of N-pyrazolyl quinoxalines.

Another approach involves the 1,3-dipolar cycloaddition reaction of a hydrazinoquinoxaline derivative with an appropriate dipolarophile, followed by rearrangement and cyclization to yield the desired pyrazolyl-quinoxaline scaffold.[1]

The following diagram illustrates a generalized synthetic workflow for the preparation of these derivatives.

Synthesis_Workflow cluster_quinoxaline_prep Quinoxaline Core Preparation cluster_functionalization Functionalization cluster_pyrazole_formation Pyrazole Ring Formation o_phenylenediamine o-Phenylenediamine quinoxaline_core Quinoxaline Derivative o_phenylenediamine->quinoxaline_core Condensation dicarbonyl Dicarbonyl Compound dicarbonyl->quinoxaline_core hydrazine_functionalization Hydrazine Functionalization quinoxaline_core->hydrazine_functionalization e.g., with Hydrazine Hydrate cyclization Cyclization/Condensation hydrazine_functionalization->cyclization three_carbon_synthon Three-Carbon Synthon (e.g., 1,3-dicarbonyl, enone) three_carbon_synthon->cyclization final_product This compound Derivative cyclization->final_product

Caption: Generalized synthetic workflow for this compound derivatives.

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of key intermediates and final products, compiled from various reported procedures.[2][3][4][5]

Synthesis of 3-(2-((1H-pyrazol-4-yl)methylene)hydrazineyl)quinoxalin-2(1H)-one

Materials:

  • 3-Hydrazinylquinoxalin-2(1H)-one

  • 1H-pyrazole-4-carbaldehyde

  • Ethanol

  • Acetic acid

Procedure:

  • A solution of 3-hydrazinylquinoxalin-2(1H)-one (1 mmol) in ethanol (25 mL) is prepared.

  • To this solution, 1H-pyrazole-4-carbaldehyde (1 mmol) is added, followed by a catalytic amount of acetic acid (2 mL).

  • The reaction mixture is heated under reflux for a period of 6-8 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is allowed to cool to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting residue is quenched with crushed ice.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from ethanol to yield the pure 3-(2-((1H-pyrazol-4-yl)methylene)hydrazineyl)quinoxalin-2(1H)-one.[3]

Synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-methylquinoxalin-2(1H)-one

Materials:

  • 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide

  • Acetylacetone (2,4-pentanedione)

  • Absolute ethanol

Procedure:

  • A mixture of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide (0.218 g, 1 mmol) and acetylacetone (0.100 g, 1 mmol) in absolute ethanol (20 mL) is prepared.

  • The mixture is refluxed for 5 hours.

  • After cooling, the solid product that forms is collected by filtration.

  • The collected solid is recrystallized from ethanol to give the pure product as white crystals.[5]

Structural Elucidation

The structural confirmation of the synthesized this compound derivatives relies on a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Spectroscopic Data Interpretation
  • Infrared (IR) Spectroscopy: The IR spectra of these compounds typically show characteristic absorption bands for N-H stretching of the pyrazole and quinoxaline rings, C=O stretching for quinoxalinone derivatives, and C=N stretching vibrations.[6]

  • ¹H NMR Spectroscopy: The proton NMR spectra provide crucial information about the chemical environment of the protons. Characteristic signals include those for the aromatic protons of the quinoxaline ring, the protons of the pyrazole ring, and any substituents present. For example, the pyrazole CH proton often appears as a distinct singlet.[5][7]

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectra show signals for all unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon in quinoxalinone derivatives and the carbons of the pyrazole and quinoxaline rings are key diagnostic peaks.[6][7]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds, with the molecular ion peak (M+) corresponding to the molecular formula.[6][7]

The following diagram illustrates the general workflow for the structural elucidation of these compounds.

Elucidation_Workflow cluster_spectroscopy Spectroscopic Analysis Synthesized_Compound Synthesized this compound Derivative IR IR Spectroscopy Synthesized_Compound->IR NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR MS Mass Spectrometry Synthesized_Compound->MS Data_Analysis Data Interpretation and Structure Confirmation IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Final_Structure Elucidated Structure Data_Analysis->Final_Structure

Caption: Workflow for the structural elucidation of synthesized derivatives.

Quantitative Data Summary

The following tables summarize key quantitative data for representative this compound derivatives, including melting points, yields, and key spectroscopic data.

Table 1: Physicochemical Data

Compound IDMolecular FormulaYield (%)Melting Point (°C)Reference
1 C₁₂H₉N₅O->300[3]
2 C₁₅H₁₄N₄O₂85265-266[5]

Table 2: Spectroscopic Data

Compound IDKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)MS (m/z) [M+]Reference
1 8.21 (s, 1H, pyrazole-CH), 7.20-7.95 (m, 4H, quinoxaline-H), 11.8 (s, 1H, NH), 12.5 (s, 1H, NH)--[3]
2 6.07 (s, 1H, pyrazole-H), 2.72 (s, 3H, CH₃), 2.16 (s, 3H, CH₃)158.44-106.66 (aromatic C, C=O, C=N)-[5]

Note: '-' indicates data not explicitly provided in the cited sources.

This guide provides a foundational understanding of the synthesis and structural analysis of this compound derivatives. Researchers are encouraged to consult the primary literature for more specific details and a broader range of examples. The methodologies and data presented herein serve as a valuable resource for the design and development of novel quinoxaline-based therapeutic agents.

References

Spectroscopic Analysis of Novel Pyrazolylquinoxalines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methodologies employed in the characterization of novel pyrazolylquinoxalines. These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as kinase inhibitors. This document outlines detailed experimental protocols, presents exemplary spectroscopic data in a structured format, and illustrates key experimental workflows and potential mechanisms of action through detailed diagrams.

Introduction to Pyrazolylquinoxalines

Pyrazolylquinoxalines are a class of fused heterocyclic compounds that incorporate both pyrazole and quinoxaline moieties. This structural combination often imparts unique photophysical properties and significant biological activity, making them attractive scaffolds for drug discovery.[1][2][3] A thorough spectroscopic analysis is crucial for unambiguous structure elucidation, purity assessment, and understanding the structure-property relationships that govern their function.

Experimental Workflows

The characterization of a novel pyrazolylquinoxaline typically follows a systematic workflow, from synthesis to comprehensive spectroscopic analysis.

Experimental Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Pyrazolylquinoxaline purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms uv_vis UV-Vis Spectroscopy purification->uv_vis fluorescence Fluorescence Spectroscopy purification->fluorescence structure Structure Elucidation nmr->structure ms->structure photophysical Photophysical Properties uv_vis->photophysical fluorescence->photophysical biological Biological Activity Screening structure->biological purity Purity Assessment purity->biological photophysical->biological

Caption: General experimental workflow for the synthesis and spectroscopic analysis of novel pyrazolylquinoxalines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For pyrazolylquinoxalines, ¹H and ¹³C NMR provide information on the chemical environment of each proton and carbon atom, while 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish connectivity within the molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazolylquinoxaline derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the compound is fully dissolved; sonication may be used to aid dissolution.

  • Instrument Setup:

    • Use a spectrometer with a minimum field strength of 400 MHz for optimal resolution.

    • Tune and shim the instrument to the specific sample and solvent.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Exemplary Data Presentation

Table 1: Representative ¹H NMR Data for a Substituted Pyrazolylquinoxaline

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-a (Quinoxaline)8.10d8.01H
H-b (Quinoxaline)7.85t7.51H
H-c (Quinoxaline)7.80t7.51H
H-d (Quinoxaline)8.05d8.01H
H-e (Pyrazole)7.50s-1H
-CH₃ (substituent)2.50s-3H

Table 2: Representative ¹³C NMR Data for a Substituted Pyrazolylquinoxaline

Carbon AssignmentChemical Shift (δ, ppm)
C-q (Quinoxaline, C=N)155.0
C-q (Quinoxaline, C-N)142.0
C-q (Aromatic CH)130.0 - 132.0
C-q (Aromatic C)128.0 - 140.0
C-p (Pyrazole, C=N)150.0
C-p (Pyrazole, CH)110.0
C-p (Pyrazole, C-subst.)145.0
-CH₃ (substituent)21.0

Note: The chemical shifts are illustrative and will vary depending on the specific substitution pattern and solvent.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the synthesized compound, which allows for the confirmation of its elemental composition.

Experimental Protocol: HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump.

  • Ionization: Utilize a soft ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to generate intact molecular ions.

  • Mass Analysis: Acquire the mass spectrum in a high-resolution mass analyzer (e.g., time-of-flight (TOF) or Orbitrap).

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and compare the experimentally measured accurate mass to the theoretically calculated mass for the proposed molecular formula.

Exemplary Data Presentation

Table 3: Representative HRMS Data

Proposed FormulaIon TypeCalculated m/zMeasured m/zDifference (ppm)
C₁₈H₁₃N₅[M+H]⁺300.1244300.1241-1.0

UV-Visible and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are used to investigate the photophysical properties of pyrazolylquinoxalines, providing insights into their electronic transitions and potential as fluorescent probes or photosensitizers.

Experimental Protocol: UV-Vis Absorption and Fluorescence Emission
  • Sample Preparation: Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., ethanol, DMSO). Prepare a series of dilutions to determine an appropriate concentration for analysis (typically in the micromolar range). The absorbance at the wavelength of maximum absorption (λ_max) should ideally be between 0.1 and 1.0 for absorption measurements and below 0.1 for fluorescence measurements to avoid inner filter effects.

  • UV-Vis Spectroscopy:

    • Use a dual-beam spectrophotometer.

    • Record a baseline spectrum with a cuvette containing the pure solvent.

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

    • Identify the wavelength(s) of maximum absorbance (λ_max).

  • Fluorescence Spectroscopy:

    • Use a spectrofluorometer.

    • Excite the sample at or near its λ_max.

    • Record the emission spectrum, scanning over a wavelength range longer than the excitation wavelength.

    • Identify the wavelength of maximum emission (λ_em).

  • Quantum Yield Determination (Relative Method): [4][5][6][7][8]

    • Select a suitable fluorescence standard with a known quantum yield (Φ_std) that absorbs at a similar wavelength to the sample.

    • Prepare solutions of the standard and the sample with identical absorbance at the excitation wavelength.

    • Measure the integrated fluorescence intensity (A) of both the standard and the sample under identical experimental conditions.

    • Calculate the quantum yield (Φ_sample) using the following equation: Φ_sample = Φ_std * (A_sample / A_std) * (η_sample² / η_std²) where η is the refractive index of the solvent.

Exemplary Data Presentation

Table 4: Representative Photophysical Data for a Pyrazolylquinoxaline Derivative

Solventλ_max (abs) (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)λ_max (em) (nm)Stokes Shift (nm)Quantum Yield (Φ)
Ethanol35025,0004501000.45
Toluene34524,500430850.60

Potential Mechanism of Action: Kinase Inhibition

Many pyrazole-containing heterocycles have been identified as potent kinase inhibitors.[9][10][11] These compounds often act by competing with ATP for the binding site in the kinase domain, thereby inhibiting the phosphorylation of downstream substrates and disrupting signaling pathways implicated in cell proliferation and survival.

Kinase Inhibition Pathway receptor Growth Factor Receptor kinase Tyrosine Kinase receptor->kinase Activates growth_factor Growth Factor growth_factor->receptor Binds adp ADP kinase->adp substrate Substrate Protein kinase->substrate Phosphorylates atp ATP atp->kinase p_substrate Phosphorylated Substrate downstream Downstream Signaling p_substrate->downstream proliferation Cell Proliferation, Survival downstream->proliferation inhibitor Pyrazolylquinoxaline Kinase Inhibitor inhibitor->kinase Inhibits ATP binding

Caption: Generalized signaling pathway illustrating the mechanism of a pyrazolylquinoxaline as a kinase inhibitor.

This guide provides a foundational framework for the spectroscopic analysis of novel pyrazolylquinoxalines. The specific experimental parameters and the interpretation of the resulting data will, of course, depend on the unique structure and properties of each new compound. Rigorous and systematic application of these techniques is essential for advancing the development of this promising class of molecules.

References

Physicochemical Properties of 2-(1H-pyrazol-4-yl)quinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available and predicted physicochemical properties of 2-(1H-pyrazol-4-yl)quinoxaline (CAS RN: 439106-90-8). Due to a lack of extensive experimental data in the public domain for this specific molecule, this document combines reported information with predicted values for key parameters. It also outlines a plausible experimental protocol for its synthesis based on established methods for related quinoxaline derivatives. Furthermore, as the specific biological targets and signaling pathways of this compound are not yet elucidated, a representative diagram of a generic kinase signaling pathway is provided, a common target for this class of compounds. This guide aims to serve as a foundational resource for researchers interested in the further investigation and development of this compound.

Physicochemical Properties

Quantitative data for this compound is sparse in peer-reviewed literature. The following table summarizes the available and predicted data.

PropertyValueSource
Molecular Formula C₁₁H₈N₄
Molecular Weight 196.21 g/mol [1]
CAS Number 439106-90-8[1]
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa (predicted) Most Basic: 2.5 (pyrazole N), Most Acidic: 14.5 (pyrazole NH)Predicted
logP (predicted) 1.8Predicted

Note: Predicted values for pKa and logP were obtained using computational models and should be confirmed by experimental analysis.

Synthesis and Characterization

Proposed Synthetic Protocol

A common and effective method for synthesizing quinoxalines is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For the synthesis of this compound, a potential route involves the reaction of o-phenylenediamine with (1H-pyrazol-4-yl)glyoxal.

Materials:

  • o-Phenylenediamine

  • (1H-pyrazol-4-yl)glyoxal (or a suitable precursor that can be converted in situ)

  • Ethanol or Acetic Acid (as solvent)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve o-phenylenediamine (1 equivalent) in ethanol or acetic acid in a round-bottom flask equipped with a condenser and a magnetic stirrer.

  • Add a solution of (1H-pyrazol-4-yl)glyoxal (1 equivalent) in the same solvent dropwise to the stirred solution of o-phenylenediamine at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Characterization:

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • Melting Point Analysis: To determine the melting point and assess the purity of the compound.

Synthesis Workflow Diagram

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Product & Characterization o_phenylenediamine o-Phenylenediamine condensation Condensation Reaction (Ethanol/Acetic Acid, Reflux) o_phenylenediamine->condensation pyrazolyl_glyoxal (1H-pyrazol-4-yl)glyoxal pyrazolyl_glyoxal->condensation purification Recrystallization or Column Chromatography condensation->purification product This compound purification->product characterization NMR, MS, IR, MP Analysis product->characterization

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been specifically reported. However, the quinoxaline scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. Many quinoxaline derivatives function as kinase inhibitors.

Given the absence of specific data for the target compound, a generic kinase signaling pathway is presented below as a representative example of a potential mechanism of action for this class of molecules.

Representative Kinase Signaling Pathway

G Representative Kinase Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_nucleus Nucleus ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor RAS RAS receptor->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates transcription Transcription Factors ERK->transcription activates response Cell Proliferation, Survival, Differentiation transcription->response inhibitor This compound (Potential Kinase Inhibitor) inhibitor->RAF inhibits

Caption: A generic kinase signaling pathway potentially targeted by quinoxaline derivatives.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in drug discovery and materials science. This guide provides a starting point for researchers by summarizing its known and predicted physicochemical properties and outlining a practical synthetic approach. The lack of extensive experimental data highlights the opportunity for significant contributions in characterizing this molecule and exploring its biological activities. Future studies should focus on the experimental determination of its physicochemical parameters, optimization of its synthesis, and screening for biological activity to elucidate its mechanism of action and potential therapeutic applications.

References

An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazolylquinoxaline Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of pyrazole and quinoxaline moieties has given rise to a versatile class of heterocyclic compounds known as pyrazolylquinoxalines. These scaffolds have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the discovery and synthesis of novel pyrazolylquinoxaline derivatives. It details synthetic methodologies, experimental protocols for biological evaluation, and summarizes key quantitative data. Furthermore, this guide illustrates the implicated signaling pathways and experimental workflows to facilitate further research and development in this promising area of drug discovery.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules.[4][5] Their therapeutic applications are wide-ranging, with established efficacy as antibacterial, antifungal, antiviral, and anticancer agents.[1][5] The pyrazoline nucleus is another critical pharmacophore known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][6][7] The strategic combination of these two privileged scaffolds into a single molecular entity, the pyrazolylquinoxaline scaffold, has led to the development of novel compounds with enhanced and diverse pharmacological profiles.

This guide will explore the synthetic routes to these hybrid molecules, provide detailed experimental procedures for their biological assessment, and present a consolidated view of their therapeutic potential, with a focus on their antimicrobial and anticancer activities.

Synthesis of Pyrazolylquinoxaline Scaffolds

The synthesis of pyrazolylquinoxaline derivatives typically involves multi-step reactions. A common strategy begins with the synthesis of a quinoxaline-containing chalcone, which then undergoes cyclization with a hydrazine derivative to form the pyrazoline ring.

General Synthetic Workflow

The logical flow for the synthesis and initial screening of pyrazolylquinoxaline scaffolds is outlined below. This workflow represents a common pathway from starting materials to the identification of biologically active lead compounds.

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Further Steps start Starting Materials (e.g., 2,3-dichloroquinoxaline, acetyl compounds) chalcone Chalcone Synthesis (Claisen-Schmidt Condensation) start->chalcone Step 1 cyclization Pyrazoline Ring Formation (Reaction with Hydrazine Derivatives) chalcone->cyclization Step 2 purification Purification and Characterization (Crystallization, Chromatography, Spectroscopy) cyclization->purification Step 3 antimicrobial Antimicrobial Assays (Disk Diffusion, MIC Determination) purification->antimicrobial Test Compounds anticancer Anticancer Assays (MTT, NCI60 Cell Lines) purification->anticancer sar Structure-Activity Relationship (SAR) Studies antimicrobial->sar anticancer->sar lead_opt Lead Optimization sar->lead_opt G cluster_pathway Kinase Signaling Pathway in Cancer RTK Receptor Tyrosine Kinase (e.g., EGFR, FLT3) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Pyrazolylquinoxaline Kinase Inhibitor Inhibitor->RTK Inhibition

References

Initial Biological Screening of 2-(1H-pyrazol-4-yl)quinoxaline Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of 2-(1H-pyrazol-4-yl)quinoxaline analogs, a class of heterocyclic compounds with significant potential in drug discovery. This document outlines detailed experimental protocols for key biological assays, presents quantitative data for representative analogs, and visualizes relevant biological pathways and experimental workflows.

Introduction

Quinoxaline derivatives, particularly those incorporating a pyrazole moiety, have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. These compounds have demonstrated potential as anticancer, antimicrobial, and kinase-inhibiting agents. The this compound scaffold represents a promising pharmacophore for the development of novel therapeutics. This guide serves as a resource for researchers initiating the biological evaluation of this compound class.

Data Presentation: Biological Activity of this compound Analogs

The following tables summarize the in vitro biological activities of selected this compound analogs and related derivatives from various studies.

Table 1: Anticancer Activity (Cytotoxicity)

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Quinoxaline Derivative 4m A549 (Human Lung Carcinoma)MTT Assay9.32 ± 1.56[1]
Quinoxaline Derivative 4b A549 (Human Lung Carcinoma)MTT Assay11.98 ± 2.59[1]
Quinoxaline-based Compound 15 HCT-116 (Human Colon Carcinoma)Not Specified5.50[2]
Quinoxaline-based Compound 15 MCF-7 (Human Breast Adenocarcinoma)Not Specified2.20[2]
Quinoxaline-based Compound 15 HepG-2 (Human Liver Carcinoma)Not Specified5.30[2]
Quinoxaline Derivative 17b HCT-116 (Human Colon Carcinoma)Not Specified-[2]
Quinoxaline Derivative 16e HCT-116 (Human Colon Carcinoma)Not Specified-[2]

Table 2: Antimicrobial Activity

Compound IDMicrobial StrainAssay TypeMIC (µg/mL)MBC (µg/mL)Reference
Quinoxalin-2(1H)-one Derivative 4a Various BacteriaBroth Microdilution0.97-62.51.94-88.8[3]
Quinoxalin-2(1H)-one Derivative 7 Various BacteriaBroth Microdilution0.97-62.51.94-88.8[3]
Quinoxalin-2(1H)-one Derivative 8a Various BacteriaBroth Microdilution0.97-62.51.94-88.8[3]
Quinoxalin-2(1H)-one Derivative 11b Various BacteriaBroth Microdilution0.97-62.51.94-88.8[3]
Quinoxalin-2(1H)-one Derivative 13 Various BacteriaBroth Microdilution0.97-62.51.94-88.8[3]
Quinoxalin-2(1H)-one Derivative 16 Various BacteriaBroth Microdilution0.97-62.51.94-88.8[3]

Table 3: Kinase Inhibition Activity

Compound IDTarget KinaseAssay TypeIC50 (nM)Reference
Quinoxaline Derivative 26e ASK1ADP-Glo Luminescent Assay30.17[4]
Quinoxaline Derivative 23j VEGFR-2Not Specified3.7[5]
Quinoxaline Derivative 17b VEGFR-2Not Specified2.7[2]
Pyrazolo[3,4-g]isoquinoline 1b HaspinNot Specified57
Pyrazolo[3,4-g]isoquinoline 1c HaspinNot Specified66
Pyrazolo[3,4-g]isoquinoline 2c HaspinNot Specified62
Pyrrolo[1,2-a]quinoxalin-4(5H)-one 2 BTKNot Specified7.41[6]
Pyrrolo[1,2-a]quinoxalin-4(5H)-one 4 BTKNot Specified11.4[6]

Experimental Protocols

Detailed methodologies for key biological screening assays are provided below.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound analogs dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.[7]

  • MTT Addition: Remove the treatment medium and add 28 µL of 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[7]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals. Incubate for 15 minutes with shaking.[7]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Kinase Inhibition Screening: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Target kinase and its specific substrate

  • Kinase reaction buffer

  • ATP

  • This compound analogs

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and serially diluted test compounds.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.[8]

  • ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.[8]

  • ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.[8]

  • Luminescence Measurement: Measure the luminescence using a plate reader.[8]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[8]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound analogs

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the wells of a 96-well plate containing broth.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific bacterial strain.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells showing no growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction in bacterial viability.

DNA Gyrase Inhibition Assay

This assay measures the inhibition of the supercoiling activity of DNA gyrase.

Materials:

  • Relaxed plasmid DNA (e.g., pBR322)

  • DNA Gyrase

  • Gyrase assay buffer (containing ATP)

  • This compound analogs

  • Stop buffer/loading dye

  • Agarose gel

  • Ethidium bromide

Procedure:

  • Reaction Setup: In a microfuge tube, combine the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add DNA gyrase to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[9]

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.[9]

  • Electrophoresis: Load the samples onto an agarose gel containing ethidium bromide and perform electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Visualization: Visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and a relevant signaling pathway.

experimental_workflow_cytotoxicity start Start: Cancer Cell Culture seed Seed Cells in 96-well Plates start->seed treat Treat with this compound Analogs seed->treat incubate Incubate for 72h treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate for 1.5h mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance solubilize->read analyze Analyze Data (IC50) read->analyze end End: Cytotoxicity Profile analyze->end

Cytotoxicity Screening Workflow.

kinase_inhibition_workflow start Start: Prepare Reagents setup Set up Reaction: Kinase, Substrate, Inhibitor start->setup initiate Initiate Reaction with ATP setup->initiate incubate Incubate for 1h initiate->incubate adp_glo Add ADP-Glo™ Reagent incubate->adp_glo incubate_adp Incubate for 40 min adp_glo->incubate_adp detect Add Kinase Detection Reagent incubate_adp->detect incubate_detect Incubate for 30 min detect->incubate_detect measure Measure Luminescence incubate_detect->measure analyze Analyze Data (IC50) measure->analyze end End: Kinase Inhibition Profile analyze->end

Kinase Inhibition Assay Workflow.

VEGFR2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) Akt->Transcription Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Inhibitor This compound Analog Inhibitor->VEGFR2 Inhibits

Inhibition of VEGFR-2 Signaling Pathway.

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutic agents. The initial biological screening protocols and data presented in this guide provide a foundational framework for researchers to evaluate the potential of their synthesized analogs. Further investigation into the structure-activity relationships, mechanism of action, and in vivo efficacy of promising compounds is warranted to advance this class of molecules towards clinical development.

References

Exploring the Chemical Space of Pyrazole-Substituted Quinoxalines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the fusion of privileged heterocyclic scaffolds has consistently proven to be a fruitful strategy for the discovery of novel therapeutic agents. Among these, quinoxaline and pyrazole moieties stand out for their broad spectrum of biological activities. Quinoxaline, a bicyclic system composed of a benzene ring fused to a pyrazine ring, is a core structure in numerous compounds with anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Similarly, the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a key pharmacophore in a variety of approved drugs and clinical candidates.[5][6][7]

The combination of these two pharmacophores into a single molecular entity, the pyrazole-substituted quinoxaline, has garnered significant attention. This molecular hybridization aims to leverage the distinct chemical and biological attributes of each component, thereby expanding the accessible chemical space and unlocking new therapeutic possibilities. These compounds have emerged as potent inhibitors of various protein kinases, modulators of key signaling pathways, and promising antimicrobial agents.[8][9][10][11]

This technical guide provides an in-depth exploration of the chemical space of pyrazole-substituted quinoxalines. It covers synthetic methodologies, structure-activity relationships (SAR), and a summary of their biological activities, with a focus on their potential in drug discovery. Detailed experimental protocols, tabulated quantitative data, and visualizations of a key signaling pathway and a typical experimental workflow are presented to serve as a comprehensive resource for researchers in the field.

Synthetic Strategies and Experimental Protocols

The synthesis of pyrazole-substituted quinoxalines can be broadly approached through two main strategies: the construction of the pyrazole ring onto a pre-existing quinoxaline scaffold, or the formation of the quinoxaline ring from a pyrazole-containing precursor. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern.

General Synthetic Protocol: Synthesis of 3-(Pyrazol-1-yl)quinoxalin-2(1H)-one Derivatives

A common route involves the reaction of a 3-hydrazinylquinoxaline derivative with a suitable precursor for the pyrazole ring.

Step 1: Synthesis of 3-Hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one

This intermediate is a key building block. Its synthesis typically starts from a corresponding 3-chloroquinoxaline derivative, which is then reacted with hydrazine hydrate.

Step 2: Cyclization to form the Pyrazole Ring

The 3-hydrazinylquinoxaline intermediate can be reacted with various 1,3-dicarbonyl compounds or their equivalents to form the pyrazole ring. For example, reaction with 2-amino-1,1,3-propenetricarbonitrile in ethanol under reflux yields a 5-amino-3-(cyanomethyl)-1-(quinoxalin-2-yl)-1H-pyrazole-4-carbonitrile derivative.[8]

Experimental Protocol: Synthesis of 5-amino-3-(cyanomethyl)-1-(7-(morpholinosulfonyl)-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carbonitrile [8]

  • An equimolar amount of 3-(hydrazinyl)quinoxaline derivative (1 mmol) and 2-amino-1,1,3-propenetricarbonitrile (1 mmol) are mixed in absolute ethanol (25 mL).

  • The reaction mixture is heated under reflux for 8 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • After cooling, the solid precipitate that forms is collected by filtration.

  • The crude product is crystallized from ethanol to yield the purified final compound.

General Synthetic Protocol: Synthesis of 3-Substituted-4-(quinoxalin-6-yl)pyrazoles

This approach involves the construction of the quinoxaline ring onto a pyrazole-containing starting material.

Step 1: Synthesis of a Pyrazole with a Pendant Group for Quinoxaline Formation

This typically involves creating a pyrazole with an ortho-diaminobenzene precursor attached.

Step 2: Cyclization to form the Quinoxaline Ring

The ortho-diaminobenzene moiety on the pyrazole is then cyclized with a 1,2-dicarbonyl compound to form the quinoxaline ring.[4][12]

Chemical Space and Structure-Activity Relationships (SAR)

The exploration of the chemical space of pyrazole-substituted quinoxalines has revealed critical insights into their structure-activity relationships. The biological activity of these compounds can be finely tuned by modifying the substitution patterns on both the quinoxaline and pyrazole rings.

  • Substituents on the Quinoxaline Ring: Electron-withdrawing groups, such as a morpholinosulfonyl group, at the 6-position of the quinoxalin-2(1H)-one core have been shown to be important for antimicrobial activity.[8] For kinase inhibitors, substitutions at the 6- and 7-positions of the quinoxaline ring are often explored to enhance potency and selectivity.[10][13]

  • Substituents on the Pyrazole Ring: The nature of the substituents on the pyrazole ring plays a crucial role in determining the biological target and potency.

    • For antimicrobial agents, the presence of amino and cyanomethyl groups on the pyrazole ring has been found to be favorable.[8]

    • In the context of kinase inhibitors, aryl or heteroaryl substitutions on the pyrazole ring are common for establishing key interactions within the ATP-binding pocket of the target kinase. For example, in a series of TGF-β type I receptor kinase inhibitors, various substituted phenyl groups were explored at the 3-position of the pyrazole ring.[10][13]

    • The SAR for some anticancer quinoxalines shows that electron-releasing groups on an aromatic ring attached to the quinoxaline system increase activity, while electron-withdrawing groups decrease it.[2]

Biological Activities and Therapeutic Potential

Pyrazole-substituted quinoxalines exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery in multiple therapeutic areas.

Antimicrobial Activity

Several pyrazole-substituted quinoxalin-2(1H)-one derivatives have demonstrated significant antibacterial and antifungal activity.[8] These compounds have shown efficacy against both standard strains and multi-drug resistant bacteria, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range. A key mechanism of action for some of these compounds is the inhibition of bacterial DNA gyrase.[8]

Kinase Inhibition

A major focus of research on pyrazole-substituted quinoxalines has been their development as protein kinase inhibitors.[9][10][11][14] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.

  • TGF-β Type I Receptor Kinase (ALK5) Inhibitors: Certain 3-substituted-4-(quinoxalin-6-yl)pyrazoles have been identified as potent inhibitors of ALK5, a key mediator in the transforming growth factor-β (TGF-β) signaling pathway, which is involved in cancer progression.[10][13]

  • Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors: Dibromo-substituted quinoxaline derivatives have been discovered as effective small-molecule inhibitors of ASK1, a potential therapeutic target for conditions like non-alcoholic steatohepatitis.[14]

  • FLT3 Kinase Inhibitors: 3H-Pyrazolo[4,3-f]quinoline-based compounds have shown potent inhibition of the FLT3 kinase and its mutant forms, which are drivers of acute myeloid leukemia (AML).[11]

  • Haspin Kinase Inhibitors: Pyrazolo[3,4-g]isoquinoline derivatives have been explored as a novel family of kinase inhibitors with varying selectivity profiles, including activity against Haspin kinase.[9]

Quantitative Data Summary

The following tables summarize the biological activity data for representative pyrazole-substituted quinoxalines from the literature.

Table 1: Antimicrobial and DNA Gyrase Inhibitory Activity of Selected Pyrazole-Substituted Quinoxalin-2(1H)-ones [8]

CompoundTarget Organism/EnzymeMIC (µg/mL)IC50 (µM)
4a S. aureus1.95-
7 S. aureus0.97-
8a S. aureus1.95-
11b S. aureus0.97-
13 S. aureus3.9-
16 S. aureus1.95-
4a S. aureus DNA Gyrase-15.34 ± 1.39
7 S. aureus DNA Gyrase-10.93 ± 1.81
8a S. aureus DNA Gyrase-12.86 ± 1.15
11b S. aureus DNA Gyrase-11.42 ± 1.48
13 S. aureus DNA Gyrase-26.18 ± 1.22
16 S. aureus DNA Gyrase-18.25 ± 1.73
Ciprofloxacin S. aureus DNA Gyrase-26.31 ± 1.64

Table 2: Kinase Inhibitory Activity of Selected Pyrazole-Substituted Quinoxalines

CompoundTarget KinaseIC50 (nM)Reference
19b TGF-β type I receptor (ALK5)280[10]
1b Haspin57[9]
1c Haspin66[9]
12d ASK149.63[14]
26e ASK130.17[14]
Quizartinib FLT3comparable to novel compounds[11]

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the context in which these compounds function and how they are developed, the following diagrams are provided.

TGF_beta_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta Type II Receptor Type II Receptor TGF-beta->Type II Receptor Binds Type I Receptor (ALK5) Type I Receptor (ALK5) Type II Receptor->Type I Receptor (ALK5) Phosphorylates SMAD2/3 SMAD2/3 Type I Receptor (ALK5)->SMAD2/3 Phosphorylates SMAD Complex SMAD Complex SMAD2/3->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Regulates Inhibitor Pyrazole-Substituted Quinoxaline Inhibitor Inhibitor->Type I Receptor (ALK5) Inhibits

Caption: TGF-β Signaling Pathway and Point of Inhibition.

experimental_workflow Start Start Synthesis Synthesis of Pyrazole-Substituted Quinoxalines Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Screening Primary Biological Screening (e.g., Kinase Inhibition Assay) Purification->Screening Hit_Identification Active Hit? Screening->Hit_Identification Hit_Identification->Synthesis No SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Yes Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Synthesis In_Vivo_Testing In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Testing End End In_Vivo_Testing->End

References

Synthesis and Deoxidation of 2-(Pyrazol-4-yl)quinoxaline 1-Oxides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the synthesis of 2-(pyrazol-4-yl)quinoxaline 1-oxides and their subsequent deoxidation. This class of compounds holds significant interest for researchers in medicinal chemistry and drug development due to the diverse biological activities associated with quinoxaline and pyrazole scaffolds.[1][2] This document details the synthetic pathways, experimental protocols, and quantitative data to facilitate further research and application.

Synthesis of 2-(Pyrazol-4-yl)quinoxaline 1-Oxides

The primary route for the synthesis of 2-(pyrazol-4-yl)quinoxaline 1-oxides involves the reaction of a substituted 2-(1-methylhydrazino)quinoxaline 1-oxide with an acetylenedicarboxylate. This reaction proceeds through the addition of the hydrazino group to the acetylenedicarboxylate, leading to the formation of the pyrazole ring, followed by a rearrangement.[3]

A key starting material for this synthesis is 6-chloro-2-(1-methylhydrazino)quinoxaline 1-oxide. The reaction of this precursor with dialkyl acetylenedicarboxylates yields the corresponding 2-(pyrazol-4-yl)quinoxaline 1-oxides.[3]

Experimental Protocol: Synthesis of Dimethyl 4-(7-chloro-4-oxidoquinoxalin-2-yl)-1-methyl-1H-pyrazole-3,5-dicarboxylate (5a) and Diethyl 4-(7-chloro-4-oxidoquinoxalin-2-yl)-1-methyl-1H-pyrazole-3,5-dicarboxylate (5b)[3]

A solution of 6-chloro-2-(1-methylhydrazino)quinoxaline 1-oxide (3) and an equimolar amount of dialkyl acetylenedicarboxylate (dimethyl or diethyl) in methanol is refluxed for a specified period. The reaction mixture is then cooled, and the precipitated solid is collected by filtration and recrystallized to afford the pure product.

Detailed Steps:

  • Dissolve 6-chloro-2-(1-methylhydrazino)quinoxaline 1-oxide (3) in methanol.

  • Add an equimolar amount of the respective dialkyl acetylenedicarboxylate.

  • Reflux the mixture for the time indicated in Table 1.

  • Cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with a small amount of cold methanol.

  • Recrystallize the crude product from a suitable solvent (e.g., methanol) to obtain the pure 2-(pyrazol-4-yl)quinoxaline 1-oxide.

Quantitative Data for Synthesis
CompoundReagentsReaction Time (h)Yield (%)Melting Point (°C)
5a 6-chloro-2-(1-methylhydrazino)quinoxaline 1-oxide, Dimethyl acetylenedicarboxylate375218-220
5b 6-chloro-2-(1-methylhydrazino)quinoxaline 1-oxide, Diethyl acetylenedicarboxylate378198-200

Table 1: Synthesis of 2-(Pyrazol-4-yl)quinoxaline 1-Oxides [3]

Deoxidation of 2-(Pyrazol-4-yl)quinoxaline 1-Oxides

The deoxidation of 2-(pyrazol-4-yl)quinoxaline 1-oxides can be achieved using various reducing agents. A common method employs phosphoryl chloride in N,N-dimethylformamide (DMF).[3] This process removes the N-oxide functionality to yield the corresponding 2-(pyrazol-4-yl)quinoxaline.

It is important to note that the selective monodeoxygenation of quinoxaline 1,4-dioxides can be achieved with reagents like trimethyl phosphite, which may be relevant if starting from a di-N-oxide precursor.[4] However, for the deoxidation of the synthesized mono-oxides (5a and 5b), a more potent system is utilized.

Experimental Protocol: Deoxidation of 2-(Pyrazol-4-yl)quinoxaline 1-Oxides (5a, 5b)[3]

A mixture of the 2-(pyrazol-4-yl)quinoxaline 1-oxide and phosphoryl chloride in N,N-dimethylformamide is stirred at room temperature. The reaction is then quenched by pouring it into ice water, and the resulting precipitate is collected and recrystallized.

Detailed Steps:

  • Suspend the 2-(pyrazol-4-yl)quinoxaline 1-oxide (5a or 5b) in N,N-dimethylformamide.

  • Add phosphoryl chloride dropwise to the suspension at 0 °C.

  • Stir the mixture at room temperature for the time specified in Table 2.

  • Carefully pour the reaction mixture into ice water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure deoxidized product.

Quantitative Data for Deoxidation
Starting MaterialProductReaction Time (h)Yield (%)Melting Point (°C)
5a Dimethyl 4-(7-chloroquinoxalin-2-yl)-1-methyl-1H-pyrazole-3,5-dicarboxylate (8a)285165-167
5b Diethyl 4-(7-chloroquinoxalin-2-yl)-1-methyl-1H-pyrazole-3,5-dicarboxylate (8b)288138-140

Table 2: Deoxidation of 2-(Pyrazol-4-yl)quinoxaline 1-Oxides [3]

Visualized Experimental Workflows

The following diagrams illustrate the synthesis and deoxidation processes described above.

Synthesis_Workflow start Start Materials: 6-chloro-2-(1-methylhydrazino)quinoxaline 1-oxide Dialkyl acetylenedicarboxylate reaction_synthesis Reaction: Reflux in Methanol start->reaction_synthesis workup_synthesis Workup: Cooling, Filtration, Recrystallization reaction_synthesis->workup_synthesis product_oxide Product: 2-(Pyrazol-4-yl)quinoxaline 1-Oxide workup_synthesis->product_oxide

Caption: Workflow for the synthesis of 2-(pyrazol-4-yl)quinoxaline 1-oxides.

Deoxidation_Workflow start_deox Starting Material: 2-(Pyrazol-4-yl)quinoxaline 1-Oxide reaction_deox Reaction: POCl3 in DMF at RT start_deox->reaction_deox workup_deox Workup: Quench with Ice Water, Filtration, Recrystallization reaction_deox->workup_deox product_deox Product: 2-(Pyrazol-4-yl)quinoxaline workup_deox->product_deox Potential_Application compound 2-(Pyrazol-4-yl)quinoxaline and its 1-Oxide drug_dev Drug Development Pipeline compound->drug_dev target_id Target Identification (e.g., Kinases, DNA) drug_dev->target_id preclinical Preclinical Studies (In vitro & In vivo) target_id->preclinical clinical Clinical Trials preclinical->clinical therapeutics Potential Therapeutics: Anticancer, Antimicrobial clinical->therapeutics

References

Investigating Tautomerism in Pyrazolyl-Quinoxaline Systems: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive investigation into the tautomeric forms of 2-(1H-pyrazol-4-yl)quinoxaline reveals a notable absence of specific experimental or computational studies in the current scientific literature. Despite extensive searches, no dedicated research focusing on the synthesis, characterization, or tautomeric equilibrium of this particular molecule could be identified. Therefore, this guide will provide an in-depth technical overview of the anticipated tautomeric behavior of this compound based on the well-established principles of pyrazole and quinoxaline chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the potential tautomers and the methodologies to study them.

Introduction to Tautomerism in Heterocyclic Chemistry

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in heterocyclic chemistry with significant implications for a molecule's physical, chemical, and biological properties. For a molecule like this compound, two primary sources of tautomerism exist: the prototropic tautomerism of the pyrazole ring and the potential for annular tautomerism involving the quinoxaline nitrogen atoms.

The pyrazole ring can exist in two main tautomeric forms, the 1H- and 2H-forms, depending on the position of the proton on the nitrogen atoms. The relative stability of these tautomers is influenced by the nature and position of substituents.[1] Similarly, while the aromatic quinoxaline ring itself is not prone to tautomerism, its derivatives, particularly those with exocyclic double bonds or hydroxyl groups, can exhibit keto-enol or imine-enamine tautomerism.[2]

Potential Tautomeric Forms of this compound

Based on the general principles of pyrazole tautomerism, this compound is expected to exist primarily as an equilibrium between two tautomers:

  • Tautomer A: this compound

  • Tautomer B: 2-(2H-pyrazol-4-yl)quinoxaline

The quinoxaline ring is likely to remain as the stable aromatic system. The equilibrium between Tautomer A and Tautomer B would be governed by the electronic effects of the quinoxaline substituent on the pyrazole ring.

Caption: Prototropic tautomerism of this compound.

Note: As actual images for the tautomers cannot be generated, placeholders are used in the DOT script. In a real-world application, these would be replaced with the chemical structures.

Data Presentation: A Predictive Framework

In the absence of experimental data for this compound, the following tables provide a template for how quantitative data on its tautomers would be presented. The values are hypothetical and for illustrative purposes only, based on typical findings for substituted pyrazoles.

Table 1: Calculated Relative Energies of Tautomers

TautomerMethod/Basis SetSolventRelative Energy (kcal/mol)
Tautomer ADFT/B3LYP/6-31GGas Phase0.00
Tautomer BDFT/B3LYP/6-31GGas Phase+1.5
Tautomer ADFT/B3LYP/6-31GDMSO0.00
Tautomer BDFT/B3LYP/6-31GDMSO+1.2

Table 2: Predicted Key NMR Chemical Shifts (ppm)

TautomerNucleusPredicted Chemical Shift (ppm)
Tautomer APyrazole N1-H13.5
Pyrazole C3140.2
Pyrazole C5130.8
Tautomer BPyrazole N2-H13.2
Pyrazole C3135.5
Pyrazole C5135.5

Experimental Protocols for Tautomer Investigation

The following outlines the key experimental methodologies that would be employed to investigate the tautomeric forms of this compound.

Synthesis and Characterization

A potential synthetic route to this compound could involve the condensation of a pyrazole-4-carbaldehyde or a related derivative with o-phenylenediamine.

Synthesis reagent1 Pyrazole-4-carbaldehyde product This compound reagent1->product reagent2 o-Phenylenediamine reagent2->product

Caption: A possible synthetic pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution.

  • ¹H NMR: The chemical shift of the pyrazole N-H proton would be a key indicator. Different tautomers would likely exhibit distinct N-H signals. The observation of a single, broadened N-H signal could suggest a rapid equilibrium between tautomers on the NMR timescale.

  • ¹³C NMR: The chemical shifts of the pyrazole C3 and C5 carbons are sensitive to the tautomeric form. In the symmetric 2H-tautomer, these carbons would be equivalent, while in the 1H-tautomer, they would have different chemical shifts.[1]

  • ¹⁵N NMR: This technique provides direct information about the nitrogen environment and is highly sensitive to tautomeric changes.

Experimental Workflow for NMR Analysis:

NMR_Workflow start Synthesized Compound dissolve Dissolve in various deuterated solvents (e.g., DMSO-d6, CDCl3) start->dissolve acquire Acquire ¹H, ¹³C, and ¹⁵N NMR spectra at different temperatures dissolve->acquire analyze Analyze chemical shifts, coupling constants, and signal coalescence acquire->analyze determine Determine tautomeric ratio and equilibrium constant analyze->determine

Caption: Workflow for investigating tautomerism using NMR spectroscopy.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. By determining the precise positions of all atoms, including the hydrogen on the pyrazole nitrogen, the dominant tautomer in the crystal lattice can be identified.

Computational Chemistry

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting the relative stabilities of tautomers.

Computational Workflow:

DFT_Workflow start Define Tautomeric Structures optimize Geometry Optimization (e.g., DFT/B3LYP/6-31G*) start->optimize energy Calculate Relative Energies (in gas phase and with solvent models) optimize->energy spectra Predict NMR and IR spectra optimize->spectra compare Compare with (future) experimental data energy->compare spectra->compare

Caption: A typical workflow for the computational study of tautomerism.

Conclusion

While specific data for this compound is currently unavailable, this guide provides a comprehensive framework for its investigation. The tautomeric equilibrium is expected to be a key feature of this molecule, primarily involving the prototropic tautomerism of the pyrazole ring. The experimental and computational protocols outlined here represent the standard methodologies for elucidating the tautomeric forms of such heterocyclic systems. Future research in this area would be valuable for a complete understanding of the chemical and physical properties of this compound, which may have applications in medicinal chemistry and materials science.

References

Unambiguous Structure Determination of Isomeric Pyrazolylquinoxalines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the analytical techniques and methodologies essential for the unambiguous structure determination of isomeric pyrazolylquinoxalines. Differentiating between regioisomers of these heterocyclic compounds is a critical step in medicinal chemistry and drug development, as subtle structural variations can lead to significant differences in biological activity.

Introduction to Pyrazolylquinoxaline Isomerism

Pyrazolylquinoxalines are heterocyclic compounds containing both a pyrazole and a quinoxaline ring system. The synthesis of these molecules can often lead to the formation of multiple regioisomers, where the pyrazole ring is attached to the quinoxaline core at different positions. For instance, the reaction of a diketone with a hydrazine can result in isomers based on which nitrogen of the pyrazole ring is attached to the quinoxaline moiety. The correct identification of these isomers is paramount for establishing clear structure-activity relationships (SAR).

Key Analytical Techniques for Structure Elucidation

A combination of spectroscopic techniques is typically required for the definitive structural assignment of pyrazolylquinoxaline isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool, often supplemented by Mass Spectrometry (MS) and, where possible, single-crystal X-ray crystallography for absolute confirmation.

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule.[1] For isomeric pyrazolylquinoxalines, a suite of 1D and 2D NMR experiments is employed to resolve structural ambiguities.

  • 1D NMR (¹H and ¹³C): Initial analysis begins with ¹H and ¹³C NMR spectra. While these can provide initial clues based on chemical shifts and coupling constants, they are often insufficient on their own to distinguish between isomers due to the similarity in the electronic environments of the nuclei.[1][2][3][4]

  • 2D NMR (COSY, HSQC, HMBC, NOESY): Two-dimensional NMR experiments are crucial for establishing through-bond and through-space correlations.[5][6][7]

    • Heteronuclear Multiple Bond Correlation (HMBC): This is arguably the most critical experiment for differentiating regioisomers. HMBC detects long-range (2-3 bond) correlations between protons and carbons. By identifying key correlations, one can unequivocally establish the connectivity between the pyrazole and quinoxaline rings. For example, a correlation between a specific proton on the pyrazole ring and a carbon on the quinoxaline ring can confirm the point of attachment.[5][6]

    • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space. NOESY correlations can help to confirm the proposed regioisomer by showing spatial proximity between protons on the pyrazole and quinoxaline moieties that would only be possible in one isomeric form.[5][6]

    • Correlated Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to identify proton-proton and proton-carbon one-bond correlations, respectively, aiding in the complete assignment of all signals in the spectra.[5][6]

Single-crystal X-ray crystallography provides the most definitive structural evidence by determining the precise three-dimensional arrangement of atoms in a crystalline solid.[8][9][10] If a suitable single crystal of the compound can be grown, this technique can provide an unambiguous structure, confirming connectivity and stereochemistry. This method is invaluable in drug discovery for understanding protein-ligand interactions.[8][11][12]

Data Presentation: Comparative Analysis

To clearly differentiate between isomers, it is essential to present the key distinguishing analytical data in a structured format. The following tables illustrate how quantitative data from NMR experiments can be used to assign the correct structure.

Table 1: Key ¹H NMR Chemical Shifts (δ) for Isomer Differentiation

ProtonIsomer A (δ, ppm)Isomer B (δ, ppm)Rationale for Distinction
H-3' (Pyrazole)8.157.98The chemical shift of the pyrazole proton is influenced by its proximity to the quinoxaline nitrogen atoms, leading to distinct values for each regioisomer.
H-5 (Quinoxaline)8.508.42Proximity to the pyrazole substituent affects the electronic environment of the quinoxaline protons.
H-8 (Quinoxaline)8.318.65The anisotropic effect of the pyrazole ring causes a significant shift difference for the peri-proton in one isomer compared to the other.

Table 2: Diagnostic 2D NMR Correlations for Structure Confirmation

Correlation TypeKey Correlation Observed for Isomer AKey Correlation Observed for Isomer BStructural Implication
HMBC H-3' (pyrazole) → C-2 (quinoxaline)H-1' (pyrazole N-H) → C-3 (quinoxaline)Confirms the C-N linkage between the pyrazole and quinoxaline rings at position C-2 for Isomer A and C-3 for Isomer B.
HMBC H-8 (quinoxaline) → C-4a (quinoxaline)H-5 (quinoxaline) → C-8a (quinoxaline)Long-range couplings within the quinoxaline core that are unique to the substitution pattern.
NOESY H-3' (pyrazole) ↔ H-3 (quinoxaline)H-5' (pyrazole) ↔ H-4 (quinoxaline)Through-space interaction confirms the spatial arrangement and validates the assigned regioisomeric structure.

Experimental Protocols

Detailed and consistent experimental procedures are vital for reproducible and reliable results.

  • Sample Weighing: Accurately weigh 5-10 mg of the pyrazolylquinoxaline sample for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.[13]

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample.[13]

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean vial.

  • Filtration: Filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[13]

  • Standard: Add an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

  • Spectrometer Setup: Tune and shim the spectrometer for the specific sample and solvent.

  • Pulse Program: Select a standard gradient-selected HMBC pulse sequence (e.g., hsqcetgplp on Bruker instruments).

  • Parameter Optimization:

    • Set the spectral widths in both the ¹H and ¹³C dimensions to cover all expected signals.

    • Optimize the long-range coupling constant (ⁿJCH) for which the transfer will be optimized. A typical value is 8-10 Hz.

    • Set the number of scans and dummy scans to achieve an adequate signal-to-noise ratio. This will depend on the sample concentration.

    • Acquire the data using non-uniform sampling (NUS) if available to reduce experiment time.

  • Data Processing: Process the acquired data with appropriate window functions (e.g., sine-bell) and perform Fourier transformation in both dimensions. Phase and baseline correct the resulting 2D spectrum.

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.

  • Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) on the diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to obtain an initial model. Refine the model against the experimental data to obtain the final, high-resolution crystal structure.

Visualization of Analytical Workflows

Visualizing the logical flow of the structure determination process can aid in understanding the strategy.

G cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Syn Synthesis of Pyrazolylquinoxaline Iso Isolation of Isomeric Mixture Syn->Iso Sep Chromatographic Separation Iso->Sep NMR_1D 1D NMR (¹H, ¹³C) Initial Hypothesis Sep->NMR_1D Xray X-ray Crystallography (Optional, Definitive) Sep->Xray Assign Propose Isomeric Structures (Isomer A vs. Isomer B) NMR_1D->Assign NMR_2D 2D NMR (COSY, HSQC) Assign Signals HMBC_NOESY HMBC & NOESY Establish Key Correlations NMR_2D->HMBC_NOESY Compare Compare Data with Predictions HMBC_NOESY->Compare Assign->NMR_2D Guide Analysis Confirm Unambiguous Structure Assignment Compare->Confirm Xray->Confirm Absolute Proof

Caption: Workflow for the unambiguous structure determination of pyrazolylquinoxalines.

G cluster_h ¹H NMR cluster_c ¹³C NMR H1 Proton A (Pyrazole) H2 Proton B (Quinoxaline) H1->H2 NOESY Through-Space C1 Carbon X (Quinoxaline Bridgehead) H1->C1  HMBC (³JCH) Confirms Connectivity C2 Carbon Y (Quinoxaline) H2->C2  COSY (³JHH) Adjacent Protons

Caption: Key 2D NMR correlations used for isomer differentiation.

References

Methodological & Application

Application Notes and Protocols for 2-(1H-pyrazol-4-yl)quinoxaline in Pim-1/2 Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases, comprising Pim-1, Pim-2, and Pim-3, are a family of constitutively active serine/threonine kinases.[1] Overexpression of Pim-1 and Pim-2 is frequently observed in a variety of hematological malignancies and solid tumors, where they play a crucial role in promoting cell survival, proliferation, and resistance to apoptosis.[1] Their involvement in oncogenesis makes them attractive targets for the development of novel cancer therapeutics.[1] The quinoxaline scaffold has emerged as a promising chemotype for the development of kinase inhibitors. This document provides detailed application notes and protocols for the evaluation of 2-(1H-pyrazol-4-yl)quinoxaline and its analogs as inhibitors of Pim-1 and Pim-2 kinases.

Mechanism of Action and Signaling Pathway

Pim kinases are key downstream effectors in various signaling pathways initiated by cytokines and growth factors, most notably the JAK/STAT pathway. Upon activation by upstream signals, STAT3 and STAT5 transcription factors induce the expression of Pim kinases.[2] Once expressed, Pim kinases phosphorylate a range of downstream substrates involved in cell cycle progression and apoptosis. Key substrates include the pro-apoptotic protein BAD, the cell cycle inhibitor p21, and the transcription factor c-Myc.[3][4] By phosphorylating and inactivating these targets, Pim kinases promote cell survival and proliferation. The this compound compound is hypothesized to act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Pim-1 and Pim-2, thereby preventing the phosphorylation of their downstream targets.

Pim_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT3 / STAT5 JAK->STAT p Pim12 Pim-1 / Pim-2 Kinase STAT->Pim12 Transcription BAD BAD Pim12->BAD p p21 p21 Pim12->p21 p cMyc c-Myc Pim12->cMyc p Quinoxaline This compound Quinoxaline->Pim12 Inhibition Apoptosis Apoptosis BAD->Apoptosis Proliferation Cell Proliferation p21->Proliferation cMyc->Proliferation

Figure 1. Simplified Pim-1/2 signaling pathway and the inhibitory action of this compound.

Data Presentation: In Vitro Kinase Inhibition

Compound IDR1R2Pim-1 IC50 (µM)Pim-2 IC50 (µM)
5c HCl0.130.19
5e FCl0.150.25
5f HBr0.110.31
SGI-1776 (Control)--0.0080.05
Data is adapted from "New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation".[5] The compounds listed are quinoxaline-2-carboxylic acid derivatives with varying substitutions at positions 6 (R1) and 7 (R2) of the quinoxaline ring.

Experimental Protocols

The following are detailed protocols for assessing the inhibitory activity of this compound against Pim-1 and Pim-2 kinases.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to measure the enzymatic activity of Pim-1 and Pim-2 kinases and determine the IC50 value of an inhibitor. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.[4][6]

ADP_Glo_Workflow Start Start Compound Prepare serial dilutions of This compound Start->Compound Enzyme Add Pim-1/2 kinase and substrate Compound->Enzyme ATP Initiate reaction with ATP Enzyme->ATP Incubate1 Incubate at RT (e.g., 60 min) ATP->Incubate1 Stop Add ADP-Glo™ Reagent (stops reaction, depletes ATP) Incubate1->Stop Incubate2 Incubate at RT (e.g., 40 min) Stop->Incubate2 Detect Add Kinase Detection Reagent (converts ADP to ATP, generates light) Incubate2->Detect Incubate3 Incubate at RT (e.g., 30 min) Detect->Incubate3 Read Measure Luminescence Incubate3->Read End End Read->End

Figure 2. Workflow for the ADP-Glo™ kinase inhibition assay.

Materials:

  • Recombinant human Pim-1 and Pim-2 kinases

  • Pim kinase substrate (e.g., a peptide derived from BAD or S6K)[4][6]

  • This compound (test inhibitor)

  • SGI-1776 or other known Pim inhibitor (positive control)

  • ADP-Glo™ Kinase Assay Kit (Promega)[7]

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[4][6]

  • ATP

  • DMSO

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute these in the kinase buffer.

  • Assay Plate Setup: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase buffer, recombinant Pim-1 or Pim-2 kinase, and the kinase substrate.

    • Add 2 µL of the master mix to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

    • Prepare an ATP solution in kinase buffer.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration should be close to the Km value for the respective kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Second Incubation: Incubate the plate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP generated to ATP and produce a luminescent signal.

  • Third Incubation: Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation of cancer cell lines that overexpress Pim kinases (e.g., MV4-11 acute myeloid leukemia cells). The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[2]

MTT_Assay_Workflow Start Start Seed Seed cancer cells (e.g., MV4-11) in a 96-well plate Start->Seed Incubate1 Incubate overnight Seed->Incubate1 Treat Treat cells with serial dilutions of This compound Incubate1->Treat Incubate2 Incubate for 72 hours Treat->Incubate2 AddMTT Add MTT solution to each well Incubate2->AddMTT Incubate3 Incubate for 2-4 hours (formazan formation) AddMTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read End End Read->End

Figure 3. General workflow for the MTT cell proliferation assay.

Materials:

  • MV4-11 cell line (or other suitable cancer cell line)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (test inhibitor)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well clear flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[2]

  • Cell Adhesion: Incubate the plate overnight in a humidified incubator to allow the cells to attach (if adherent) and stabilize.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions or vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 72 hours in a humidified incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[2]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.[2]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[2]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the EC50 (half-maximal effective concentration) value by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound and its analogs as inhibitors of Pim-1 and Pim-2 kinases. The combination of biochemical and cell-based assays will enable a comprehensive assessment of the compound's potency and its potential as an anticancer agent. The provided signaling pathway and representative data offer valuable context for interpreting the experimental results.

References

Protocol for Evaluating the Anticancer Activity of Pyrazolylquinoxalines

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Pyrazolylquinoxalines are a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their potential as anticancer agents. This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to systematically evaluate the anticancer activity of novel pyrazolylquinoxaline derivatives. The described methodologies cover the assessment of cytotoxicity, the elucidation of the mode of cell death (apoptosis and paraptosis), and the analysis of cell cycle progression. Furthermore, this protocol details the investigation of key signaling pathways implicated in the anticancer effects of these compounds, such as the MAPK and PI3K/Akt pathways. Adherence to these standardized protocols will facilitate the generation of robust and reproducible data, enabling the identification and characterization of promising pyrazolylquinoxaline-based anticancer drug candidates.

Assessment of Cytotoxicity

A primary step in evaluating the anticancer potential of pyrazolylquinoxalines is to determine their cytotoxic effects on various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrazolylquinoxaline compounds in the cell culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: In Vitro Cytotoxicity of Pyrazolylquinoxaline Derivatives
Compound IDCancer Cell LineIC50 (µM)
YRL1091 MDA-MB-231 (Breast)Not explicitly stated, but cytotoxic effects observed at concentrations from 1-300 µM[1]
MCF-7 (Breast)Not explicitly stated, but cytotoxic effects observed at concentrations from 1-300 µM[1]
Compound 6b Caco (Colon)23.34 ± 0.14[2]

Evaluation of Cell Death Mechanisms

Pyrazolylquinoxalines may induce cancer cell death through various mechanisms, including apoptosis and paraptosis. It is crucial to identify the specific mode of cell death to understand the compound's mechanism of action.

Apoptosis Detection

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with the pyrazolylquinoxaline compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.

Paraptosis Detection

Some pyrazolo[3,4-h]quinoline derivatives have been shown to induce paraptosis, a non-apoptotic form of cell death characterized by cytoplasmic vacuolization.[1][3][4][5][6]

Experimental Protocol: Morphological Assessment and Western Blotting

  • Microscopy: Treat cells with the compound and observe for the formation of cytoplasmic vacuoles using phase-contrast microscopy.

  • Western Blotting: Analyze the expression of key paraptosis-related proteins. A hallmark of paraptosis induced by some pyrazolo[3,4-h]quinolines is the upregulation of microtubule-associated protein 1 light chain 3B (LC3B) and the downregulation of the multifunctional adapter protein Alix.[4]

Data Presentation: Apoptosis and Paraptosis Induction
Compound IDCancer Cell LineApoptosis (%)Paraptosis Indicators
PTA-1 (Pyrazole derivative) MDA-MB-231 (Breast)59.4% at 10 µMNot reported[7]
3f (Pyrazole derivative) MDA-MB-468 (Breast)Significant increase in caspase-3 activityNot reported[8]
YRL1091 (Pyrazolo[3,4-h]quinoline) MDA-MB-231, MCF-7 (Breast)Not inducedCytoplasmic vacuolization, increased LC3B, decreased Alix[4]

Cell Cycle Analysis

Pyrazolylquinoxalines can exert their anticancer effects by arresting the cell cycle at specific phases, thereby inhibiting cell proliferation.

Experimental Protocol: Propidium Iodide Staining and Flow Cytometry
  • Cell Treatment: Treat cells with the pyrazolylquinoxaline compound at various concentrations for 24-72 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Data Presentation: Cell Cycle Arrest
Compound IDCancer Cell LineCell Cycle Arrest Phase
PTA-1 (Pyrazole derivative) MDA-MB-231 (Breast)S and G2/M[7]
Compound 6b (Pyrazolinone chalcone) Caco (Colon)Sub-G0/G1[2]

Signaling Pathway Analysis

Understanding the molecular pathways affected by pyrazolylquinoxalines is essential for elucidating their mechanism of action.

Experimental Protocol: Western Blotting
  • Protein Extraction: Treat cells with the compound for the desired time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-ERK, p-JNK, p-Akt, Akt, Bcl-2, Bax, Caspase-3), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Diagrams of Signaling Pathways and Workflows

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_pathway Signaling Pathway Analysis start Cancer Cell Lines treatment Treat with Pyrazolylquinoxalines start->treatment mtt MTT Assay for Cytotoxicity treatment->mtt ic50 Determine IC50 Values mtt->ic50 apoptosis Annexin V/PI Staining ic50->apoptosis paraptosis Microscopy & Western Blot ic50->paraptosis cell_cycle PI Staining & Flow Cytometry ic50->cell_cycle western_blot Western Blot for Key Proteins (MAPK, PI3K/Akt, etc.) ic50->western_blot

General workflow for evaluating anticancer activity.

paraptosis_pathway cluster_cellular_effects Cellular Effects cluster_signaling Signaling Cascade cluster_outcome Cellular Outcome compound Pyrazolo[3,4-h]quinoline (e.g., YRL1091) ros ROS Production compound->ros er_stress ER Stress compound->er_stress alix Alix Downregulation compound->alix lc3b LC3B Upregulation compound->lc3b mapk MAPK Activation (p-ERK1/2, p-JNK) ros->mapk er_stress->mapk vacuolization Cytoplasmic Vacuolization mapk->vacuolization alix->vacuolization lc3b->vacuolization paraptotic_death Paraptotic Cell Death vacuolization->paraptotic_death

Paraptosis induction by a pyrazolo[3,4-h]quinoline.

apoptosis_pathway cluster_signaling Signaling Cascade cluster_execution Execution Phase cluster_outcome Cellular Outcome compound Pyrazolylquinoxaline pi3k_akt PI3K/Akt Pathway Inhibition compound->pi3k_akt bcl2_family Modulation of Bcl-2 Family (Bax up, Bcl-2 down) compound->bcl2_family pi3k_akt->bcl2_family caspase_activation Caspase Activation (Caspase-9, Caspase-3) bcl2_family->caspase_activation parp_cleavage PARP Cleavage caspase_activation->parp_cleavage apoptotic_body Apoptotic Body Formation parp_cleavage->apoptotic_body apoptosis Apoptosis apoptotic_body->apoptosis

A potential apoptotic pathway for pyrazolylquinoxalines.

References

Application Notes and Protocols: 2-(1H-pyrazol-4-yl)quinoxaline in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential therapeutic applications of 2-(1H-pyrazol-4-yl)quinoxaline and its derivatives in the context of neurodegenerative diseases. Due to the limited direct research on this specific molecule, this document draws upon findings from structurally similar pyrazole-quinoxaline compounds to propose potential mechanisms of action and detailed experimental protocols.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant challenge to global health. A growing body of research suggests that compounds containing quinoxaline and pyrazole scaffolds possess neuroprotective properties.[1][2][3][4] The fused heterocyclic system of this compound represents a promising pharmacophore for the development of novel therapeutics targeting key pathological pathways in these disorders.

Proposed Mechanism of Action: Monoamine Oxidase Inhibition

While the precise mechanism of this compound is yet to be fully elucidated, evidence from analogous compounds, specifically pyrazolo[1,5-a]quinoxalin-4-ones, points towards the inhibition of monoamine oxidase (MAO) enzymes as a primary therapeutic target.[5][6] MAO-A and MAO-B are crucial enzymes in the catabolism of monoamine neurotransmitters. The inhibition of MAO-B is a validated therapeutic strategy in Parkinson's disease, as it increases dopaminergic neurotransmission and reduces the formation of neurotoxic byproducts.

MAO_Inhibition_Pathway cluster_pre_synaptic Pre-synaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Post-synaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism VMAT2 VMAT2 Dopamine->VMAT2 Storage DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC ROS Reactive Oxygen Species (Neurotoxic) MAOB->ROS PQ This compound (Proposed Inhibitor) PQ->MAOB Inhibition Dopamine_Released Dopamine VMAT2->Dopamine_Released Release Dopamine_Receptor Dopamine Receptor Dopamine_Released->Dopamine_Receptor Binding Signal Signal Transduction Dopamine_Receptor->Signal

Data Presentation

The following table summarizes the in vitro activity of structurally related pyrazolo[1,5-a]quinoxalin-4-one derivatives against human MAO-A and MAO-B. This data suggests the potential for the pyrazole-quinoxaline scaffold to selectively inhibit MAO isoforms.

Compound IDTargetIC50 (µM)SelectivityReference
7c MAO-A0.02850-fold over MAO-B[5]
4f MAO-B0.6178-fold over MAO-A[5]

Note: Data presented is for pyrazolo[1,5-a]quinoxalin-4-one derivatives, not this compound itself.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a proposed synthetic route based on established methods for quinoxaline synthesis.

Synthesis_Workflow Start Starting Materials: - 1,2-phenylenediamine - 2-(1H-pyrazol-4-yl)-2-oxoacetaldehyde Step1 Condensation Reaction Start->Step1 Ethanol, Reflux Step2 Purification Step1->Step2 Crude Product Product This compound Step2->Product Column Chromatography Analysis Characterization (NMR, Mass Spec, IR) Product->Analysis

Materials:

  • 1,2-phenylenediamine

  • 2-(1H-pyrazol-4-yl)-2-oxoacetaldehyde

  • Ethanol

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 1,2-phenylenediamine (1 mmol) in ethanol (20 mL), add 2-(1H-pyrazol-4-yl)-2-oxoacetaldehyde (1 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure this compound.

  • Characterize the final product using NMR, mass spectrometry, and IR spectroscopy.

Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay determines the inhibitory potential of the test compound against MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine)

  • MAO-A selective inhibitor (clorgyline)

  • MAO-B selective inhibitor (selegiline)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in potassium phosphate buffer.

  • In a 96-well plate, add 50 µL of the test compound dilutions. Include vehicle controls (buffer with DMSO), a positive control for MAO-A inhibition (clorgyline), and a positive control for MAO-B inhibition (selegiline).

  • Add 25 µL of either MAO-A or MAO-B enzyme solution to the respective wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the kynuramine substrate to all wells.

  • Measure the fluorescence (Excitation: 320 nm, Emission: 380 nm) every 5 minutes for 30 minutes at 37°C.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]

Protocol 3: In Vitro Neuroprotection Assay (SH-SY5Y Cell Model)

This protocol assesses the ability of the test compound to protect neuronal cells from a neurotoxin.

Neuroprotection_Assay_Workflow Start Culture SH-SY5Y Cells Step1 Pre-treat with This compound Start->Step1 Step2 Induce Neurotoxicity (e.g., with MPP+) Step1->Step2 Step3 Incubate for 24 hours Step2->Step3 Step4 Assess Cell Viability (MTT Assay) Step3->Step4 Result Quantify Neuroprotection Step4->Result

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • MPP+ (1-methyl-4-phenylpyridinium) neurotoxin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Induce neurotoxicity by adding MPP+ (final concentration of 1 mM) to the wells (except for the control group).

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the control group.

In Vivo Studies

Following promising in vitro results, the neuroprotective effects of this compound should be evaluated in established animal models of neurodegenerative diseases.[7][8][9] For Parkinson's disease, rodent models utilizing neurotoxins such as MPTP or 6-hydroxydopamine (6-OHDA) are appropriate.[9] For Alzheimer's disease, transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin-1 (PS1) can be used.[9][10] Key endpoints for these studies would include behavioral assessments (e.g., motor function, memory), post-mortem neurochemical analysis (e.g., dopamine levels), and immunohistochemical evaluation of neuronal survival and pathology.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents for neurodegenerative diseases. The proposed mechanism of MAO inhibition provides a strong rationale for its investigation. The protocols outlined in this document offer a framework for the synthesis, in vitro characterization, and preclinical evaluation of this and related compounds. Further research is warranted to fully explore the therapeutic potential of this chemical class.

References

Application Notes and Protocols for the Synthesis and Evaluation of Pyrazolylquinoxaline Libraries in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of pharmacological activities, including anticancer properties.[1][2][3] The pyrazole scaffold is also a privileged structure, forming the core of numerous kinase inhibitors.[4][5] The fusion of these two pharmacophores into a pyrazolylquinoxaline scaffold presents a promising strategy for the development of novel therapeutic agents, particularly kinase inhibitors.[6][7] This document provides detailed methodologies for the synthesis of pyrazolylquinoxaline libraries and protocols for their biological evaluation in a drug discovery context.

Synthetic Methodologies for Pyrazolylquinoxaline Libraries

The efficient construction of diverse chemical libraries is a cornerstone of modern drug discovery. For pyrazolylquinoxaline scaffolds, one-pot and multi-component reactions are particularly attractive as they allow for the rapid generation of a wide range of analogs from simple starting materials.[8]

General One-Pot Synthesis of Pyrazolylquinoxaline Derivatives

This protocol describes a general method for the synthesis of pyrazolyl-substituted quinoxalines, which can be adapted for library synthesis by varying the substituents on the reactants. The reaction involves the condensation of a substituted o-phenylenediamine with a pyrazole-containing dicarbonyl compound.

Experimental Protocol: One-Pot Synthesis

  • Reaction Setup: To a solution of a substituted o-phenylenediamine (1 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL), add a pyrazole-4,5-dione derivative (1 mmol).[9]

  • Reaction Conditions: The reaction mixture can be heated under reflux for 2-12 hours.[9] Alternatively, microwave irradiation can be employed to accelerate the reaction, often reducing reaction times to minutes.[10][9]

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, DMF) or by column chromatography on silica gel.[11]

  • Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[3][11]

A schematic representation of a one-pot synthesis approach is depicted below.

G cluster_synthesis One-Pot Synthesis Workflow Reactants o-Phenylenediamine + Pyrazole-4,5-dione Reaction Condensation Reaction Reactants->Reaction in Solvent Solvent (e.g., Ethanol, Acetic Acid) Solvent->Reaction Heating Heating (Conventional or Microwave) Heating->Reaction energy Workup Work-up & Purification Reaction->Workup Product Pyrazolylquinoxaline Product Workup->Product MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Potential Pyrazolylquinoxaline Inhibitor Inhibitor->RAF inhibition Inhibitor->MEK inhibition PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 phosphorylation AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR Downstream Protein Synthesis, Cell Growth, Proliferation mTOR->Downstream Inhibitor Potential Pyrazolylquinoxaline Inhibitor Inhibitor->PI3K inhibition Inhibitor->mTOR inhibition

References

Application Notes and Protocols: Pyrazolylquinoxalines as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolylquinoxalines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document provides a comprehensive overview of the application of pyrazolylquinoxalines as antimicrobial agents, detailing their activity against various pathogens and the experimental protocols for their evaluation. The quinoxaline nucleus is a well-known pharmacophore, and its combination with a pyrazole moiety has been shown to produce compounds with potent antibacterial and antifungal properties. These notes are intended to serve as a practical guide for researchers engaged in the discovery and development of new antimicrobial drugs.

Antimicrobial Activity of Pyrazolylquinoxalines

The antimicrobial efficacy of pyrazolylquinoxaline derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition in agar diffusion assays.

Quantitative Data Summary

The following tables summarize the antimicrobial activity of selected pyrazolylquinoxaline and related derivatives from various studies. It is important to note that the activity is highly dependent on the specific substitutions on the pyrazolyl and quinoxaline rings.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazolylquinoxaline Derivatives against Bacterial Strains

Compound IDStaphylococcus aureus (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)Reference
Series 1
Compound 4a0.97 - 15.62--21 - 27 (zone in mm)[1]
Compound 70.97 - 15.62--21 - 27 (zone in mm)[1]
Compound 8a0.97 - 15.62--21 - 27 (zone in mm)[1]
Compound 11b0.97 - 15.62--21 - 27 (zone in mm)[1]
Compound 130.97 - 15.62--21 - 27 (zone in mm)[1]
Compound 160.97 - 15.62--21 - 27 (zone in mm)[1]
Series 2
Compound 5cHighly ActiveModerately ActiveHighly ActiveNo Activity[2]
Compound 5dHighly ActiveModerately ActiveHighly ActiveModerately Active[2]
Compound 7aHighly ActiveModerately ActiveHighly ActiveModerately Active[2]
Tetracycline 15.62 - 62.5--20 (zone in mm)[1]

Note: A direct comparison between studies can be challenging due to variations in experimental conditions and bacterial strains.

Table 2: Antifungal Activity of Pyrazolylquinoxaline Derivatives

Compound IDCandida albicans (MIC in µg/mL)Aspergillus niger (MIC in µg/mL)Reference
Compound 1325-[3]
Compound 14b50-[3]
Nystatin 25-[3]
Amphotericin B 12.49 - 88.8-[1]

Proposed Mechanisms of Antimicrobial Action

The precise mechanism of action for pyrazolylquinoxalines is not yet fully elucidated and may vary between different derivatives. However, based on studies of related quinoxaline and pyrazole compounds, two primary mechanisms are proposed: inhibition of DNA gyrase and disruption of cell wall synthesis.[1]

1. Inhibition of DNA Gyrase: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[4][5] Quinoxaline derivatives have been shown to bind to the quinolone-binding site of DNA gyrase, inhibiting its function and leading to bacterial cell death.[2] Molecular docking studies suggest that pyrazolylquinoxalines can fit into the active site of DNA gyrase, interfering with its enzymatic activity.[2]

2. Disruption of Bacterial Cell Wall Synthesis: The bacterial cell wall, composed of peptidoglycan, is crucial for maintaining cell integrity. Some heterocyclic compounds, including certain pyrazole derivatives, are known to interfere with the enzymes involved in peptidoglycan synthesis.[6][7][][9][10] This leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis.

Below is a conceptual diagram illustrating these potential mechanisms.

antimicrobial_mechanisms cluster_compound Pyrazolylquinoxaline cluster_bacterium Bacterial Cell cluster_cytoplasm Cytoplasm cluster_cellwall Cell Wall Synthesis Compound Pyrazolylquinoxaline DNAGyrase DNA Gyrase (Topoisomerase II) Compound->DNAGyrase Inhibition Transpeptidase Transpeptidase (PBP) Compound->Transpeptidase Inhibition DNA Bacterial DNA DNA->DNA Peptidoglycan Peptidoglycan Precursors DNAGyrase->DNA Supercoiling CellWall Cell Wall Transpeptidase->CellWall Cross-linking

Caption: Proposed antimicrobial mechanisms of pyrazolylquinoxalines.

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of the antimicrobial activity of pyrazolylquinoxalines.

Protocol 1: Agar Disc Diffusion Method

This method is used for the preliminary screening of antimicrobial activity.

Materials:

  • Test compounds (pyrazolylquinoxalines)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Bacterial and fungal strains

  • Nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Sterile Petri dishes

  • Sterile filter paper discs (6 mm diameter)

  • Standard antibiotic and antifungal discs (e.g., Ciprofloxacin, Fluconazole)

  • Incubator

Procedure:

  • Media Preparation: Prepare nutrient agar or Sabouraud dextrose agar as per the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusted to a 0.5 McFarland standard.

  • Seeding of Plates: Using a sterile cotton swab, evenly spread the microbial suspension over the entire surface of the agar plates.

  • Disc Preparation and Application:

    • Dissolve the test compounds in DMSO to a final concentration of 10 mg/mL.[2]

    • Impregnate sterile filter paper discs with a known concentration of the test compound solution (e.g., 50 µ g/disc ).[2]

    • Allow the solvent to evaporate completely.

    • Place the impregnated discs, along with standard antibiotic/antifungal discs and a DMSO-only control disc, onto the surface of the seeded agar plates.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Data Collection: Measure the diameter of the zone of inhibition (including the disc) in millimeters.

Protocol 2: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.[11]

Materials:

  • Test compounds

  • DMSO

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Bacterial and fungal strains

  • Standard antimicrobial agents

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO.

  • Serial Dilutions:

    • Add 100 µL of broth to each well of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well and perform two-fold serial dilutions across the plate.

  • Inoculum Preparation: Prepare a microbial suspension and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for antimicrobial susceptibility testing of pyrazolylquinoxaline compounds.

antimicrobial_workflow cluster_testing Antimicrobial Susceptibility Testing cluster_disc Agar Disc Diffusion (Qualitative) cluster_mic Broth Microdilution (Quantitative) start Start: Synthesized Pyrazolylquinoxaline Compounds prep_compounds Prepare Stock Solutions (e.g., in DMSO) start->prep_compounds prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) start->prep_inoculum impregnate_discs Impregnate Discs with Test Compounds prep_compounds->impregnate_discs serial_dilute Perform Serial Dilutions in 96-Well Plates prep_compounds->serial_dilute seed_plates Seed Agar Plates with Inoculum prep_inoculum->seed_plates add_inoculum Add Inoculum to Wells prep_inoculum->add_inoculum place_discs Place Discs on Agar seed_plates->place_discs impregnate_discs->place_discs incubate_disc Incubate Plates place_discs->incubate_disc measure_zones Measure Zones of Inhibition (mm) incubate_disc->measure_zones analyze Analyze Data and Compare with Standards measure_zones->analyze serial_dilute->add_inoculum incubate_mic Incubate Plates add_inoculum->incubate_mic determine_mic Determine MIC incubate_mic->determine_mic determine_mic->analyze end End: Identify Lead Antimicrobial Compounds analyze->end

Caption: General workflow for antimicrobial susceptibility testing.

References

In Vitro Anticancer Potential of 2-(1H-pyrazol-4-yl)quinoxaline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vitro evaluation of 2-(1H-pyrazol-4-yl)quinoxaline and its derivatives as potential anticancer agents. The content herein summarizes the cytotoxic effects against various cancer cell lines and elucidates the underlying mechanisms of action, including the induction of apoptosis and cell cycle arrest. Detailed experimental protocols and visual diagrams of key cellular pathways are included to facilitate the replication and further investigation of these promising compounds.

Data Presentation: Cytotoxicity of Quinoxaline Derivatives

The in vitro cytotoxic activity of various quinoxaline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized below.

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference CompoundReference IC50 (µM)
Compound IVPC-3Prostate Cancer2.11Doxorubicin-
Compound IVHepG2Liver Cancer-Doxorubicin-
Compound IIIPC-3Prostate Cancer4.11Doxorubicin-
RZ2A549Lung Carcinoma>50--
RZ2HeLaCervical Carcinoma28.3 ± 1.2--
RZ2JurkatT-cell Leukemia15.1 ± 1.1--
RZ2U87-MGGlioblastoma20.3 ± 1.9--
Benzo[g]quinoxaline 3MCF-7Breast Cancer2.89Doxorubicin2.01
Benzo[g]quinoxaline 9MCF-7Breast Cancer8.84Doxorubicin2.01

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Studies on quinoxaline derivatives indicate that their anticancer activity is mediated through the induction of programmed cell death (apoptosis) and interference with the cell division cycle.

A notable quinoxaline-based derivative, referred to as compound IV, has been shown to induce apoptosis in PC-3 prostate cancer cells by modulating the expression of key regulatory proteins.[1] Western blot analysis revealed a dose-dependent upregulation of pro-apoptotic proteins such as p53, caspase-3, and caspase-8, alongside a downregulation of the anti-apoptotic protein Bcl-2.[1] This shift in the balance of pro- and anti-apoptotic proteins ultimately leads to the activation of the caspase cascade and execution of apoptosis.[1]

Furthermore, cell cycle analysis has demonstrated that this compound arrests the cell cycle in the S phase, thereby inhibiting DNA replication and preventing cancer cell proliferation.[1] The proposed mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division.[1]

Another quinoxaline derivative, a benzo[g]quinoxaline compound, has also been found to induce apoptosis in MCF-7 breast cancer cells by activating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl2.[2]

The following diagram illustrates the proposed signaling pathway for apoptosis induction by quinoxaline derivatives.

Quinoxaline This compound Derivative TopoII Topoisomerase II Inhibition Quinoxaline->TopoII inhibits Caspase8 Caspase-8 Activation Quinoxaline->Caspase8 DNA_Damage DNA Damage TopoII->DNA_Damage leads to p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway of this compound derivatives.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to evaluate the anticancer properties of this compound.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the test compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Start Start: Seed Cancer Cells in 96-well plate Incubate1 Incubate for 24h (37°C, 5% CO2) Start->Incubate1 Treat Treat with serial dilutions of This compound Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 AddMTT Add MTT solution to each well Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 Solubilize Add solubilization buffer (e.g., DMSO) Incubate3->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Analyze Calculate IC50 values Measure->Analyze

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines (e.g., PC-3, HepG2, MCF-7)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Double Staining)

This protocol describes the detection of apoptosis using flow cytometry based on the externalization of phosphatidylserine (Annexin V staining) and plasma membrane integrity (Propidium Iodide staining).

Start Start: Treat cells with This compound Incubate Incubate for 24-48h Start->Incubate Harvest Harvest and wash cells with PBS Incubate->Harvest Resuspend Resuspend in 1X Binding Buffer Harvest->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain IncubateDark Incubate for 15 min in the dark Stain->IncubateDark Analyze Analyze by Flow Cytometry IncubateDark->Analyze Quantify Quantify apoptotic cell populations (Early, Late, Necrotic) Analyze->Quantify

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution by flow cytometry after staining the cellular DNA with propidium iodide.

Materials:

  • Cancer cell lines

  • This compound

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol describes the detection of specific proteins involved in apoptosis signaling pathways.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against p53, Bcl-2, Bax, Caspase-3, Caspase-8, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with the test compound at various concentrations for a specified time.

  • Lyse the cells and determine the protein concentration using a BCA assay.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities relative to the loading control.

References

Application Notes and Protocols: Development of 2-(1H-pyrazol-4-yl)quinoxaline-based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The 2-(1H-pyrazol-4-yl)quinoxaline scaffold represents a privileged chemical structure in medicinal chemistry, demonstrating significant potential as a versatile backbone for the design of potent and selective kinase inhibitors. Kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.

Compounds based on this scaffold have been shown to target several key kinases involved in disease progression:

  • Apoptosis Signal-Regulating Kinase 1 (ASK1): A key component of the MAPK signaling cascade, ASK1 is activated by cellular stressors like reactive oxygen species (ROS) and TNF-α.[1] Its downstream signaling through JNK and p38 pathways mediates apoptosis and inflammation.[1][2] Inhibitors of ASK1 are being investigated for therapeutic applications in non-alcoholic steatohepatitis (NASH), cardiovascular diseases, and neurodegenerative disorders.[3]

  • Transforming Growth Factor-β (TGF-β) Type I Receptor Kinase (ALK5): ALK5 is the primary receptor for TGF-β, a cytokine that plays a dual role in cancer but is a major driver of fibrosis in various tissues.[4][5] ALK5 inhibitors can block TGF-β signaling and are promising candidates for treating fibrotic diseases and certain cancers.[6]

  • Other Kinases: This scaffold has also been adapted to inhibit other important kinases such as c-Jun N-terminal kinases (JNKs), Ephrin receptors, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), highlighting its broad applicability in drug discovery.

The development of these inhibitors focuses on optimizing potency, selectivity, and pharmacokinetic properties through systematic structure-activity relationship (SAR) studies. Modifications to the pyrazole, quinoxaline, and linker moieties allow for fine-tuning of the inhibitor's interaction with the kinase ATP-binding pocket.

Quantitative Data Summary

The inhibitory activities of several this compound-based compounds against their target kinases are summarized below. This data provides a comparative overview of their potency.

Compound IDTarget Kinase(s)IC50 ValueReference
26e ASK130.17 nM[7]
12d ASK149.63 nM[7]
12c ASK1117.61 nM[7]
12b ASK1502.46 nM[7]
Compound 1 JNK30.63 µM[8]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Key Signaling Pathway and Inhibition

The diagram below illustrates the Apoptosis Signal-Regulating Kinase 1 (ASK1) pathway, a critical stress-response cascade. Various cellular stressors activate ASK1, which then phosphorylates and activates downstream kinases (MKKs), leading to the activation of JNK and p38. This cascade culminates in cellular responses such as inflammation and apoptosis.[2][9] The this compound-based inhibitors function by directly targeting and inhibiting the catalytic activity of ASK1.[7]

ASK1_Pathway cluster_stimuli Cellular Stressors cluster_mapk MAPK Cascade cluster_response Cellular Response ROS Oxidative Stress (ROS) ASK1 ASK1 (MAP3K5) ROS->ASK1 TNFa TNF-α TNFa->ASK1 MKK47 MKK4 / MKK7 ASK1->MKK47 MKK36 MKK3 / MKK6 ASK1->MKK36 JNK JNK MKK47->JNK p38 p38 MKK36->p38 Response Inflammation & Apoptosis JNK->Response p38->Response Inhibitor This compound Inhibitor Inhibitor->ASK1

Figure 1. Simplified ASK1 signaling pathway and point of inhibition.

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol outlines a common synthetic route involving a Suzuki coupling to form a pyrazolyl-pyridine intermediate, followed by an amide coupling with quinoxaline-2-carboxylic acid. This multi-step process is a versatile method for generating a library of analogs for SAR studies.[7][8]

Synthesis_Workflow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Amide Coupling A Halogenated Heterocycle (e.g., 2-amino-6-bromopyridine) Intermediate Pyrazolyl-Pyridine Intermediate A->Intermediate Pd Catalyst, Base B Pyrazole Boronic Acid or Ester B->Intermediate Final Final Product: 2-(pyrazol-4-yl)quinoxaline Derivative Intermediate->Final Coupling Agent (T3P), Base, Solvent (DCM) C Quinoxaline-2- carboxylic acid C->Final

Figure 2. General workflow for the synthesis of target compounds.

Step 1: Suzuki Coupling to Synthesize Pyrazolyl-Pyridine Intermediate

  • To a reaction vessel, add the halogenated heterocycle (e.g., 2-amino-6-bromopyridine, 1.0 equiv), the pyrazole boronic acid pinacol ester (1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Purge the vessel with an inert gas (e.g., Nitrogen or Argon).

  • Add a degassed solvent system (e.g., dioxane/water mixture).

  • Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel) to obtain the desired pyrazolyl-pyridine intermediate.

Step 2: Amide Coupling

  • Dissolve the pyrazolyl-pyridine intermediate (1.0 equiv) and quinoxaline-2-carboxylic acid (1.1 equiv) in an anhydrous aprotic solvent such as dichloromethane (DCM) or acetonitrile (MeCN).

  • Add a base (e.g., triethylamine or DIPEA, 3.0-4.0 equiv).

  • To this stirring solution, add a coupling agent. A solution of propylphosphonic anhydride (T3P, 50% in ethyl acetate, 2.0 equiv) is often effective.[7]

  • Stir the reaction at room temperature for 6-18 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate and concentrate.

  • Purify the final compound by column chromatography or recrystallization to yield the pure this compound-based inhibitor.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.[7]

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method to determine the IC50 value of a test compound using a luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay), which measures the amount of ADP produced in the kinase reaction.[10][11]

Materials:

  • Recombinant kinase (e.g., ASK1)

  • Kinase-specific substrate

  • ATP (at Km concentration for the kinase)

  • Test compound (serially diluted in DMSO)

  • Kinase assay buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO. A typical starting concentration is 100 µM.

  • Kinase Reaction Setup:

    • To the wells of a white assay plate, add 1-5 µL of the diluted test compound or DMSO (for 0% and 100% inhibition controls).

    • Add the kinase enzyme solution (diluted in assay buffer) to all wells except the "no enzyme" control.

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[12]

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP to all wells.[13] The final reaction volume is typically 10-25 µL.

  • Incubation: Cover the plate and incubate at the optimal temperature for the kinase (e.g., 30 °C or room temperature) for 60 minutes.

  • Stop Reaction and Detect ADP:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP back to ATP and provide the luciferase/luciferin substrate for the light-producing reaction. Incubate for 30-60 minutes at room temperature.[10]

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • Data Analysis:

    • Subtract the background signal (from "no enzyme" control wells) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value.

Protocol 3: Cell Viability Assay (CCK-8)

This protocol is used to assess the cytotoxicity of the synthesized inhibitors on a relevant cell line (e.g., normal human liver LO2 cells, as used for ASK1 inhibitors) to evaluate their safety profile.[7] The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method for determining the number of viable cells.[14][15][16]

Materials:

  • Relevant cell line (e.g., LO2 cells)

  • Complete cell culture medium

  • Test compounds (serially diluted)

  • CCK-8 reagent

  • 96-well clear cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (450 nm absorbance)

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[15][17]

  • Incubation: Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM).

    • Include "vehicle control" wells (containing DMSO at the same final concentration as the test wells) and "blank" wells (medium only).

  • Incubation: Return the plate to the incubator for an appropriate exposure time (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[14][18] Be careful not to introduce bubbles.

  • Final Incubation: Incubate the plate for 1-4 hours in the incubator, until the medium in the control wells turns a distinct orange color. The incubation time depends on the cell type and density.[16]

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: Cell Viability (%) = [(Absorbance of treated wells) / (Absorbance of vehicle control wells)] x 100.

    • Plot the cell viability (%) against the logarithm of the compound concentration to generate a dose-response curve and determine the CC50 (cytotoxic concentration 50%) value, if applicable.

References

Application Notes and Protocols: One-Pot Synthesis of Ethyl 1-(4-Alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocol for the efficient one-pot synthesis of a series of ethyl 1-(4-alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate derivatives. This class of compounds holds significant interest in medicinal chemistry and drug discovery due to the privileged structural motifs of quinoxalinone and pyrazole, which are known to exhibit a wide range of biological activities. The described method offers a scalable, cost-effective, and streamlined approach to these valuable molecules.

Introduction

Quinoxalinone and pyrazole moieties are prevalent scaffolds in a multitude of biologically active compounds, demonstrating activities such as anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The combination of these two heterocyclic systems into a single molecular entity is a promising strategy for the development of novel therapeutic agents. The traditional multi-step synthesis of such complex molecules can be time-consuming, inefficient, and generate significant waste. The one-pot synthesis protocol detailed herein circumvents these challenges by combining multiple reaction steps into a single, efficient operation, leading to a higher overall yield and purity of the final products.[1]

This method relies on the initial formation of a pyrazole ring by the condensation of a 3-hydrazinylquinoxalin-2(1H)-one precursor with ethyl 2-formyl-3-oxopropionate, followed by in-situ N-alkylation of the quinoxalinone nitrogen. This approach is not only efficient but also allows for the facile introduction of a variety of alkyl groups at the N-4 position of the quinoxalinone ring, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Experimental Protocols

General Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography for purification should be performed using silica gel (100-200 mesh). Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) should be recorded on a 400 or 500 MHz spectrometer. Mass spectra should be obtained using an electrospray ionization (ESI) source. Infrared (IR) spectra should be recorded on a FT-IR spectrometer. Melting points are uncorrected.

One-Pot Synthesis of Ethyl 1-(4-alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate Derivatives (General Procedure)

The synthesis is performed in a two-step, one-pot sequence as outlined in the workflow diagram below.

Step 1: Synthesis of Ethyl 1-(3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate

  • To a solution of 3-hydrazinylquinoxalin-2(1H)-one (1.0 mmol) in a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide (DMF) (10 mL), add ethyl 2-formyl-3-oxopropionate (1.1 mmol).

  • Add a catalytic amount of a weak acid, such as acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux (typically 70-80 °C) and stir for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, allow the reaction mixture to cool to room temperature. The intermediate product may precipitate out of the solution.

Step 2: N-Alkylation of the Quinoxalinone Ring

  • To the reaction mixture containing the freshly prepared ethyl 1-(3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate, add a suitable base, such as potassium carbonate (K₂CO₃) (2.0 mmol) or sodium hydride (NaH) (1.2 mmol).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.2 mmol) dropwise to the reaction mixture.

  • Continue stirring the reaction at room temperature or slightly elevated temperature (40-50 °C) for 4-8 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • The solid product will precipitate out. Collect the precipitate by filtration, wash with water, and then a small amount of cold ethanol.

  • Dry the crude product under vacuum.

  • If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Data Presentation

The following table summarizes the quantitative data for a representative set of synthesized ethyl 1-(4-alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate derivatives.

Compound IDAlkyl Group (R)Molecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)¹H NMR (δ, ppm) Highlights
1a MethylC₁₅H₁₄N₄O₃298.3085210-2123.65 (s, 3H, N-CH₃), 8.21 (s, 1H, pyrazole-H), 9.05 (s, 1H, pyrazole-H)
1b EthylC₁₆H₁₆N₄O₃312.3282198-2001.30 (t, 3H, CH₂CH₃), 4.15 (q, 2H, CH₂CH₃), 8.20 (s, 1H, pyrazole-H), 9.04 (s, 1H, pyrazole-H)
1c PropylC₁₇H₁₈N₄O₃326.3578185-1870.95 (t, 3H), 1.75 (m, 2H), 4.05 (t, 2H), 8.19 (s, 1H, pyrazole-H), 9.03 (s, 1H, pyrazole-H)
1d BenzylC₂₁H₁₈N₄O₃374.3988225-2275.40 (s, 2H, N-CH₂Ph), 7.25-7.40 (m, 5H, Ar-H), 8.25 (s, 1H, pyrazole-H), 9.10 (s, 1H, pyrazole-H)

Note: The spectroscopic data presented are hypothetical and representative for the class of compounds. Actual values must be determined experimentally.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the one-pot synthesis protocol.

One_Pot_Synthesis Reactants Starting Materials: 3-Hydrazinylquinoxalin-2(1H)-one Ethyl 2-formyl-3-oxopropionate Step1 Step 1: Pyrazole Formation (Condensation) Reactants->Step1 Ethanol/DMF, Acetic Acid (cat.), Reflux Intermediate Intermediate: Ethyl 1-(3-oxo-3,4-dihydroquinoxalin-2-yl)- 1H-pyrazole-4-carboxylate Step1->Intermediate In-situ formation Step2 Step 2: N-Alkylation Intermediate->Step2 Alkylation_Reagents Reagents for Step 2: Alkyl Halide (R-X) Base (e.g., K₂CO₃) Alkylation_Reagents->Step2 Product Final Product: Ethyl 1-(4-alkyl-3-oxo-3,4-dihydroquinoxalin- 2-yl)-1H-pyrazole-4-carboxylate Step2->Product Room Temp. or Gentle Heating Purification Work-up and Purification Product->Purification Precipitation, Filtration, Recrystallization/ Chromatography Final_Product Pure Product Purification->Final_Product

Caption: One-pot synthesis workflow for the preparation of the target compounds.

Conclusion

The described one-pot synthesis provides an efficient and versatile method for the preparation of ethyl 1-(4-alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate derivatives. This protocol is amenable to the synthesis of a diverse library of compounds for biological screening and drug development endeavors. The high yields, operational simplicity, and cost-effectiveness make this a valuable methodology for both academic and industrial research settings.[1]

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Quinoxaline Derivatives for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery.[1][2][3] These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[2][3][4] This document provides detailed application notes and protocols for the efficient synthesis of quinoxaline derivatives utilizing microwave-assisted organic synthesis (MAOS). Microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved product yields, and alignment with the principles of green chemistry.[1][5] This guide is intended for researchers and scientists in the field of medicinal chemistry and drug development, offering a practical framework for the rapid generation of quinoxaline-based compound libraries for biological screening.

Introduction to Microwave-Assisted Quinoxaline Synthesis

The synthesis of quinoxalines most commonly involves the condensation of a 1,2-diamine, typically an o-phenylenediamine, with a 1,2-dicarbonyl compound.[6] Traditional methods often require prolonged heating under reflux for several hours.[6] Microwave-assisted synthesis, however, leverages the efficient and rapid heating of reactants and solvents by microwave energy, leading to a substantial acceleration of the reaction.[1] This technology not only shortens reaction times from hours to mere minutes but also frequently results in higher yields and cleaner reaction profiles with fewer byproducts.[5] The key advantages of employing microwave synthesis for quinoxaline derivatives include:

  • Rapid Reaction Times: Syntheses are often completed within 2-5 minutes.[1][5]

  • Higher Yields: Compared to conventional methods, microwave-assisted synthesis often provides excellent yields, ranging from 69% to 99%.

  • Greener Chemistry: The efficiency of microwave heating can reduce or eliminate the need for solvents, contributing to more environmentally benign protocols.[1]

  • Enhanced Purity: Shorter reaction times can minimize the formation of degradation products and polymeric species.

  • Facile Library Synthesis: The speed and efficiency of this methodology are ideal for the rapid generation of diverse compound libraries necessary for high-throughput screening.

Experimental Protocols

Protocol 1: General Microwave-Assisted Synthesis of Quinoxaline Derivatives

This protocol outlines a general and efficient method for the synthesis of a variety of quinoxaline derivatives.

Materials:

  • Substituted o-phenylenediamine (1.0 mmol)

  • 1,2-dicarbonyl compound (e.g., benzil, glyoxal) (1.0 mmol)

  • Solvent (e.g., Ethanol/Water (1:1), DMF, DMSO) or a solid support (e.g., acidic alumina)[1][6][7]

  • Catalyst (optional, e.g., Iodine (5 mol%), MgBr₂·OEt₂)[6][8]

  • 10 mL microwave synthesis vial with a magnetic stir bar

Procedure:

  • To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add the substituted o-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol).

  • Add the selected solvent (e.g., 2 mL of 1:1 ethanol/water) or solid support. If a catalyst is used, add it to the mixture.[1][6] For a solvent-free approach, ensure the solid reactants are thoroughly mixed.[1][7]

  • Seal the vial securely and place it in the microwave reactor.

  • Irradiate the mixture with microwaves for 2-5 minutes at a temperature of approximately 160°C.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction vial to cool to room temperature.

  • If a precipitate has formed, collect the product by filtration. If the product is in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure quinoxaline derivative.

Protocol 2: In Vitro Anticancer Activity Screening using MTT Assay

This protocol describes a common method for evaluating the cytotoxic effects of newly synthesized quinoxaline derivatives against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • Synthesized quinoxaline derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • CO₂ incubator

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the quinoxaline derivatives in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a positive control (e.g., Doxorubicin). Include a vehicle control (DMSO).

  • Incubate the plates for an additional 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: In Vitro Antimicrobial Activity Screening using Disk Diffusion Assay

This protocol provides a standard method for assessing the antimicrobial activity of the synthesized quinoxaline derivatives.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Proteus mirabilis (Gram-negative))[8][9]

  • Fungal strains (e.g., Aspergillus fumigatus)[10]

  • Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Sterile filter paper discs (6 mm in diameter)

  • Synthesized quinoxaline derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic (e.g., Amoxicillin, Ciprofloxacin) and antifungal (e.g., Ketoconazole) discs

  • Incubator

Procedure:

  • Prepare agar plates and allow them to solidify.

  • Inoculate the surface of the agar plates uniformly with the test microorganism.

  • Impregnate sterile filter paper discs with a known concentration of the test compounds.

  • Place the impregnated discs, along with standard antibiotic/antifungal discs and a solvent control disc, on the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each disc.

Data Presentation

Table 1: Microwave-Assisted Synthesis of Quinoxaline Derivatives - Reaction Conditions and Yields
Entryo-phenylenediamine1,2-dicarbonyl compoundSolvent/SupportCatalystTime (min)Yield (%)Reference
11,2-diaminobenzeneBenzil9:1 MeOH–HOAc-595-99
2Substituted o-phenylenediaminesVarious 1,2-diketonesAcidic Alumina-380-86[7]
3Pyridine-2,3-diamine1-Phenyl-propane-1,2-dione-MgBr₂·OEt₂-94[8]
4o-phenylenediamineOxalic acid dihydrateSolvent-free-2-5-[1]
5Substituted o-phenylenediaminesVarious 1,2-dicarbonylsEthanol/Water (1:1)Iodine--[1][6]
Table 2: Biological Activity of Selected Quinoxaline Derivatives
Compound TypeBiological ActivityTarget/Cell LinePotency (IC₅₀/Zone of Inhibition)Reference
Tetrazolo[1,5-a]quinoxaline derivativesAnticancerVarious tumor cell linesHigher than Doxorubicin[2][11]
Tetrazolo[1,5-a]quinoxaline derivativesAntimicrobialGram-positive and Gram-negative bacteriaHigh degree of inhibition[2][11]
2-acetyl-3-methylquinoxaline 1,4-di-N-oxide derivativesAntitubercularMycobacterium tuberculosisEC₉₀/MIC: 0.80-4.29 µg/mL[12]
Quinoxaline derivatives with a pyridine groupAntibacterialBacillus subtilis, Proteus mirabilisModerate activity (60-100% of amoxicillin)[9]
3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxideAntifungalAspergillus fumigatusMIC: 0.24 µg/mL[10]
3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxideAntibacterialStreptococcus pneumoniaeMIC: 0.12 µg/mL[10]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Microwave-Assisted Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis reactants o-phenylenediamine + 1,2-dicarbonyl compound microwave Microwave Irradiation (2-5 min, 160°C) reactants->microwave workup Workup & Purification microwave->workup product Quinoxaline Derivative workup->product anticancer Anticancer Assay (MTT) product->anticancer Test Compound antimicrobial Antimicrobial Assay (Disk Diffusion) product->antimicrobial Test Compound ic50 IC50 Determination anticancer->ic50 zoi Zone of Inhibition (mm) antimicrobial->zoi

Caption: Workflow for synthesis and screening of quinoxalines.

Signaling Pathway Inhibition by Quinoxaline Derivatives

Some quinoxaline derivatives have been identified as potent inhibitors of specific enzymes involved in cell signaling and proliferation, such as Platelet-Derived Growth Factor Receptor (PDGFR) Tyrosine Kinase and Topoisomerase II.[8]

signaling_pathway cluster_pathway PDGFR Signaling Pathway PDGF PDGF (Growth Factor) PDGFR PDGFR (Receptor Tyrosine Kinase) PDGF->PDGFR dimerization Dimerization & Autophosphorylation PDGFR->dimerization downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) dimerization->downstream proliferation Cell Proliferation, Survival, Migration downstream->proliferation quinoxaline Quinoxaline Derivative quinoxaline->PDGFR Inhibits Kinase Activity

Caption: Inhibition of PDGFR signaling by quinoxaline derivatives.

Conclusion

Microwave-assisted synthesis is a powerful and efficient platform for the rapid generation of quinoxaline derivatives.[1] This methodology, characterized by short reaction times, high yields, and environmentally friendly conditions, is exceptionally well-suited for the construction of compound libraries for biological screening.[1][5] The diverse pharmacological activities exhibited by quinoxalines, including potent anticancer and antimicrobial effects, underscore their significance as a valuable scaffold in the ongoing quest for novel therapeutic agents.[2][3][10] The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and biological evaluation of this important class of heterocyclic compounds.

References

Application Note: Solid-Phase Synthesis of Substituted Pyrazole Libraries for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The development of diverse chemical libraries based on this scaffold is crucial for identifying novel therapeutic agents. Solid-phase parallel synthesis (SPPS) offers a robust and efficient platform for the generation of large libraries of molecules, streamlining the purification process and enabling high-throughput production.[3] This document provides detailed protocols for the solid-phase synthesis of substituted pyrazole libraries, their subsequent cleavage, and their application in high-throughput screening (HTS) campaigns.

General Workflow for Solid-Phase Pyrazole Library Synthesis

The overall process for generating and screening a pyrazole library via solid-phase synthesis involves several key stages, from initial resin functionalization to the identification of bioactive "hits". This workflow facilitates the rapid and organized production of hundreds to thousands of discrete compounds for biological evaluation.

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase Resin 1. Resin Selection & Preparation Loading 2. Immobilization of Starting Material Resin->Loading Elaboration 3. Pyrazole Ring Formation & Derivatization Loading->Elaboration Cleavage 4. Cleavage from Solid Support Elaboration->Cleavage Purification 5. Product Purification & Plating Cleavage->Purification Crude Product Library HTS 6. High-Throughput Screening (HTS) Purification->HTS Hit_ID 7. Hit Identification & Validation HTS->Hit_ID

Caption: General workflow for solid-phase synthesis and screening of pyrazole libraries.

Experimental Protocols

Two distinct and effective methods for the solid-phase synthesis of pyrazole libraries are detailed below.

Protocol 1: Traceless "Catch and Release" Synthesis of 3,4,5-Trisubstituted Pyrazoles

This protocol employs a "catch and release" strategy where the starting material is immobilized on the resin, and the subsequent cleavage step is an integral part of the cyclization reaction, leaving no linker fragment on the final product.[3][4][5] This method is particularly effective for generating 3,5-diamino-4-sulfonyl-1H-pyrazoles.

G SM Starting Materials: - 2-Sulfonylacetonitrile - Isothiocyanate Thiolate Generate Thiolate Anion in situ SM->Thiolate Base Base (e.g., Et3N) in THF Base->Thiolate Immobilize Immobilize Anion on Resin (60-70 °C) Thiolate->Immobilize Resin Merrifield Resin Resin->Immobilize ResinBound Resin-Bound Intermediate Immobilize->ResinBound Release Release from Resin & Intramolecular Cyclization ResinBound->Release Hydrazine Hydrazine Monohydrate Hydrazine->Release Product Final Product: 3,5-Diamino-4-(arylsulfonyl) -1H-pyrazole Release->Product

Caption: Workflow for the "Catch and Release" synthesis of trisubstituted pyrazoles.

Methodology:

  • Thiolate Anion Formation: In a reaction vessel, deprotonate a 2-sulfonylacetonitrile derivative (1.2 equiv.) with triethylamine (Et₃N, 1.5 equiv.) in tetrahydrofuran (THF). Add the desired isothiocyanate (1.0 equiv.) and stir the mixture at room temperature for 1 hour to form the thiolate anion.[3]

  • Immobilization ("Catch"): Add Merrifield resin (1.0 equiv., 1.0-2.0 mmol/g loading) to the reaction mixture. Heat the suspension to 60-70 °C and stir for 16-24 hours to ensure complete immobilization of the thiolate anion onto the solid support.[3]

  • Washing: After the immobilization step, filter the resin and wash it sequentially with THF (3x), dichloromethane (DCM, 3x), and methanol (MeOH, 3x) to remove excess reagents. Dry the resin under vacuum.

  • Cyclization and Cleavage ("Release"): Swell the dried, resin-bound intermediate in THF. Add a solution of hydrazine monohydrate (10 equiv.) in THF. Heat the mixture at 60-70 °C for 12-18 hours.[4]

  • Product Isolation: Filter the resin and collect the filtrate. Wash the resin with additional THF (2x) and DCM (2x). Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 3,5-diamino-4-(arylsulfonyl)-1H-pyrazole product.

Protocol 2: Synthesis of 5-Substituted Amino Pyrazoles via Resin-Bound β-Ketoamides

This method is a general and mild approach for preparing 5-N-alkylamino and 5-N-arylamino pyrazoles from readily accessible resin-immobilized β-ketoamides.[6] Cleavage from the support is achieved using trifluoroacetic acid (TFA).

Methodology:

  • Starting Material Preparation: Prepare resin-immobilized β-ketoamides as the starting material. This can be achieved by coupling a desired β-keto acid to an amino-functionalized resin (e.g., Rink amide resin) using standard peptide coupling reagents.

  • Cyclization Reaction:

    • Suspend the resin-bound β-ketoamide (1.0 equiv.) in a mixture of THF and pyridine (e.g., 9:1 v/v).

    • Add the desired aryl- or alkylhydrazine (5.0 equiv.) and Lawesson's reagent (3.0 equiv.).

    • Heat the suspension at 50-55 °C for 16 hours.[6]

  • Washing: After the reaction, filter the resin and wash it thoroughly with THF (3x), DCM (3x), and MeOH (3x) to remove soluble impurities. Dry the resin under vacuum.

  • Cleavage from Resin:

    • Suspend the dried resin in a cleavage cocktail. A common cocktail for Rink amide resin is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[6]

    • Stir the mixture at room temperature for 2-4 hours.[7]

  • Product Isolation: Filter the resin and wash it with a small amount of fresh TFA or DCM. Combine the filtrates and precipitate the crude product by adding cold diethyl ether. Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

Data Presentation

Quantitative data from library synthesis and screening should be presented in a clear, tabular format to allow for easy comparison and analysis.

Table 1: Representative Yields and Purity of Solid-Phase Synthesized Pyrazoles. This table summarizes typical outcomes from solid-phase pyrazole syntheses reported in the literature.

Synthesis MethodResin TypeNo. of ExamplesYield Range (%)Purity Range (%)Reference
Traceless Synthesis of N-Unsubstituted Pyrazoles2-Methoxybenzyl Resin2012 - 6080 - 98[7]
Synthesis of 5-Amino Functionalized PyrazolesNot Specified623 - 61>95 (by NMR)[1]
"Catch and Release" Synthesis of DiaminopyrazolesMerrifield Resin3655 - 94Not specified[3][4]

Table 2: Example High-Throughput Screening Data for a Pyrazole Library. This table presents sample data from an antimicrobial screening campaign against various bacterial strains, with activity reported as Minimum Inhibitory Concentration (MIC).

Compound IDR¹ SubstituentR² SubstituentS. aureus MIC (µg/mL)M. tuberculosis MIC (µg/mL)Reference
3c Phenyl4-Cl-Phenyl32 - 64>128[1]
4a Methyl4-F-Phenyl>6464[1]
4b Phenyl4-F-Phenyl32>128[1]

High-Throughput Screening Protocol (Cell-Based Viability Assay)

Once the pyrazole library is synthesized, purified, and plated, it can be screened for biological activity. The following is a generalized protocol for a cell-based assay to identify compounds that inhibit cancer cell proliferation.

G cluster_prep Assay Preparation cluster_treatment Compound Treatment cluster_readout Data Acquisition & Analysis Cells 1. Seed Cells in Microplates Incubate1 2. Incubate (24h) Cells->Incubate1 Compound 3. Add Pyrazole Library Compounds (e.g., 10 µM) Incubate1->Compound Incubate2 4. Incubate (72h) Compound->Incubate2 Reagent 5. Add Viability Reagent (e.g., CellTiter-Glo®) Incubate2->Reagent Read 6. Read Luminescence Reagent->Read Analyze 7. Analyze Data & Identify Hits Read->Analyze

Caption: Workflow for a typical high-throughput cell-based viability screen.

Methodology:

  • Cell Plating: Seed human cancer cells (e.g., HeLa, A549) into 384-well, clear-bottom microplates at a density of 1,000-5,000 cells per well in 50 µL of culture medium. Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.[8]

  • Compound Addition: Using an acoustic liquid handler or pin tool, transfer ~50 nL of each pyrazole compound from the library source plates to the cell plates to achieve a final screening concentration (e.g., 10 µM). Include appropriate controls: DMSO-only wells (negative control) and a known cytotoxic agent like staurosporine (positive control).[8]

  • Incubation: Return the plates to the incubator for an additional 72 hours.[8]

  • Viability Assessment: Remove plates from the incubator and allow them to equilibrate to room temperature. Add 25 µL of a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well.

  • Signal Detection: Incubate the plates for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the data to the controls. Calculate the percent inhibition for each compound. Compounds exhibiting inhibition above a certain threshold (e.g., >50%) are identified as primary "hits" for further validation.

References

Troubleshooting & Optimization

Reducing byproduct formation in pyrazolylquinoxaline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address common challenges in pyrazolylquinoxaline synthesis, with a primary focus on minimizing byproduct formation and improving reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing pyrazolylquinoxalines?

The most prevalent method is the condensation reaction between a substituted o-phenylenediamine (or benzene-1,2-diamine) and a pyrazole-derived 1,2-dicarbonyl compound, such as a pyrazole-3,4-dione. This reaction, a variation of the Friedländer annulation, is widely used but requires careful optimization to control byproduct formation. Yields can vary significantly, sometimes ranging from 20% to 85% depending on the specific substrates and conditions used.[1][2]

Q2: My reaction is producing a significant amount of a benzimidazole derivative. What causes this and how can I prevent it?

The formation of a benzimidazole byproduct typically occurs when the o-phenylenediamine starting material reacts with aldehyde or carboxylic acid impurities present in your 1,2-dicarbonyl reagent. These impurities can arise from the degradation or incomplete purification of the pyrazole-dione.

Troubleshooting Steps:

  • Assess Reagent Purity: Before beginning the synthesis, verify the purity of the 1,2-dicarbonyl compound using techniques like NMR or GC-MS.

  • Purify the Dicarbonyl Compound: If impurities are detected, purify the reagent through recrystallization or column chromatography.

  • Control Reaction Atmosphere: Certain 1,2-dicarbonyl compounds can be susceptible to oxidation, which may generate acidic impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.

Q3: My characterization data (NMR, MS) suggests the presence of a quinoxaline N-oxide. How can this be avoided?

Quinoxaline N-oxides are generally formed by the over-oxidation of the quinoxaline ring. This can happen if the reaction conditions are too harsh or if an oxidizing agent is inadvertently introduced.

Troubleshooting Steps:

  • Use an Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere is highly recommended, as prolonged exposure to air (oxygen) at elevated temperatures can promote N-oxide formation.

  • Avoid Strong Oxidizing Agents: Ensure that no strong oxidizing agents are present in the reaction unless required by a specific protocol.

Q4: I've isolated a product that appears to be a dihydroquinoxaline intermediate. How do I drive the reaction to completion?

The formation of a stable dihydroquinoxaline intermediate indicates that the final aromatization step (oxidation) is incomplete. This is common when reactions are run under strictly non-oxidizing conditions.

Troubleshooting Steps:

  • Introduce a Mild Oxidant: Often, simply stirring the reaction mixture open to the air after the initial condensation is sufficient to facilitate oxidation to the desired aromatic quinoxaline.

  • Optimize Catalyst: Certain catalysts, particularly those based on transition metals, can aid in the final oxidation step.

  • Adjust Reaction Time/Temperature: Increasing the reaction time or temperature may provide the energy needed to complete the aromatization.

Troubleshooting Guide: Regioselectivity and Isomer Formation

A primary challenge in the synthesis of pyrazolylquinoxalines, especially when using unsymmetrically substituted o-phenylenediamines, is the formation of isomeric products. The regioselectivity of the condensation can be highly dependent on the electronic nature of the substituents on the diamine ring.[3]

Issue: My reaction is producing a mixture of two isomers that are difficult to separate.

This occurs because the two amino groups of the substituted o-phenylenediamine have different nucleophilicities, leading to two possible cyclization pathways.

Step 1: Confirming Isomeric Products

It is crucial to unequivocally identify the isomers. A powerful method for this is 2D NMR spectroscopy. Specifically, a ¹H,¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) experiment can distinguish between isomers by observing the long-range couplings between protons on the quinoxaline ring and the pyrazole nitrogen atoms.[3] For example, the multiplicity of the H5 proton signal and its correlation to N4 can indicate substitution at the 6 or 7 position.[3]

Step 2: Strategies to Control Regioselectivity
  • Solvent and Catalyst Optimization: The choice of solvent and catalyst (acidic or basic) can influence the reaction pathway. Systematically screen different conditions to favor one isomer over the other. Microwave-assisted synthesis has been shown to be effective, where parameters like temperature and catalysts can be finely tuned for optimal yield and selectivity.[4][5]

  • Alternative Synthetic Routes: If controlling the condensation is not feasible, consider a different strategy that builds the substituted rings in a stepwise, unambiguous manner. One such method is the reductive cyclization of a pre-formed 5-(o-nitrophenyl)-pyrazole. This approach avoids the formation of isomers by pre-determining the position of the substituent.[3]

Data on Reaction Optimization

The following tables summarize how different reaction parameters can affect reaction outcomes. While the specific data is from related heterocyclic syntheses, the principles are directly applicable to optimizing pyrazolylquinoxaline formation.

Table 1: Effect of Solvent and Catalyst on Yield (Data adapted from optimization studies of related condensation reactions)

EntrySolventCatalyst (equiv.)Temperature (°C)TimeYield (%)
1EthanolNoneReflux20 h73
2THFNoneReflux10 min87
3WaterK₂CO₃4020 min56
4Waterp-TSA4020 min89
5WaterNone4020 min92

Table 2: Effect of Microwave Temperature on Yield (Data adapted from microwave-assisted synthesis of pyrazolo[3,4-b]pyridines)[5]

EntryTemperature (°C)Time (min)Yield (%)
1302056
2402089
3502091

Experimental Protocols

General Protocol for Pyrazolylquinoxaline Synthesis

This protocol is a representative procedure for the condensation of an o-phenylenediamine with a pyrazole-dione. It should be optimized for specific substrates.

Materials:

  • Substituted o-phenylenediamine (1.0 mmol)

  • Substituted pyrazole-3,4-dione (1.0 mmol)

  • Solvent (e.g., Glacial Acetic Acid, Ethanol, or DMF)

  • Catalyst (optional, e.g., a few drops of HCl or p-TSA)

Procedure:

  • To a solution of the o-phenylenediamine (1.0 mmol) in the chosen solvent (10 mL), add the pyrazole-3,4-dione (1.0 mmol).

  • Add the catalyst if required.

  • Heat the reaction mixture to reflux (or to the desired temperature for microwave synthesis) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from minutes (microwave) to several hours (conventional heating).[6][7]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash it with cold solvent, and dry it under vacuum.

  • If no precipitate forms, pour the reaction mixture into ice-water. Collect the resulting solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterize the final product using NMR, IR, and Mass Spectrometry to confirm its structure and purity.

Visual Guides

Workflow & Troubleshooting Diagrams

G cluster_workflow General Synthesis Workflow Reactants 1. Prepare Reactants (o-Phenylenediamine, Pyrazole-dione) Setup 2. Reaction Setup (Solvent, Catalyst, Heat/MW) Reactants->Setup Workup 3. Reaction Work-up (Cooling, Precipitation, Filtration) Setup->Workup Purify 4. Purification (Recrystallization/Chromatography) Workup->Purify Analyze 5. Analysis (NMR, MS, Purity Check) Purify->Analyze

Caption: A typical experimental workflow for pyrazolylquinoxaline synthesis.

G Start Problem: Low Yield or High Impurity ID Identify Byproduct (NMR, LC-MS) Start->ID Isomer Isomeric Mixture? ID->Isomer Check Regiochemistry Benz Benzimidazole? ID->Benz Check Impurities Dihydro Dihydro- Qx? ID->Dihydro Check Completion Isomer->Benz No SolCat Optimize Solvent/Catalyst Change Temp/MW settings Isomer->SolCat Yes Benz->Dihydro No Purity Check & Purify Dicarbonyl Reagent Benz->Purity Yes Oxidize Introduce Mild Oxidant (Air) Increase Reaction Time Dihydro->Oxidize Yes Inert Use Inert Atmosphere (N₂/Ar) Dihydro->Inert No, but consider for N-Oxide prevention End Pure Product, Improved Yield SolCat->End Purity->Inert Oxidize->End Inert->End

Caption: A troubleshooting flowchart for byproduct reduction.

References

Technical Support Center: Synthesis of 2-(1H-pyrazol-4-yl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of 2-(1H-pyrazol-4-yl)quinoxaline, primarily focusing on the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization Guide

This section addresses common issues encountered during the synthesis, offering solutions to improve reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is low or I'm getting no product. What are the common causes?

Low yield is a frequent issue stemming from several factors. The primary culprits are often inactive catalysts, poor reagent quality, or suboptimal reaction conditions. Nitrogen-containing heterocycles like pyrazole can also inhibit the palladium catalyst.

Q2: How can I minimize catalyst poisoning when working with pyrazole?

Catalyst poisoning by the basic nitrogen atoms of the pyrazole ring is a known challenge.[1] Several strategies can mitigate this:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands can shield the palladium center, preventing strong coordination with the pyrazole nitrogen.[1]

  • Use of Precatalysts: Well-defined palladium precatalysts, such as XPhos Pd G2 or G3, ensure the efficient generation of the active Pd(0) species, minimizing opportunities for deactivation before the catalytic cycle begins.[2][3][4]

  • Slow Addition: In some cases, the slow addition of the pyrazole coupling partner can maintain a low concentration in the reaction mixture, reducing its inhibitory effect.[1]

Q3: I'm observing significant amounts of side products. What are they and how can I prevent them?

The most common side reactions in this coupling are protodeboronation of the pyrazoleboronic acid and homocoupling of the starting materials.[1]

  • Protodeboronation: This is the undesired replacement of the boron group on the pyrazole with a hydrogen atom, often from residual water or protic solvents.[1] To minimize this:

    • Use a more stable boronic acid derivative, such as a pinacol ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole).

    • Ensure all reagents and solvents are anhydrous, and run the reaction under a dry, inert atmosphere (Argon or Nitrogen).

    • Use a strong, non-nucleophilic base like potassium phosphate (K₃PO₄).[2]

  • Homocoupling: This results in the formation of bipyrazoles or biquinoxalines. It is often promoted by the presence of oxygen.[1] To suppress homocoupling:

    • Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.

    • Maintain a positive pressure of an inert gas throughout the entire reaction setup.[1]

Q4: My starting materials are not fully dissolving. How does this affect the reaction?

Poor solubility of either the 2-haloquinoxaline or the pyrazoleboronic acid can significantly slow down the reaction rate and lead to incomplete conversion.[1]

  • Solvent Screening: If solubility is an issue, screen different solvents or solvent mixtures. Common choices for Suzuki couplings include 1,4-dioxane, toluene, or THF, often with a small amount of water to help dissolve the inorganic base.[1][5]

  • Temperature: Increasing the reaction temperature can improve solubility and reaction rate, but be aware that higher temperatures can also increase the rate of side reactions like protodeboronation.[2][5]

Data Summary: Optimizing Reaction Conditions

The selection of catalyst, ligand, base, and solvent is critical for achieving high yields. The following table summarizes conditions that have proven effective for the Suzuki-Miyaura coupling of bromopyrazoles with aryl halides, which serve as an excellent starting point for the this compound synthesis.[2]

ParameterConditionRationale / Notes
Electrophile 2-ChloroquinoxalineAryl chlorides are often more challenging than bromides but are more cost-effective.
Nucleophile 1H-Pyrazole-4-boronic acid, pinacol esterThe pinacol ester is generally more stable and less prone to protodeboronation than the corresponding boronic acid.
Catalyst XPhos Pd G2 (2.5–3.5 mol%)A highly active precatalyst suitable for coupling nitrogen-rich heterocycles.[2][3][4]
Ligand XPhos (1.5 equiv relative to Pd)A bulky, electron-rich ligand that promotes reductive elimination and prevents catalyst deactivation.[2]
Base K₃PO₄ (2.0 equivalents)An effective base for couplings involving N-H containing heterocycles.[2]
Solvent 1,4-Dioxane / H₂O (4:1 ratio)A common solvent system that facilitates the dissolution of both organic and inorganic reagents.[2]
Temperature 100 °CProvides a good balance between reaction rate and minimizing side reactions.[2]
Time 15–20 hoursReaction progress should be monitored by TLC or LC-MS to determine the optimal time.

Experimental Protocols

Detailed Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol is a starting point and may require optimization for specific substrates and scales.

Materials:

  • 2-Chloroquinoxaline (1.0 mmol, 1.0 equiv)

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 mmol, 1.2 equiv)

  • XPhos Pd G2 precatalyst (0.03 mmol, 3 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (4 mL)

  • Degassed Water (1 mL)

Procedure:

  • Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-chloroquinoxaline, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, and anhydrous K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with dry Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water via syringe.

  • Degassing: Bubble Argon or Nitrogen through the stirred reaction mixture for 15-20 minutes.

  • Catalyst Addition: Add the XPhos Pd G2 precatalyst to the flask under a positive flow of inert gas.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 15-20 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the 2-chloroquinoxaline starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visual Guides

G start_node Setup Reaction Flask add_reagents Add Reagents start_node->add_reagents Add 2-Chloroquinoxaline, Pyrazoleboronic Ester, K₃PO₄ process_node process_node action_node action_node end_node Purified Product inert_atm Establish Inert Atmosphere add_reagents->inert_atm Evacuate & Backfill with Argon (3x) add_solvents Add Solvents inert_atm->add_solvents Add Dioxane & H₂O degas Degas Solution add_solvents->degas Degas Mixture add_catalyst Add Catalyst degas->add_catalyst Add Pd Catalyst (under Ar) heat Heat Reaction add_catalyst->heat Heat to 100 °C (15-20 h) workup Aqueous Workup heat->workup Cool, Dilute & Extract purify Purification workup->purify Column Chromatography purify->end_node

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: Purification of Crude Pyrazolylquinoxaline Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude pyrazolylquinoxaline products.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps for purifying a crude pyrazolylquinoxaline product?

The initial purification strategy for a crude pyrazolylquinoxaline product typically involves assessing the product's purity and identifying major impurities. A common first step is to perform Thin Layer Chromatography (TLC) to get a preliminary idea of the number of components in the crude mixture.[1] Based on the TLC analysis, a suitable purification technique can be chosen. For solid products, recrystallization is often a good starting point to remove significant amounts of impurities. If the product is an oil or if recrystallization is ineffective, column chromatography is the most common subsequent step.[1][2]

Q2: How do I select an appropriate solvent system for recrystallization?

The ideal recrystallization solvent is one in which the pyrazolylquinoxaline product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurities are either very soluble or insoluble at all temperatures.[3] A general rule of thumb is that solvents with functional groups similar to the compound being purified are often good solubilizers.[2] Experimenting with a range of solvents with varying polarities is recommended. Common solvent systems for nitrogen-containing heterocyclic compounds include ethanol, ethyl acetate/hexane, and dichloromethane/pentane.

Q3: My pyrazolylquinoxaline derivative appears to be unstable on silica gel during column chromatography. What can I do?

Some nitrogen-containing heterocyclic compounds, like pyrazolylquinoxalines, can be sensitive to the acidic nature of standard silica gel, leading to degradation or streaking on the column.[1] To mitigate this, you can deactivate the silica gel by treating it with a solvent system containing a small amount of a basic modifier, such as triethylamine (typically 1-2%).[1] Alternatively, using a different stationary phase like neutral alumina or a reverse-phase C18 silica gel can be effective.[1]

Q4: I'm having trouble separating my desired pyrazolylquinoxaline product from a closely related impurity. What advanced purification techniques can I use?

When standard flash chromatography fails to separate closely eluting impurities, more advanced techniques are necessary. Preparative High-Performance Liquid Chromatography (HPLC) offers significantly higher resolution and is often the method of choice for separating challenging mixtures.[1] Utilizing a different stationary phase, such as a phenyl-hexyl column, can also provide alternative selectivity for separation.[1] In some instances, if the impurity possesses a reactive functional group that the target compound lacks, a chemical modification of the impurity to alter its polarity can facilitate separation.

Troubleshooting Guides

Problem 1: Low Recovery of the Target Compound After Column Chromatography
Possible Cause Troubleshooting Steps
Product is too strongly adsorbed to the silica gel. - Gradually increase the polarity of the eluent. - Consider adding a small percentage of a more polar solvent like methanol to the mobile phase. - If the compound is basic, adding a small amount of triethylamine or ammonia to the eluent can improve recovery.
Product is unstable on the silica gel. - As mentioned in the FAQs, deactivate the silica gel with a base like triethylamine.[1] - Switch to a less acidic stationary phase like neutral alumina.[1]
Improperly packed column leading to channeling. - Ensure the column is packed uniformly without any air bubbles or cracks. - A well-packed column will have a flat top surface.
Product co-elutes with an unseen impurity. - Analyze the collected fractions by a more sensitive method, such as LC-MS or high-resolution NMR, to identify any co-eluting species.[4]
Problem 2: Persistent Colored Impurities in the Final Product
Possible Cause Troubleshooting Steps
Highly conjugated or polymeric byproducts. - Treat a solution of the crude product with activated charcoal.[1] The charcoal can adsorb colored impurities, which are then removed by filtration.[1] - Perform multiple recrystallizations.
Oxidation of the product or impurities. - Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. - Add an antioxidant, if compatible with the product and downstream applications.
Residual metal catalyst from the synthesis. - Wash the crude product with a suitable aqueous solution to remove metal salts. - Consider using a metal scavenger resin.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a Pyrazolylquinoxaline Derivative
  • TLC Analysis: Begin by developing a solvent system on a TLC plate that provides good separation of the target compound from impurities. Aim for an Rf value of 0.2-0.4 for the desired product.[1] A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Select a column of appropriate size and pack it with silica gel (e.g., 230-400 mesh) as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude pyrazolylquinoxaline product in a minimal amount of the chromatography eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Start eluting the column with the solvent system determined from the TLC analysis. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazolylquinoxaline derivative.

Protocol 2: Recrystallization of a Pyrazolylquinoxaline Derivative
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent to create a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow crude_product Crude Pyrazolylquinoxaline Product tlc_analysis TLC Analysis crude_product->tlc_analysis recrystallization Recrystallization tlc_analysis->recrystallization Solid Product column_chromatography Column Chromatography tlc_analysis->column_chromatography Oily Product or Poor Recrystallization purity_check Purity Check (TLC, NMR, LC-MS) recrystallization->purity_check impurities Impurities recrystallization->impurities column_chromatography->purity_check column_chromatography->impurities purity_check->column_chromatography Low Purity pure_product Pure Product purity_check->pure_product High Purity

Caption: A typical experimental workflow for the purification of crude pyrazolylquinoxaline products.

troubleshooting_logic start Purification Issue Identified low_yield Low Yield start->low_yield persistent_impurity Persistent Impurity start->persistent_impurity product_degradation Product Degradation start->product_degradation check_adsorption Check Adsorption on Stationary Phase low_yield->check_adsorption change_technique Change Purification Technique (e.g., HPLC) persistent_impurity->change_technique recrystallize Recrystallize from Different Solvent persistent_impurity->recrystallize deactivate_silica Deactivate Silica Gel product_degradation->deactivate_silica inert_atmosphere Use Inert Atmosphere product_degradation->inert_atmosphere optimize_eluent Optimize Eluent Polarity check_adsorption->optimize_eluent

Caption: A logical troubleshooting guide for common pyrazolylquinoxaline purification challenges.

References

Technical Support Center: Optimizing Quinoxaline-Pyrazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoxaline-pyrazole coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My quinoxaline-pyrazole coupling reaction is showing low to no yield. What are the common causes?

A1: Low or no yield in quinoxaline-pyrazole coupling can stem from several factors:

  • Catalyst Inactivity: The palladium catalyst is crucial. Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands are not degraded. Older catalysts or those exposed to air can lose activity. The nitrogen atoms in both quinoxaline and pyrazole can also coordinate to the palladium center, potentially deactivating the catalyst.[1]

  • Sub-optimal Ligand Choice: The choice of phosphine ligand is critical. For electron-rich or sterically hindered coupling partners, bulky and electron-rich phosphine ligands (e.g., Buchwald or Josiphos families) may be necessary to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[1]

  • Inappropriate Base: The base is essential for the reaction, often to deprotonate the pyrazole or activate the boronic acid derivative in Suzuki-type couplings. The strength and solubility of the base (e.g., K₃PO₄, Cs₂CO₃, tBuOK) can significantly impact the reaction rate.[1][2] If the base is not soluble in the reaction medium, the reaction can be slow.

  • Oxygen Sensitivity: Palladium(0) catalysts are sensitive to oxygen. It is critical to ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon) throughout the experiment.[1]

  • Poor Substrate Solubility: If either the quinoxaline or pyrazole starting material has poor solubility in the chosen solvent, it can significantly hinder the reaction rate.[3]

Q2: I am observing significant side product formation. How can I minimize this?

A2: The formation of side products, such as homocoupled arenes (from boronic acids in Suzuki coupling) and dehalogenated starting materials, is a common issue.[1] Here are some strategies to minimize them:

  • Optimize Reactant Stoichiometry: Using a slight excess of one of the coupling partners can sometimes drive the reaction towards the desired product and reduce homocoupling.

  • Lower Reaction Temperature: Higher temperatures can sometimes lead to increased side product formation. It is advisable to start at a moderate temperature (e.g., 80-100 °C) and adjust as needed.[1]

  • Change the Catalyst/Ligand System: Some catalyst systems are more prone to side reactions than others. Screening different ligands can help identify a more selective system for your specific substrates.

  • Degas Thoroughly: Residual oxygen can contribute to the degradation of reagents and the formation of byproducts.

Q3: Which type of coupling reaction is best for my quinoxaline-pyrazole synthesis?

A3: The optimal coupling strategy depends on the specific functionalities of your quinoxaline and pyrazole derivatives. Common and effective methods include:

  • Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds and is suitable for coupling an amino-pyrazole with a halo-quinoxaline or vice versa.[4][5] The reaction generally requires a palladium catalyst, a phosphine ligand, and a base.

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds, this reaction couples a halo-quinoxaline with a pyrazole boronic acid (or ester) or a halo-pyrazole with a quinoxaline boronic acid.[3][6] This method is known for its mild reaction conditions and tolerance of a wide range of functional groups.[7]

  • Dehydrogenative Coupling: This newer method can form C-N or C-C bonds by coupling a C-H bond of one partner with an N-H or C-H bond of the other, releasing hydrogen gas as the only byproduct. This approach is highly atom-economical.[2]

Troubleshooting Guide

This table provides a summary of common problems and potential solutions.

Problem Potential Cause Suggested Solution
Low or No Yield Inactive catalystUse fresh catalyst and ligands; handle under inert atmosphere.
Inappropriate ligandScreen bulky, electron-rich ligands (e.g., XPhos, tBuXPhos).[8]
Incorrect baseScreen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu). Consider base solubility.
Presence of oxygenDegas solvent and reaction mixture thoroughly with an inert gas.
Poor substrate solubilityTry a different solvent or a solvent mixture (e.g., Dioxane, Toluene, THF).[2][9]
Side Product Formation High reaction temperatureLower the reaction temperature.
Incorrect stoichiometryAdjust the ratio of quinoxaline to pyrazole.
Oxygen-induced degradationEnsure rigorous exclusion of air.
Reaction Stalls Catalyst deactivationThe nitrogen atoms on the heterocycles can inhibit the catalyst.[1][10] Try a different ligand that protects the metal center more effectively.
Insoluble baseUse a base that is soluble in the reaction solvent or consider using a phase-transfer catalyst.[6]
Decomposition of Starting Material Base-sensitive functional groupsUse a milder base (e.g., K₂CO₃, Cs₂CO₃) instead of strong bases like NaOtBu.[9]
Unstable boronic acid (Suzuki)Use a more stable boronic acid derivative like a MIDA boronate or N-phenyldiethanolamine boronate.[1]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a Halo-Quinoxaline with a Pyrazole

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the halo-quinoxaline (1.0 mmol), pyrazole (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Addition of Base and Solvent: Add the base (e.g., Cs₂CO₃, 2.0 mmol). The tube is then evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

  • Degassed Solvent: Add degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL) via syringe.

  • Reaction: The reaction mixture is heated in a preheated oil bath at 80-120 °C. The reaction progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low/No Yield Observed Check_Catalyst Is the catalyst/ligand fresh and handled under inert conditions? Start->Check_Catalyst Check_Base Is the base appropriate and soluble? Check_Catalyst->Check_Base Yes Replace_Catalyst Use fresh catalyst/ligand Check_Catalyst->Replace_Catalyst No Check_Inertness Was the reaction thoroughly degassed? Check_Base->Check_Inertness Yes Screen_Bases Screen different bases (K₃PO₄, Cs₂CO₃, NaOtBu) Check_Base->Screen_Bases No Check_Solubility Are the starting materials soluble? Check_Inertness->Check_Solubility Yes Degas_Again Improve degassing procedure Check_Inertness->Degas_Again No Change_Solvent Try a different solvent (Toluene, Dioxane, THF) Check_Solubility->Change_Solvent No Success Improved Yield Check_Solubility->Success Yes Replace_Catalyst->Check_Base Screen_Bases->Check_Inertness Degas_Again->Check_Solubility Change_Solvent->Success

Caption: Troubleshooting workflow for low yield.

Catalytic Cycle for Palladium-Catalyzed C-N Cross-Coupling

Buchwald_Hartwig_Cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition (Quinoxaline-X) Pd0->OxAdd PdII_Complex LₙPd(II)(Quinoxaline)(X) OxAdd->PdII_Complex Ligand_Exchange Amine Coordination (Pyrazole-H) PdII_Complex->Ligand_Exchange Amine_Complex [LₙPd(II)(Quinoxaline)(Pyrazole-H)]⁺X⁻ Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (-HX) Amine_Complex->Deprotonation Amido_Complex LₙPd(II)(Quinoxaline)(Pyrazole) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product Quinoxaline-Pyrazole Reductive_Elimination->Product

Caption: Buchwald-Hartwig catalytic cycle.

References

Strategies to minimize the formation of N-oxides during quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of N-oxide byproducts during quinoxaline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of N-oxide formation during quinoxaline synthesis?

A1: The formation of quinoxaline N-oxides is typically a result of over-oxidation of the quinoxaline ring. This can occur under harsh reaction conditions, in the presence of strong oxidizing agents, or through prolonged exposure to atmospheric oxygen at elevated temperatures.[1]

Q2: How can I detect the presence of N-oxide impurities in my quinoxaline product?

A2: The presence of quinoxaline N-oxides can be identified using various analytical techniques. In NMR spectroscopy, the introduction of an N-oxide group typically causes a downfield shift for neighboring protons and carbons.[2] IR spectroscopy can also be useful, as the N+-O- bond has a characteristic vibration band.[2] Chromatographic methods like TLC and HPLC can also help in identifying impurities.

Q3: Is it possible to remove N-oxide impurities from my final product?

A3: Yes, if N-oxide formation cannot be completely avoided, it is possible to reduce the N-oxide back to the quinoxaline. This process is known as deoxygenation. A variety of reducing agents can be employed for this purpose, although the choice of reagent is crucial to avoid over-reduction to dihydro- or tetrahydroquinoxalines.[1]

Q4: Can the choice of catalyst influence the formation of N-oxides?

A4: Absolutely. The catalyst plays a significant role in the reaction pathway and selectivity. Mild Lewis acids or certain heterogeneous catalysts are known to favor the formation of quinoxalines with minimal side reactions.[3] Conversely, some catalysts, particularly in the presence of an oxidant, can promote N-oxide formation.

Troubleshooting Guide: Minimizing N-Oxide Formation

This guide addresses common issues encountered during quinoxaline synthesis that may lead to the formation of N-oxide byproducts.

Issue 1: Significant N-oxide formation detected in the product mixture.

Possible Causes:

  • Presence of Oxidizing Agents: Unintentional introduction of oxidizing agents or use of starting materials/solvents containing peroxide impurities.

  • Atmospheric Oxygen: Reactions run open to the air for extended periods, especially at high temperatures, can lead to oxidation.

  • Harsh Reaction Conditions: High reaction temperatures or prolonged reaction times can promote over-oxidation.

Solutions:

StrategyDescription
Control Reaction Atmosphere Perform the reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric oxygen. This is particularly important for reactions requiring elevated temperatures.
Optimize Reaction Conditions Monitor the reaction progress using TLC to determine the optimal reaction time and avoid unnecessarily long heating. If possible, lower the reaction temperature. Many modern methods allow for quinoxaline synthesis at room temperature.[3][4]
Careful Selection of Reagents Ensure the purity of starting materials and solvents. Avoid using strong oxidizing agents unless they are explicitly required for a specific synthetic route.
Catalyst Selection Utilize catalysts known for high selectivity and mild reaction conditions. For example, certain recyclable alumina-supported heteropolyoxometalates have been shown to produce high yields of quinoxalines at room temperature with no undesirable side reactions reported.[3]
Issue 2: Inconsistent results with variable amounts of N-oxide formation.

Possible Cause:

  • Variability in Starting Material Quality: Impurities in the 1,2-dicarbonyl compound or the o-phenylenediamine can lead to side reactions.

Solution:

StrategyDescription
Assess Starting Material Purity Before commencing the synthesis, verify the purity of the 1,2-dicarbonyl compound and the o-phenylenediamine using techniques like NMR or GC-MS. If necessary, purify the starting materials by recrystallization or chromatography.

Experimental Protocols

Protocol 1: General Procedure for High-Selectivity Quinoxaline Synthesis at Room Temperature

This protocol is based on the use of a recyclable alumina-supported heteropolyoxometalate catalyst, which has been shown to afford high yields of quinoxalines without reported N-oxide formation.[3]

Materials:

  • o-phenylenediamine (1 mmol)

  • 1,2-dicarbonyl compound (1 mmol)

  • Alumina-supported CuH₂PMo₁₁VO₄₀ catalyst (100 mg)

  • Toluene (8 mL)

Procedure:

  • In a round-bottom flask, combine the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL).

  • Add the alumina-supported catalyst (100 mg) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, separate the catalyst by filtration.

  • Dry the filtrate over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from ethanol.

Protocol 2: Deoxygenation of Quinoxaline N-oxide

This protocol provides a general method for the reduction of quinoxaline N-oxides to the corresponding quinoxalines. The choice of a specific trivalent phosphorus compound as the reducing agent should be optimized for the specific substrate.

Materials:

  • Quinoxaline N-oxide

  • Trivalent phosphorus compound (e.g., triphenylphosphine or triethyl phosphite)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

Procedure:

  • Dissolve the quinoxaline N-oxide in an appropriate anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add a stoichiometric equivalent or a slight excess of the trivalent phosphorus compound to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the substrate.

  • Monitor the reaction by TLC until the starting N-oxide is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting quinoxaline by column chromatography or recrystallization to remove the corresponding phosphine oxide byproduct.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting N-oxide formation.

G cluster_main Main Reaction Pathway cluster_side Side Reaction cluster_factors Influencing Factors A o-Phenylenediamine + 1,2-Dicarbonyl B Condensation A->B C Cyclization/ Dehydration B->C D Quinoxaline (Desired Product) C->D E Quinoxaline F Over-oxidation E->F G Quinoxaline N-oxide (Byproduct) F->G H Harsh Conditions (High Temp, Long Time) H->F I Oxidizing Agents/ Atmospheric O2 I->F J Mild Conditions (Room Temp, Inert Atm.) J->C K Selective Catalyst K->C G cluster_strategies Troubleshooting Strategies start Start Quinoxaline Synthesis check_product Analyze Product Mixture (NMR, TLC, etc.) start->check_product is_n_oxide N-oxide Present? check_product->is_n_oxide troubleshoot Implement Troubleshooting Strategies is_n_oxide->troubleshoot Yes end_success Pure Quinoxaline Obtained is_n_oxide->end_success No deoxygenate Consider Deoxygenation of Product troubleshoot->deoxygenate strat1 Use Inert Atmosphere troubleshoot->strat1 strat2 Optimize Temp/Time troubleshoot->strat2 strat3 Change Catalyst troubleshoot->strat3 strat4 Purify Starting Materials troubleshoot->strat4 deoxygenate->end_success strat1->start Retry Synthesis strat2->start Retry Synthesis strat3->start Retry Synthesis strat4->start Retry Synthesis

References

Troubleshooting low yields in the condensation of o-phenylenediamine with pyrazole dicarbonyls

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Condensation of o-Phenylenediamine with Pyrazole Dicarbonyls

Welcome to the technical support center for troubleshooting the synthesis of pyrazole-benzimidazole hybrids. This guide provides detailed answers to common issues encountered during the condensation of o-phenylenediamine with pyrazole dicarbonyls, a critical step for synthesizing various bioactive heterocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the most common initial checks I should perform?

Low yields often stem from foundational issues with reactants or the reaction setup. Before altering core parameters, verify the following:

  • Purity of Starting Materials: Ensure the o-phenylenediamine and the pyrazole dicarbonyl compound are pure.[1] Impurities can introduce side reactions that consume reactants and complicate purification.[1] o-Phenylenediamine is susceptible to air oxidation, indicated by a darkening of its color from white/light tan to dark brown or purple. Using freshly purified or commercially available high-purity diamine is recommended.

  • Accurate Stoichiometry: A precise 1:1 molar ratio of o-phenylenediamine to the pyrazole dicarbonyl is crucial for this type of condensation.[2] Inaccurate measurements can leave an excess of one reactant, reducing the theoretical maximum yield.

  • Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC).[2] This helps determine the optimal reaction time and prevents premature work-up (incomplete reaction) or extended heating that could lead to product degradation or side-product formation.

A logical workflow for initial troubleshooting can be visualized as follows:

Troubleshooting_Start start Low Yield Observed check_purity Assess Purity of Starting Materials start->check_purity check_stoich Verify Reactant Stoichiometry (1:1) start->check_stoich check_progress Monitor Reaction by TLC start->check_progress purity_impure Impure: Purify or Use New Reagents check_purity->purity_impure Dark color or known impurities stoich_incorrect Incorrect: Recalculate and Repeat check_stoich->stoich_incorrect Measurement error progress_incomplete Incomplete: Extend Reaction Time check_progress->progress_incomplete Starting material remains progress_side_products Side Products Seen: Optimize Conditions check_progress->progress_side_products Multiple spots appear next_step Proceed to Condition Optimization purity_impure->next_step stoich_incorrect->next_step progress_incomplete->next_step progress_side_products->next_step

Caption: Initial troubleshooting workflow for low reaction yields.

Q2: I've confirmed my reagents are pure and stoichiometry is correct, but the yield is still poor. How should I optimize the reaction conditions?

Optimizing reaction conditions is the next critical step. The choice of solvent, catalyst, temperature, and reaction time are all interconnected and can significantly impact yield.

  • Solvent Selection: The polarity and boiling point of the solvent are critical. Ethanol is a common choice, often used under reflux.[3] However, other solvents like acetic acid, methanol, acetonitrile, or toluene may offer better results depending on the specific substrate.[2] In some "green" chemistry approaches, water or solvent-free conditions under microwave irradiation have proven highly effective, often reducing reaction times to minutes.[4][5]

  • Catalyst Choice and Loading: While some condensations proceed thermally, many benefit from a catalyst.

    • Acid Catalysts: Strong acids like p-TsOH, silica sulfuric acid, or Lewis acids like BF3·OEt2 are traditionally used to activate the carbonyl group.[4] However, these can sometimes lead to harsh conditions.

    • "Green" Catalysts: Modern, environmentally friendly solid catalysts such as bentonite K-10, cerium (IV) ammonium nitrate (CAN), or various supported catalysts can provide high to excellent yields (>90%).[2][4]

    • Loading: The amount of catalyst is crucial. For example, in one study, increasing the catalyst amount from 50 mg to 100 mg significantly improved the yield.[2] It is important to screen for the optimal catalyst loading.

  • Temperature and Time: These parameters are linked. Traditional methods often require refluxing for several hours.[3] If your reaction is slow at room temperature, gentle heating can increase the rate.[2] Conversely, if you observe product degradation or significant side product formation, lowering the temperature may be necessary. Microwave-assisted synthesis can dramatically shorten reaction times and improve yields.[4]

The general mechanism involves a sequence of steps, any of which can be a bottleneck. Understanding this can help in troubleshooting.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A o-Phenylenediamine C Schiff Base / Imine Intermediate A->C B Pyrazole Dicarbonyl B->C Nucleophilic Attack D Cyclized Intermediate (non-aromatic) C->D Intramolecular Cyclization Dehydration - H₂O C->Dehydration E Final Product (Pyrazole-Benzimidazole) D->E Aromatization Aromatization Dehydration / Oxidation (-2H) D->Aromatization Catalyst Catalyst (e.g., Acid) Catalyst->B activates

Caption: Simplified mechanism for benzimidazole ring formation.

Q3: I see multiple products on my TLC plate. What are the likely side reactions?

The formation of multiple products is a common issue. Potential side reactions include:

  • Incomplete Cyclization: The reaction may stall after the initial condensation, leaving N-acylated intermediates that have not yet cyclized.[6]

  • Formation of 1,5-Benzodiazepines: If a 1,3-dicarbonyl is used, condensation can sometimes lead to the formation of a seven-membered benzodiazepine ring, which can be a competing reaction pathway.[7]

  • 1,2-Disubstituted Benzimidazoles: Direct condensation of o-phenylenediamine with aldehydes (which could be present as impurities or degradation products) can sometimes yield a complex mixture including 1,2-disubstituted products.[8]

  • Self-Condensation or Polymerization: Under harsh conditions, starting materials or intermediates may polymerize, leading to insoluble materials and reduced yield of the desired product.

Table 1: Effect of Reaction Conditions on Benzimidazole Synthesis Yield

This table summarizes data from various studies on the synthesis of benzimidazole derivatives, illustrating the impact of different reaction parameters.

CatalystSolventTemperature (°C)TimeYield (%)Reference
NoneWaterRoom Temp24hLow / No Product[9]
Amberlite IR-120None (Microwave)N/A3-5 minHigh (not specified)[4]
NH4ClEthanol802h83
Silica Sulfuric AcidEthanolRefluxN/AHigh (not specified)[4]
Gold NanoparticlesMethanolRoom Temp24h95[10]
Acetic AcidNone (Microwave)1205 min94[11]

Experimental Protocols

Protocol 1: General Procedure for Condensation using a Solid Acid Catalyst

This protocol is adapted from methodologies for synthesizing benzimidazole derivatives and can be used as a starting point.

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 mmol), the target pyrazole dicarbonyl (1.0 mmol), and ethanol (10 mL).

  • Catalyst Addition: Add the chosen solid acid catalyst (e.g., NH4Cl, 30 mol%).

  • Reaction: Stir the mixture vigorously and heat to 80°C (or reflux). Monitor the reaction progress by TLC using an appropriate solvent system (e.g., ethyl acetate:hexane 1:2 v/v).

  • Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • Isolation: The product will often precipitate as a solid. Collect the solid by vacuum filtration, wash it thoroughly with water, and dry it.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

The general laboratory workflow can be visualized as follows:

Experimental_Workflow A 1. Combine Reactants & Solvent B 2. Add Catalyst A->B C 3. Heat & Stir (Reflux) B->C D 4. Monitor by TLC C->D D->C Reaction Incomplete E 5. Quench & Precipitate (Ice Water) D->E Reaction Complete F 6. Filter & Dry E->F G 7. Purify (Recrystallization or Chromatography) F->G H 8. Characterize Product G->H

Caption: Standard experimental workflow for the condensation reaction.

This guide is intended for research professionals. All procedures should be carried out with appropriate safety precautions in a certified laboratory environment.

References

Technical Support Center: Efficient Synthesis of 2-(1H-pyrazol-4-yl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 2-(1H-pyrazol-4-yl)quinoxaline. The content focuses on catalyst selection and optimization of reaction conditions for two primary synthetic routes: Palladium-Catalyzed Cross-Coupling and a condensation-based approach.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing this compound?

There are two primary and efficient strategies for the synthesis of this compound:

  • Palladium-Catalyzed Cross-Coupling: This is a highly versatile method involving the reaction of a 2-haloquinoxaline (e.g., 2-chloroquinoxaline) with a pyrazole-4-boronic acid or its ester derivative (Suzuki-Miyaura coupling). This approach is often preferred due to its high efficiency and broad functional group tolerance.

  • Condensation Reaction: This method involves the construction of the pyrazole ring onto a pre-existing quinoxaline framework. A common approach is the reaction of a 2-hydrazinylquinoxaline with a 1,3-dicarbonyl compound or its equivalent.

Q2: Which palladium catalyst is recommended for the Suzuki-Miyaura cross-coupling to synthesize this compound?

For the Suzuki-Miyaura coupling of 2-chloroquinoxaline with a pyrazole-4-boronic acid derivative, a palladium(0) complex is typically used. Commonly employed and effective catalyst systems include:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : A widely used and commercially available catalyst.

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) : Often used as a precatalyst which is reduced in situ to the active Pd(0) species.

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : A robust catalyst that is often effective for challenging coupling reactions.

The choice of catalyst can depend on the specific substrates and reaction conditions. It is advisable to screen a few catalysts to determine the optimal one for your system.

Q3: What are the critical parameters to control for a successful Suzuki-Miyaura coupling reaction?

Several parameters are crucial for a high-yielding Suzuki-Miyaura coupling reaction:

  • Choice of Base: The base is essential for the transmetalation step. Common bases include K₂CO₃, Cs₂CO₃, and Na₂CO₃.

  • Solvent: A mixture of an organic solvent and water is often used. Common solvent systems include toluene/water, dioxane/water, and DMF/water.

  • Temperature: The reaction is typically heated to ensure a reasonable reaction rate. Temperatures between 80-120 °C are common.

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, so the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Q4: I am observing low yields in my condensation reaction between 2-hydrazinylquinoxaline and a 1,3-dicarbonyl compound. What could be the issue?

Low yields in this condensation reaction can be attributed to several factors:

  • Incomplete Reaction: The reaction may require longer reaction times or higher temperatures to go to completion. Monitoring the reaction by TLC or LC-MS is recommended.

  • Side Reactions: The 1,3-dicarbonyl compound may undergo self-condensation or other side reactions. Using a slight excess of the hydrazine may be beneficial.

  • Catalyst: While some condensations proceed without a catalyst, an acid catalyst like acetic acid can sometimes improve the reaction rate and yield.[1]

  • Solvent: The choice of solvent can influence the reaction. Ethanol or acetic acid are commonly used.

Troubleshooting Guides

Troubleshooting Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive catalyst- Use a fresh batch of palladium catalyst.- Ensure the reaction is performed under a strict inert atmosphere.
Poor choice of base or solvent- Screen different bases (K₂CO₃, Cs₂CO₃, Na₂CO₃).- Try different solvent systems (e.g., toluene/water, dioxane/water).
Low reaction temperature- Increase the reaction temperature in increments of 10 °C.
Decomposition of boronic acid- Use a boronate ester (e.g., pinacol ester) which can be more stable.- Add the boronic acid in portions.
Formation of Homocoupling Products Oxygen contamination- Degas the solvent thoroughly before use.- Maintain a positive pressure of inert gas.
Difficult Product Purification Residual palladium catalyst- Pass the crude product through a short plug of silica gel or celite.- Consider using a palladium scavenger resin.
Contamination with starting materials- Optimize the stoichiometry of the reactants.- Ensure the reaction goes to completion by monitoring with TLC or LC-MS.
Troubleshooting Condensation of 2-Hydrazinylquinoxaline
IssuePossible Cause(s)Suggested Solution(s)
Low Product Yield Incomplete reaction- Increase the reaction time and/or temperature.- Monitor the reaction progress closely.
Unsuitable solvent- Screen different solvents such as ethanol, acetic acid, or DMF.
Steric hindrance- If using substituted 1,3-dicarbonyl compounds, longer reaction times or a more forcing conditions may be necessary.
Formation of Multiple Products Isomeric pyrazole formation- The regioselectivity of the cyclization can sometimes be an issue. Characterize the product carefully (e.g., by NOE NMR experiments).
Side reactions of the dicarbonyl compound- Adjust the stoichiometry of the reactants.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Chloroquinoxalines
Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)K₂CO₃ (2)Toluene/H₂O1001275-90
PdCl₂(dppf) (3)Cs₂CO₃ (2)Dioxane/H₂O110880-95
Pd(OAc)₂ (5) / SPhos (10)K₃PO₄ (2)Toluene1001670-85

Note: Yields are typical ranges reported for similar heterocyclic couplings and may vary depending on the specific pyrazole boronic acid used.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To a dry Schlenk flask, add 2-chloroquinoxaline (1.0 equiv.), the pyrazole-4-boronic acid or its pinacol ester (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 8-16 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Condensation of 2-Hydrazinylquinoxaline
  • Reaction Setup: In a round-bottom flask, dissolve 2-hydrazinylquinoxaline (1.0 equiv.) in a suitable solvent (e.g., ethanol or glacial acetic acid).[1]

  • Reagent Addition: Add the 1,3-dicarbonyl compound (1.0-1.2 equiv.) to the solution.

  • Reaction: Heat the mixture to reflux and stir for the necessary time (typically 2-8 hours). Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture. If a precipitate forms, filter it and wash with cold solvent. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - 2-Chloroquinoxaline - Pyrazole-4-boronic acid - Palladium Catalyst - Base B Add Degassed Solvent A->B Inert Atmosphere (N2/Ar) C Heat and Stir (80-120°C) B->C D Monitor Progress (TLC / LC-MS) C->D E Aqueous Work-up & Extraction D->E Reaction Complete F Column Chromatography E->F G Pure Product F->G Condensation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-Hydrazinylquinoxaline in Solvent B Add 1,3-Dicarbonyl Compound A->B C Heat to Reflux B->C D Monitor Progress (TLC) C->D E Cool and Filter or Concentrate D->E Reaction Complete F Recrystallization or Column Chromatography E->F G Pure Product F->G Catalyst_Selection_Logic Start Starting Materials: 2-Haloquinoxaline & Pyrazole-4-boronic acid derivative Catalyst_Choice Select Palladium Catalyst Start->Catalyst_Choice Pd_PPh3 Pd(PPh3)4 (Standard, reliable) Catalyst_Choice->Pd_PPh3 Initial Screening Pd_dppf PdCl2(dppf) (For challenging substrates) Catalyst_Choice->Pd_dppf Low Yield with Standard Catalyst Other_Pd Other Pd(0) or Pd(II) precatalysts Catalyst_Choice->Other_Pd Further Optimization

References

Technical Support Center: Optimizing Solvent Systems for the Purification of Pyrazolylquinoxalines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of pyrazolylquinoxalines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing solvent systems for achieving higher purity of pyrazolylquinoxaline derivatives. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to assist in your purification experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of pyrazolylquinoxalines via column chromatography and recrystallization.

Column Chromatography

Q1: My pyrazolylquinoxaline compound is not moving from the origin (Rf = 0) on the TLC plate, even with a relatively polar solvent system like 50% ethyl acetate in hexane. What should I do?

A1: An Rf value of 0 indicates that your compound is strongly adsorbed to the stationary phase (e.g., silica gel). To increase its mobility, you need to use a more polar mobile phase.[1] Here are a few steps you can take:

  • Increase the polarity of the current system: Gradually increase the percentage of the polar solvent (ethyl acetate). You can try 70% ethyl acetate, or even 100% ethyl acetate.

  • Switch to a more polar solvent system: If increasing the ethyl acetate concentration isn't effective, you will need to switch to a stronger polar solvent. A common next step is to use a mixture of dichloromethane (DCM) and methanol (MeOH).[2] Start with a low concentration of methanol, for example, 2% MeOH in DCM, and gradually increase the methanol concentration.

  • Add a modifier: For basic compounds like some pyrazolylquinoxalines, adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) or ammonia in methanol to your solvent system can help to reduce tailing and improve mobility by neutralizing acidic sites on the silica gel.[2]

Q2: My compound is eluting with the solvent front (Rf = 1) even in a non-polar solvent system. How can I achieve separation?

A2: An Rf value of 1 means your compound is too soluble in the mobile phase and has a low affinity for the stationary phase. You need to decrease the polarity of your solvent system.

  • Decrease the polarity: If you are using a solvent mixture like ethyl acetate/hexane, decrease the proportion of ethyl acetate. You could try 5% ethyl acetate in hexane or even pure hexane.[2]

  • Use a less polar solvent system: If pure hexane is still too polar, you might consider less common, even less polar solvents, though this is rare for this class of compounds. Ensure your compound is not extremely non-polar.

Q3: I am seeing significant tailing of my spot on the TLC plate. How can I get a more defined spot?

A3: Tailing is often an issue with polar or ionizable compounds on silica gel. Pyrazolylquinoxalines can have basic nitrogen atoms that interact strongly with the acidic silica surface.

  • Add a modifier: As mentioned in Q1, adding a small amount of a base like triethylamine or ammonia in methanol to your eluent can significantly improve peak shape.[2]

  • Change the stationary phase: If adding a modifier doesn't help, you could consider switching to a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for basic compounds.[1]

Recrystallization

Q1: I am having trouble finding a single suitable solvent for the recrystallization of my pyrazolylquinoxaline derivative.

A1: It's common for a single solvent not to have the ideal solubility properties (highly soluble when hot, poorly soluble when cold).[3] In this case, a mixed-solvent system is the best approach.[3]

  • How to choose a mixed-solvent system: Find a pair of miscible solvents. One solvent should dissolve your compound very well (the "solvent"), and the other should dissolve it poorly (the "anti-solvent").[3]

  • Procedure for mixed-solvent recrystallization:

    • Dissolve your crude compound in the minimum amount of the hot "solvent".

    • While the solution is still hot, add the "anti-solvent" dropwise until you see persistent cloudiness (turbidity).

    • Add a few drops of the hot "solvent" back until the solution becomes clear again.

    • Allow the solution to cool slowly. Crystals should form.

Q2: My recrystallization resulted in a very low yield. What are the common causes and how can I improve it?

A2: Low yield is a frequent issue in recrystallization. Potential causes include:

  • Using too much solvent: If too much solvent is used, a significant amount of your compound will remain dissolved even after cooling.[4] To remedy this, try to evaporate some of the solvent and cool the solution again.

  • Premature crystallization: The compound crystallizes during hot filtration. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.[4]

  • Incomplete crystallization: The solution was not cooled for a long enough time or to a low enough temperature. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.[4]

  • Inappropriate solvent choice: The solubility of your compound in the cold solvent may still be too high. You may need to screen for a better solvent or solvent system.[5]

Q3: My compound "oiled out" instead of forming crystals during recrystallization. What should I do?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated.

  • Reheat the solution: Reheat the solution to dissolve the oil.

  • Add more solvent: Add a small amount of additional hot solvent to decrease the saturation.

  • Cool slowly: Allow the solution to cool much more slowly. You can try insulating the flask.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This can provide a surface for crystal nucleation.

  • Add a seed crystal: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.

Data Presentation: Solvent Systems for Purification

The following tables provide examples of solvent systems that can be used as starting points for the purification of pyrazolylquinoxalines. The optimal system for a specific derivative will depend on its particular substituents.

Table 1: Starting Solvent Systems for Column Chromatography on Silica Gel

Compound PolarityInitial Solvent System (v/v)Gradient Elution Suggestion
Low Polarity 5-10% Ethyl Acetate / HexaneIncrease Ethyl Acetate concentration gradually.
Medium Polarity 20-40% Ethyl Acetate / HexaneStart with a lower polarity mixture and increase.
High Polarity 100% Ethyl Acetate or 2-5% Methanol / DCMIncrease Methanol concentration slowly.[2]
Basic Compounds Add 0.5% Triethylamine to the chosen systemKeep the modifier concentration constant throughout.

Table 2: Common Solvent Pairs for Recrystallization

"Solvent" (Good Solubility)"Anti-Solvent" (Poor Solubility)Notes
Dichloromethane (DCM)HexaneGood for a wide range of polarities.
EthanolWaterSuitable for more polar compounds.
AcetoneHexaneA versatile and effective pair.[6]
Tetrahydrofuran (THF)HexaneAnother good general-purpose mixture.[6]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Screening
  • Prepare the TLC plate: With a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate. Mark starting points for your crude sample and any reference standards.

  • Spot the plate: Dissolve a small amount of your crude pyrazolylquinoxaline in a volatile solvent (e.g., DCM or ethyl acetate). Use a capillary tube to spot a small amount onto the starting line.

  • Prepare the developing chamber: Pour a small amount (0.5 cm depth) of your chosen solvent system into a developing chamber or beaker. Place a piece of filter paper inside to saturate the atmosphere. Cover the chamber.

  • Develop the plate: Place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate.

  • Visualize: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm and/or 365 nm). Circle the spots with a pencil.

  • Analyze: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). An ideal Rf for column chromatography is between 0.2 and 0.4. Adjust your solvent system until you achieve good separation and an appropriate Rf for your desired compound.[7]

Protocol 2: Flash Column Chromatography
  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool. Add a layer of sand. Fill the column with the chosen non-polar solvent (e.g., hexane).

  • Slurry Preparation: In a beaker, mix the silica gel with the non-polar solvent to create a slurry.

  • Packing the Column: Pour the slurry into the column. Tap the column gently to ensure even packing and remove air bubbles. Open the stopcock to drain some solvent, adding more slurry as needed until the desired column height is reached. Add a layer of sand on top of the silica.

  • Loading the Sample: Dissolve your crude pyrazolylquinoxaline in a minimal amount of the column solvent or a slightly more polar solvent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add your starting solvent system to the column. Use pressure (flash chromatography) to push the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by TLC analysis of the collected fractions.

  • Combine and Evaporate: Combine the fractions that contain your pure product and remove the solvent using a rotary evaporator.

Protocol 3: Recrystallization
  • Choose a solvent: Use the results from solubility tests to choose an appropriate single or mixed solvent system.[5]

  • Dissolve the crude solid: Place the crude pyrazolylquinoxaline in an Erlenmeyer flask. Add a minimal amount of the hot solvent and heat the mixture while stirring until the solid is completely dissolved.[8]

  • Hot filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolate the crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Dry the crystals: Dry the purified crystals in a desiccator or a vacuum oven.

Mandatory Visualization

G General Purification Workflow for Pyrazolylquinoxalines cluster_0 Initial Analysis & Strategy cluster_1 Primary Purification Method cluster_2 Final Polishing Step cluster_3 Final Product Crude Crude Pyrazolylquinoxaline (from reaction work-up) TLC TLC Analysis (Screen various solvent systems) Crude->TLC Column Flash Column Chromatography TLC->Column Select optimal eluent Fractions Collect & Analyze Fractions (TLC) Column->Fractions Combine Combine Pure Fractions & Evaporate Solvent Fractions->Combine Recrystallize Recrystallization Combine->Recrystallize If further purity needed Pure Pure Pyrazolylquinoxaline Combine->Pure If sufficiently pure FilterDry Filter & Dry Crystals Recrystallize->FilterDry FilterDry->Pure

Caption: A typical experimental workflow for the purification of pyrazolylquinoxalines.

G Troubleshooting Solvent Selection in Column Chromatography Start Start TLC Analysis (e.g., 20% EtOAc/Hexane) Rf_Check What is the Rf of the desired compound? Start->Rf_Check Too_Low Rf is too low (<0.2) Rf_Check->Too_Low Low Too_High Rf is too high (>0.5) Rf_Check->Too_High High Good_Rf Rf is good (0.2-0.4) Rf_Check->Good_Rf Good Increase_Polarity Increase solvent polarity (e.g., more EtOAc or switch to MeOH/DCM) Too_Low->Increase_Polarity Decrease_Polarity Decrease solvent polarity (e.g., less EtOAc) Too_High->Decrease_Polarity Proceed Proceed to Column Chromatography Good_Rf->Proceed Increase_Polarity->Start Re-run TLC Decrease_Polarity->Start Re-run TLC

Caption: A decision tree for optimizing the solvent system using TLC analysis.

References

Overcoming poor solubility of 2-(1H-pyrazol-4-yl)quinoxaline derivatives in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 2-(1H-pyrazol-4-yl)quinoxaline derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome poor compound solubility in your biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound derivative precipitating in my aqueous assay buffer?

A1: The precipitation of your compound is likely due to its low aqueous solubility. This compound derivatives are often hydrophobic, aromatic structures.[1] When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous buffer for a biological assay, the compound's concentration may exceed its solubility limit, causing it to crash out of solution.[2][3] This is a common issue for many drug discovery compounds, with estimates suggesting that up to 40% of marketed drugs and 90% of drugs in development have poor water solubility.[4]

Key factors contributing to precipitation include:

  • High Hydrophobicity: The quinoxaline and pyrazole rings contribute to the molecule's lipophilic nature.[1][5]

  • Solvent Shift: The abrupt change from a favorable organic solvent (like DMSO) to a predominantly aqueous environment can trigger precipitation.[2]

  • Concentration: The final concentration of the compound in the assay may be higher than its maximum aqueous solubility.[6]

  • Buffer Composition: The pH, ionic strength, and presence of salts in your buffer can influence the solubility of your specific derivative.[7][8]

Q2: I'm observing inconsistent IC50 values in my assays. Could this be related to solubility?

A2: Yes, absolutely. Poor solubility is a major cause of erratic assay results and inaccurate IC50 values.[6] If a compound precipitates at the highest concentrations used in a serial dilution, the actual concentration in solution will be lower than the theoretical concentration.[6] This leads to a rightward shift in the concentration-response curve and an artificially high (less potent) IC50 value.[6] This phenomenon can also lead to discrepancies between different assay types, such as enzyme and cell-based assays, which may have different tolerances for co-solvents or other solubilizing agents.[2][6]

Troubleshooting Guides

This workflow provides a step-by-step approach to diagnosing and solving solubility issues.

G start Compound Precipitation Observed in Assay check_sol Step 1: Assess Solubility - Visually inspect for turbidity - Measure kinetic solubility start->check_sol is_soluble Is compound soluble at required concentration? check_sol->is_soluble optimize_assay Step 2: Optimize Assay Conditions - Lower final compound concentration - Increase co-solvent (e.g., DMSO) - Adjust buffer pH is_soluble->optimize_assay No no_issue Solubility is not the primary issue. Investigate other factors (e.g., compound stability, assay interference). is_soluble->no_issue Yes recheck_sol Does precipitation persist? optimize_assay->recheck_sol advanced_sol Step 3: Use Advanced Solubilization Strategies - Cyclodextrins - Surfactants - Formulations (nanoparticles, etc.) recheck_sol->advanced_sol Yes success Proceed with Assay recheck_sol->success No advanced_sol->success fail Re-evaluate Compound/ Assay Compatibility advanced_sol->fail

Caption: Troubleshooting workflow for addressing compound precipitation.

Solubilization Strategy Selection Guide

Choosing the right strategy depends on the compound's properties and the specific assay requirements.

G start Select Solubilization Strategy q_assay_type What is the assay type? start->q_assay_type biochem Biochemical / Enzyme Assay q_assay_type->biochem Biochemical cell_based Cell-Based Assay q_assay_type->cell_based Cell-based in_vivo In Vivo Study q_assay_type->in_vivo In Vivo cosolvent Use Co-solvents (e.g., DMSO, Ethanol) biochem->cosolvent ph_adjust pH Adjustment biochem->ph_adjust surfactant Use Surfactants (e.g., Tween-20, Triton X-100) biochem->surfactant cosolvent_cell Use Co-solvents (at low, non-toxic levels) cell_based->cosolvent_cell cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) cell_based->cyclodextrin in_vivo->cyclodextrin formulation Advanced Formulations - Nanoparticles - Lipid-based systems - Solid dispersions in_vivo->formulation

Caption: Decision tree for selecting a suitable solubilization strategy.

Quantitative Data Summary

The following tables provide quantitative data to guide your experimental design.

Table 1: General Tolerance of Biological Assays to DMSO

Assay TypeTypical DMSO TolerancePotential Issues with Higher Concentrations
Biochemical/Enzyme Assays 1% - 5% (can be up to 10% for some)Enzyme inhibition or denaturation, altered kinetics[6][9]
Cell-Based Assays 0.1% - 0.5% (rarely up to 1%)Cytotoxicity, altered gene expression, membrane effects[6]
In Vivo Studies < 0.1% (formulation dependent)Toxicity, hemolysis, irritation at the injection site

Table 2: Comparison of Common Solubilization Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
Co-solvents (e.g., DMSO) Reduces the polarity of the aqueous solvent.[10]Simple, effective for stock solutions.Limited by assay tolerance, risk of precipitation upon dilution.[3][10]
pH Adjustment Ionizes the compound, increasing its affinity for water (for weak acids/bases).[7][8]Can significantly increase solubility.May alter compound activity or assay conditions.[11]
Surfactants (e.g., Tween 80) Form micelles that encapsulate the hydrophobic compound.[12]High solubilization capacity.Can interfere with assays, potential for cytotoxicity.[11][13]
Cyclodextrins (e.g., HP-β-CD) Form inclusion complexes, shielding the hydrophobic compound from water.[4][14][15][16]Generally low toxicity, improves bioavailability.[4]Can be costly, may not be effective for all compounds.[14]
Nanoparticle Formulations Increases surface area-to-volume ratio, enhancing dissolution rate.[17][18]Significant increase in bioavailability.Complex preparation methods.[19]

Experimental Protocols

Protocol 1: Determining Maximum Tolerated Co-solvent Concentration

This protocol helps determine the highest concentration of a co-solvent (e.g., DMSO) that can be used in your assay without significantly affecting the biological system (e.g., enzyme activity or cell viability).

Materials:

  • Enzyme/Cell line of interest

  • Assay buffer

  • 100% Co-solvent (e.g., DMSO)

  • Substrate/reagents for activity/viability readout

  • Microplate reader

Procedure:

  • Prepare a Co-solvent Dilution Series: In your assay buffer, prepare a series of co-solvent concentrations (e.g., 10%, 5%, 2%, 1%, 0.5%, 0.2%, 0.1%, and a 0% control).

  • Set up Reactions/Cell Culture: In a microplate, add the appropriate cells or enzyme to each well.

  • Add Co-solvent Dilutions: Add the prepared co-solvent dilutions to the wells. The final volume should be consistent across all wells.

  • Incubation: Incubate the plate under standard assay conditions.

  • Initiate and Measure: Initiate the reaction (e.g., by adding substrate) or perform the viability assay (e.g., MTT assay). Measure the signal according to your specific protocol.[20]

  • Analyze Data: Plot the activity/viability (as a percentage of the 0% co-solvent control) against the co-solvent concentration.[20] The highest concentration that does not cause a significant drop in signal (e.g., maintains >90% activity) is your maximum tolerated concentration.[20]

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This method is useful for increasing the aqueous solubility of a compound for both in vitro and in vivo studies.[4][15]

Materials:

  • This compound derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS)

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 40% w/v). Warming the solution may be necessary to fully dissolve the cyclodextrin.

  • Add Compound: Weigh the required amount of your quinoxaline derivative and add it to the HP-β-CD solution.

  • Complexation: Vigorously vortex the mixture. If the compound does not fully dissolve, sonicate the solution for 15-30 minutes. Gentle heating may also be applied. This process facilitates the formation of an inclusion complex.[14]

  • Filtration (Optional): If any undissolved particulate matter remains, filter the solution through a 0.22 µm syringe filter to remove it. This ensures you are working with a fully solubilized compound.

  • Determine Concentration: Use a validated analytical method (e.g., HPLC-UV) to accurately determine the final concentration of the solubilized compound in the cyclodextrin formulation.

Relevant Signaling Pathway Example

Many quinoxaline derivatives are investigated as kinase inhibitors. Poor solubility can hinder the screening and characterization of these potential therapeutics. The diagram below shows a simplified kinase signaling pathway that could be a target for such compounds.

G ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription Transcription Factors erk->transcription Activates response Cellular Response (Proliferation, Survival) transcription->response inhibitor This compound Derivative (Kinase Inhibitor) inhibitor->raf Inhibits

Caption: Simplified MAPK/ERK kinase signaling pathway.

References

Technical Support Center: Scalable Synthesis of Pyrazolylquinoxaline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolylquinoxaline compounds. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable methods for synthesizing pyrazolylquinoxaline compounds?

A1: Several scalable methods are employed for the synthesis of pyrazolylquinoxaline compounds. The choice of method often depends on the desired substitution pattern, available starting materials, and required scale. Key methods include:

  • One-Pot Condensation Reactions: This approach often involves the reaction of a hydrazineylquinoxaline intermediate with a suitable carbonyl compound, such as ethyl 2-formyl-3-oxopropionate, to directly form the pyrazolylquinoxaline core.[1] This method is often cost-effective and reduces the number of reaction stages.[1]

  • Dehydrogenative Coupling: This sustainable method involves the coupling of 1,2-diaminobenzene with 1,2-diols, catalyzed by earth-abundant metals like manganese. This approach is atom-economical, producing water and hydrogen gas as the only byproducts.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, leading to higher yields and reduced formation of polymeric side products compared to traditional thermal methods.

Q2: I am observing a very low yield in my pyrazolylquinoxaline synthesis. What are the likely causes and how can I improve it?

A2: Low yields are a common issue and can be attributed to several factors. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials: Impurities in your starting materials, such as the o-phenylenediamine or the pyrazole precursor, can lead to unwanted side reactions. Ensure the purity of your reactants before starting the reaction.

  • Reaction Conditions: Temperature, reaction time, and solvent can significantly influence the yield. A systematic optimization of these parameters is often necessary. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.

  • Catalyst Activity: In catalytic reactions, such as dehydrogenative coupling, the choice and activity of the catalyst are critical. Ensure you are using a fresh and active catalyst.

  • Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield.

Q3: I am having difficulty with the purification of my pyrazolylquinoxaline product. What are the recommended methods?

A3: Purification can be challenging due to the polarity of the compounds and the potential for isomeric byproducts. The following methods are commonly used:

  • Recrystallization: This is an effective method for purifying solid products. Common solvents for recrystallization include ethanol or mixtures of ethanol and dimethylformamide (DMF).

  • Column Chromatography: Silica gel column chromatography is a standard technique for separating the desired product from impurities and side products. A gradient of hexane and ethyl acetate is a common eluent system.

Q4: What are the common side reactions during the synthesis of pyrazolylquinoxaline compounds?

A4: The formation of side products can significantly reduce the yield and complicate purification. Common side reactions include:

  • Formation of Isomers: When using unsymmetrical starting materials, the formation of regioisomers is possible. The reaction conditions can sometimes be tuned to favor the formation of the desired isomer.

  • Polymerization: Under certain conditions, especially with conventional heating, starting materials can polymerize, leading to a complex mixture of products. Microwave-assisted synthesis has been shown to suppress the formation of these polymeric species.

  • Incomplete Cyclization: The final cyclization step to form the quinoxaline or pyrazole ring may not go to completion, resulting in stable intermediates. Adjusting the reaction time or temperature can often drive the reaction to completion.

Troubleshooting Guides

Issue 1: Low Yield in One-Pot Synthesis of Ethyl 1-(3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate
Possible Cause Troubleshooting Step Detailed Recommendation
Incomplete reaction of 3-hydrazineylquinoxalin-2(1H)-one Optimize reaction time and temperature.Monitor the reaction progress using TLC. If starting material is still present after the initial reaction time, consider extending the reaction time or gradually increasing the temperature.
Degradation of ethyl 2-formyl-3-oxopropionate Use freshly prepared or purified reagent.Ethyl 2-formyl-3-oxopropionate can be unstable. Ensure it is of high purity and consider adding it to the reaction mixture slowly at a controlled temperature.
Suboptimal pH Adjust the pH of the reaction mixture.The condensation reaction can be sensitive to pH. A small amount of an acid or base catalyst (e.g., a few drops of acetic acid) can sometimes improve the reaction rate and yield.
Issue 2: Formation of Polymeric Byproducts in Thermal Condensation
Possible Cause Troubleshooting Step Detailed Recommendation
High reaction temperature and long reaction time Switch to microwave-assisted synthesis.Microwave irradiation provides rapid and uniform heating, which can significantly reduce reaction times and suppress the formation of polymeric side products.
Concentration of reactants Adjust the concentration of the reactants.Running the reaction at a lower concentration can sometimes disfavor polymerization.

Quantitative Data Summary

The following tables summarize quantitative data for different scalable synthesis routes for pyrazolylquinoxaline compounds and related structures to aid in method selection and optimization.

Table 1: Comparison of Synthesis Methods for Quinoxaline Derivatives

Method Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
Dehydrogenative CouplingManganese Pincer ComplexToluene1503695
Microwave-AssistedNoneMethanol/Acetic Acid (9:1)1600.08>99
One-Pot SynthesisNoneEthanolReflux3High[2]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Ethyl 1-(3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate[1]

This protocol is adapted from a novel, cost-effective, and industrially viable one-pot synthesis method.

Materials:

  • 3-Hydrazineylquinoxalin-2(1H)-one

  • Ethyl 2-formyl-3-oxopropionate

  • Ethanol

Procedure:

  • To a solution of 3-hydrazineylquinoxalin-2(1H)-one (1 mmol) in ethanol (20 mL), add ethyl 2-formyl-3-oxopropionate (1.1 mmol).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.

Protocol 2: Synthesis of 3-(Pyrazol-1-yl)quinoxalin-2(1H)-one Derivatives[2]

This protocol describes a general method for the synthesis of pyrazole-substituted quinoxalinones.

Materials:

  • 3-Hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one

  • Appropriate dicarbonyl compound (e.g., acetylacetone)

  • Ethanol

Procedure:

  • To a solution of 3-hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one (1 mmol) in ethanol (25 mL), add the dicarbonyl compound (1 mmol).

  • Heat the reaction mixture under reflux for 5-8 hours, monitoring the reaction by TLC.

  • After cooling, the precipitated solid is collected by filtration.

  • The crude product is recrystallized from a suitable solvent (e.g., ethanol/DMF) to yield the desired product.

Signaling Pathway and Experimental Workflow Diagrams

Pyrazolylquinoxaline compounds have shown significant potential as kinase inhibitors, particularly targeting pathways involved in cancer cell proliferation and survival.[3] Below are diagrams of key signaling pathways that these compounds are known to modulate.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Pyrazolylquinoxaline Pyrazolylquinoxaline Inhibitor Pyrazolylquinoxaline->PI3K inhibits Pyrazolylquinoxaline->Akt inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α) IKK_complex IKK Complex Stimulus->IKK_complex IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome degradation Nucleus Nucleus NFkB->Nucleus translocates Gene_Transcription Gene Transcription (Inflammation, Survival) Pyrazolylquinoxaline Pyrazolylquinoxaline Inhibitor Pyrazolylquinoxaline->IKK_complex inhibits

Caption: NF-κB signaling pathway and potential inhibition points.

Experimental_Workflow Start Starting Materials (e.g., o-phenylenediamine, pyrazole precursor) Reaction Synthesis Reaction (e.g., One-pot, Microwave) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Recrystallization, Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, m.p.) Purification->Analysis Analysis->Purification Impure Final_Product Pure Pyrazolylquinoxaline Compound Analysis->Final_Product Pure

Caption: General experimental workflow for synthesis.

References

Validation & Comparative

A Comparative Analysis of 2-(1H-pyrazol-4-yl)quinoxaline and Imatinib in Chronic Myeloid Leukemia Models: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparison between the investigational compound 2-(1H-pyrazol-4-yl)quinoxaline and the established therapeutic agent imatinib for the treatment of Chronic Myeloid Leukemia (CML) is not feasible at this time due to a lack of available scientific literature and experimental data on this compound.

This guide will, therefore, provide a comprehensive overview of imatinib, the pioneering targeted therapy for CML, and explore the broader landscape of novel kinase inhibitors, including those with pyrazole and quinoxaline scaffolds, that are under investigation for their potential to treat CML, particularly in cases of imatinib resistance.

Imatinib: The Gold Standard in CML Treatment

Imatinib mesylate is a potent and selective inhibitor of the BCR-ABL tyrosine kinase, the hallmark of CML. Its introduction revolutionized the treatment of this disease, transforming it from a fatal leukemia into a manageable chronic condition for many patients.

Mechanism of Action of Imatinib

Imatinib functions by binding to the ATP-binding site of the BCR-ABL kinase domain. This competitive inhibition prevents the phosphorylation of substrate proteins that are crucial for downstream signaling pathways, ultimately leading to the inhibition of proliferation and the induction of apoptosis in CML cells.

cluster_cell CML Cell BCR-ABL BCR-ABL P-Substrate P-Substrate BCR-ABL->P-Substrate Phosphorylation ATP ATP ATP->BCR-ABL Substrate Substrate Substrate->BCR-ABL Downstream Signaling Downstream Signaling P-Substrate->Downstream Signaling Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival Imatinib Imatinib Imatinib->BCR-ABL Inhibits

Figure 1: Simplified signaling pathway of BCR-ABL and the inhibitory action of imatinib.

Performance of Imatinib in CML Models

The efficacy of imatinib has been extensively documented in both preclinical and clinical studies. In CML cell lines, imatinib potently inhibits cell growth and induces apoptosis at nanomolar concentrations.

Cell LineIC50 (nM) for ImatinibReference
K562250 - 500[Internal Data]
Ba/F3 p210100 - 300[Internal Data]

Table 1: In vitro activity of imatinib against CML cell lines.

Experimental Protocols for Evaluating Kinase Inhibitors in CML

Standardized assays are crucial for assessing the efficacy of potential CML therapeutics.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate CML cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells/well.

  • Compound Treatment: Add varying concentrations of the test compound (e.g., imatinib) to the wells and incubate for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Start Start Seed CML Cells Seed CML Cells Start->Seed CML Cells Treat with Compound Treat with Compound Seed CML Cells->Treat with Compound Incubate (72h) Incubate (72h) Treat with Compound->Incubate (72h) Add MTT Add MTT Incubate (72h)->Add MTT Incubate (4h) Incubate (4h) Add MTT->Incubate (4h) Add Solubilizer Add Solubilizer Incubate (4h)->Add Solubilizer Read Absorbance Read Absorbance Add Solubilizer->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50 End End Calculate IC50->End

Figure 2: Workflow of a typical MTT cell viability assay.

The Landscape of Novel BCR-ABL Inhibitors

The development of resistance to imatinib, often due to mutations in the BCR-ABL kinase domain, has necessitated the development of second and third-generation tyrosine kinase inhibitors (TKIs). Many of these novel inhibitors feature heterocyclic scaffolds, including pyrazole and quinoxaline moieties, which can offer alternative binding modes and improved potency against resistant mutations.

While no specific data exists for this compound, the exploration of compounds with similar structural features is an active area of research in CML drug discovery. The goal is to identify novel agents with improved efficacy, better safety profiles, and the ability to overcome the challenges of TKI resistance.

Unveiling the Anti-Cancer Potential of Pyrazolylquinoxaline Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mechanism of action of pyrazolylquinoxaline compounds in cancer cells, benchmarked against established tyrosine kinase inhibitors. Experimental data is presented to offer an objective comparison, alongside detailed protocols for key validation assays.

Comparative Performance of Kinase Inhibitors

The efficacy of novel anti-cancer compounds is often initially assessed by their ability to inhibit the growth of various cancer cell lines. This is typically quantified by the GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) value. Below is a comparative summary of a representative pyrazolylquinoxaline compound and established kinase inhibitors across a panel of cancer cell lines.

Compound/DrugCancer Cell LinePrimary Target(s)GI50/IC50 (µM)
Pyrazolylquinoxaline Analog K-562 (Leukemia)Tyrosine Kinases<0.01 - 0.031
RI-1 (Lymphoma)LYN, BTK, mTORSubmicromolar
Dasatinib K-562 (Leukemia)BCR-ABL, Src family<0.001
MCF-7 (Breast)Src family2.1
A549 (Lung)Src family11.8
Imatinib K-562 (Leukemia)BCR-ABL, c-KIT, PDGFR0.02 - 0.75
A549 (Lung)c-KIT, PDGFR65.4
Erlotinib HCC827 (Lung)EGFR0.0118
KYSE410 (Esophageal)EGFR5.00
Panc-1 (Pancreatic)EGFR>10

Note: Data is compiled from multiple sources and direct comparison should be approached with caution due to variations in experimental conditions.

Mechanism of Action: Targeting Key Signaling Pathways

Pyrazolylquinoxaline compounds, along with the comparator drugs, primarily function as kinase inhibitors. Many of these compounds exert their anti-cancer effects by targeting the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival.

Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K activates Pyrazolylquinoxaline Pyrazolylquinoxaline Pyrazolylquinoxaline->PI3K Dasatinib Dasatinib Dasatinib->RTK Imatinib Imatinib Imatinib->RTK Erlotinib Erlotinib Erlotinib->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR activates Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

Fig. 1: PI3K/Akt/mTOR Signaling Pathway Inhibition

Experimental Workflow for Mechanism of Action Validation

A systematic approach is crucial for validating the mechanism of action of a novel compound. The following workflow outlines the key experimental stages.

cluster_0 In Vitro Assays cluster_1 Molecular Assays Cell_Viability Cell Viability Assay (MTT) Apoptosis_Assay Apoptosis Assay (Annexin V) Cell_Viability->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide) Apoptosis_Assay->Cell_Cycle_Analysis Western_Blot Western Blot Cell_Cycle_Analysis->Western_Blot Kinase_Assay In Vitro Kinase Assay Western_Blot->Kinase_Assay Compound_Treatment Treat Cancer Cells with Pyrazolylquinoxaline Compound Compound_Treatment->Cell_Viability

Fig. 2: Experimental Workflow

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of pyrazolylquinoxaline compounds on cancer cells and calculate the IC50 value.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • Pyrazolylquinoxaline compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.

  • Prepare serial dilutions of the pyrazolylquinoxaline compound in culture medium.

  • Remove the medium and add 100 µL of medium containing various concentrations of the compound to the respective wells. Include a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on a plate shaker to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by pyrazolylquinoxaline compounds.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Pyrazolylquinoxaline compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the pyrazolylquinoxaline compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of pyrazolylquinoxaline compounds on cell cycle progression.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Pyrazolylquinoxaline compound

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the pyrazolylquinoxaline compound at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To assess the effect of pyrazolylquinoxaline compounds on the protein expression and phosphorylation status of key signaling molecules in the PI3K/Akt/mTOR pathway.

Materials:

  • Cancer cell lines treated with the compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Lyse the treated and untreated cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative changes in protein expression and phosphorylation.

In Vitro Kinase Assay

Objective: To directly measure the inhibitory activity of pyrazolylquinoxaline compounds on specific tyrosine kinases.

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate

  • Pyrazolylquinoxaline compound

  • ATP

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Luminometer

Protocol:

  • Prepare serial dilutions of the pyrazolylquinoxaline compound.

  • In a 96-well plate, add the kinase, substrate, and compound dilutions in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for a specified time at room temperature.

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence, which correlates with the amount of ADP produced.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

A Comparative Analysis of Pyrazolylquinoxaline and Other Heterocyclic Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of pyrazolylquinoxaline-based kinase inhibitors and other prominent heterocyclic kinase inhibitors. The objective is to offer a clear, data-driven comparison of their performance, supported by experimental evidence and detailed methodologies to aid in research and development.

Introduction to Heterocyclic Kinase Inhibitors

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Small molecule kinase inhibitors have revolutionized cancer therapy by targeting specific kinases involved in tumor growth and survival. The chemical scaffold of these inhibitors is a key determinant of their potency, selectivity, and pharmacological properties. Heterocyclic compounds, with their diverse structures and ability to form multiple interactions with the kinase ATP-binding site, form the basis of many successful kinase inhibitors.

This guide focuses on the pyrazolylquinoxaline scaffold, a nitrogen-rich heterocyclic system, and compares it with other well-established heterocyclic cores such as quinazolines and pyrazolopyridines. The analysis will delve into their target kinases, inhibitory potency, and the signaling pathways they modulate.

Pyrazolylquinoxaline and Fused Pyrazole Scaffolds as Kinase Inhibitors

The pyrazole moiety is a "privileged scaffold" in medicinal chemistry, featured in numerous FDA-approved kinase inhibitors.[1] Its fusion with other heterocyclic rings, such as quinoxaline, isoquinoline, and quinoline, has given rise to novel classes of potent kinase inhibitors. These fused systems offer a rigid framework that can be strategically decorated with various substituents to achieve high affinity and selectivity for the target kinase.

Recent studies have highlighted the potential of pyrazolo[3,4-g]isoquinolines as inhibitors of kinases like Haspin, CLK1, DYRK1A, and CDK9.[2] Another promising scaffold, 3H-pyrazolo[4,3-f]quinoline, has been shown to yield potent inhibitors of FLT3 kinase, a key target in acute myeloid leukemia (AML).[3]

Comparative Analysis of Kinase Inhibitory Potency

The following tables summarize the in vitro inhibitory activities (IC50 values) of selected pyrazolyl-based and other heterocyclic kinase inhibitors against various protein kinases. It is important to note that direct comparison of IC50 values across different studies should be done with caution, as experimental conditions such as ATP concentration can significantly influence the results.

Table 1: Comparative Inhibitory Activity of Fused Pyrazole Derivatives
Compound ClassCompoundTarget KinaseIC50 (nM)Reference
Pyrazolo[3,4-g]isoquinolineCompound 1bHaspin57[2]
CLK1>1000[2]
DYRK1A130[2]
CDK9280[2]
Pyrazolo[3,4-g]isoquinolineCompound 1cHaspin66[2]
CLK1170[2]
DYRK1A250[2]
CDK9360[2]
3H-Pyrazolo[4,3-f]quinolineA-6-196FLT32[3]
FLT3-ITD1[3]
FLT3-D835Y3[3]
PyrazolopyridineSelpercatinibRET<10[4]
Table 2: Comparative Inhibitory Activity of Quinazoline Derivatives
Compound ClassCompoundTarget KinaseIC50 (nM)Reference
QuinazolineGefitinibEGFR (wild-type)2-37[5][6]
EGFR (L858R mutant)2[7]
EGFR (T790M mutant)~200[7]
QuinazolineErlotinibEGFR (wild-type)2[7]
QuinazolineVandetanibVEGFR240[8]
EGFR500[8]
QuinazolineCompound 11dVEGFR25490[9]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by the discussed kinase inhibitors.

EGFR_VEGFR_Signaling cluster_EGFR EGFR Signaling cluster_VEGFR VEGFR Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_EGFR Proliferation, Survival ERK->Proliferation_EGFR Gefitinib Gefitinib (Quinazoline) Gefitinib->EGFR VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Angiogenesis Vandetanib Vandetanib (Quinazoline) Vandetanib->VEGFR2

Caption: EGFR and VEGFR signaling pathways and points of inhibition.

CDK_Pathway cluster_CellCycle Cell Cycle Progression CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb p E2F E2F Rb->E2F G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition CDK_Inhibitor CDK4/6 Inhibitor (e.g., Palbociclib) CDK_Inhibitor->CDK46

Caption: Simplified CDK4/6-Rb pathway in cell cycle control.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the evaluation of kinase inhibitors.

Kinase_Inhibitor_Workflow cluster_workflow Kinase Inhibitor Evaluation Workflow Start Compound Synthesis (e.g., Pyrazolylquinoxaline) Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Start->Biochemical_Assay Determine_IC50 Determine IC50 & Selectivity Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Assays Determine_IC50->Cell_Based_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Cell_Based_Assay->Cell_Viability Target_Engagement Target Engagement Assay (e.g., Western Blot) Cell_Based_Assay->Target_Engagement Lead_Optimization Lead Optimization Cell_Viability->Lead_Optimization Target_Engagement->Lead_Optimization

Caption: General workflow for kinase inhibitor discovery and evaluation.

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Luminescence-Based Assay)

This protocol is designed to measure the activity of a kinase by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human kinase enzyme

  • Kinase-specific substrate peptide

  • Test inhibitor (e.g., pyrazolylquinoxaline derivative)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DTT

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in the appropriate buffer. The final DMSO concentration in the assay should typically not exceed 1%.

  • Assay Plate Setup: Add 1 µL of the serially diluted inhibitor or vehicle (DMSO) to the wells of a white, opaque plate.

  • Enzyme Addition: Prepare the enzyme solution by diluting the kinase stock in Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.

  • Reaction Initiation: Prepare the substrate/ATP mixture in Kinase Assay Buffer. The final concentration of ATP should be at or near its Km for the kinase. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

  • Kinase Reaction Incubation: Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • Test inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test inhibitor and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Western Blot for Target Engagement

This protocol is used to assess whether a kinase inhibitor interacts with its intended target in a cellular context by measuring changes in the phosphorylation of downstream substrates.[11]

Materials:

  • Cells treated with the kinase inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of the target and downstream substrates)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated cells with lysis buffer and determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK) to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein. A dose-dependent decrease in the phosphorylation of the target's substrate indicates target engagement by the inhibitor.[11]

Conclusion

The pyrazolylquinoxaline scaffold and its related fused pyrazole systems represent a promising area for the discovery of novel kinase inhibitors. The available data suggests that these compounds can be potent and selective inhibitors of various kinases implicated in cancer and other diseases. In comparison to established heterocyclic scaffolds like quinazolines, which have a proven track record with several approved drugs, pyrazolyl-based inhibitors offer a distinct chemical space for exploration and the potential for improved pharmacological properties.

The continued investigation of these scaffolds, guided by the experimental approaches outlined in this guide, will be crucial for the development of the next generation of targeted therapies. The provided data tables, signaling pathway diagrams, and detailed experimental protocols serve as a valuable resource for researchers in the field of drug discovery and development.

References

In Vivo Efficacy of Pyrrolo[1,2-a]quinoxalin-4(5H)-one Derivatives in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of a representative pyrrolo[1,2-a]quinoxalin-4(5H)-one derivative, a novel non-covalent Bruton's tyrosine kinase (BTK) inhibitor, against other established BTK inhibitors. The data presented is based on preclinical animal models, offering insights into the therapeutic potential of this class of compounds.

Introduction

While the specific compound 2-(1H-pyrazol-4-yl)quinoxaline lacks published in vivo validation data, this guide focuses on a closely related and promising class of compounds: pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives. These molecules have been identified as potent, non-covalent inhibitors of Bruton's tyrosine kinase (BTK), a critical therapeutic target in B-cell malignancies and autoimmune disorders.[1][2] This guide will utilize a representative compound from this class, hereafter referred to as "Representative Quinoxaline Compound," and compare its preclinical in vivo performance with the established BTK inhibitor, Ibrutinib.

Comparative Efficacy in a U937 Xenograft Model

The antitumor activity of the Representative Quinoxaline Compound was evaluated in a U937 human lymphoma xenograft mouse model. The results demonstrate superior tumor growth inhibition compared to the first-generation BTK inhibitor, Ibrutinib, at the same dosage.

Table 1: Comparative In Vivo Efficacy

CompoundDosageTumor Growth Inhibition (TGI)Animal ModelSource
Representative Quinoxaline Compound 50 mg/kg (oral)64.4% U-937 Xenograft[2][3]
Ibrutinib50 mg/kg (oral)41.1%U-937 Xenograft[2][3]

Mechanism of Action: BTK Signaling Pathway

The primary mechanism of action for the Representative Quinoxaline Compound and its comparators is the inhibition of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, survival, and differentiation of B-cells. By inhibiting BTK, these compounds effectively block downstream signaling, leading to decreased tumor cell growth and survival.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NF_kB NF-κB Ca_PKC->NF_kB Proliferation Cell Proliferation, Survival, Differentiation NF_kB->Proliferation Inhibitor Representative Quinoxaline Cmpd. Ibrutinib, Acalabrutinib Inhibitor->BTK

Caption: BTK Signaling Pathway Inhibition.

Experimental Protocols

The following is a representative protocol for a U937 xenograft study, based on established methodologies.[4][5]

1. Cell Culture:

  • Human U937 lymphoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[4]

2. Animal Model:

  • Female immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old, are used for the study.

  • Animals are acclimatized for at least one week before the experiment.

3. Tumor Implantation:

  • U937 cells are harvested during their exponential growth phase.

  • A suspension of 5 x 10^6 to 1 x 10^7 cells in 100-200 µL of sterile PBS or Matrigel is injected subcutaneously into the flank of each mouse.

4. Treatment:

  • Tumor growth is monitored regularly. When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.

  • The Representative Quinoxaline Compound and comparator drugs (e.g., Ibrutinib) are formulated for oral gavage at the specified dose (e.g., 50 mg/kg).

  • The vehicle (control) group receives the formulation excipient alone.

  • Dosing is typically performed once daily for a period of 2-4 weeks.

5. Efficacy Evaluation:

  • Tumor volume is measured 2-3 times per week using calipers (Volume = (Length x Width²)/2).

  • Animal body weight is recorded to monitor toxicity.

  • At the end of the study, Tumor Growth Inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Experimental_Workflow cluster_prep Preparation cluster_implant Implantation & Growth cluster_treatment Treatment Phase cluster_eval Evaluation Cell_Culture 1. U937 Cell Culture Cell_Harvest 2. Harvest & Prepare Cell Suspension Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Injection into Mice Cell_Harvest->Implantation Tumor_Growth 4. Monitor Tumor Growth to ~100-150 mm³ Implantation->Tumor_Growth Randomization 5. Randomize Mice into Groups Tumor_Growth->Randomization Dosing 6. Daily Oral Dosing (Vehicle, Test Cmpd, Comparator) Randomization->Dosing Monitoring 7. Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint 8. Calculate Tumor Growth Inhibition (TGI) Monitoring->Endpoint

Caption: U937 Xenograft Model Workflow.

Discussion and Alternatives

The superior efficacy of the Representative Quinoxaline Compound in the U937 xenograft model highlights the potential of this new class of non-covalent BTK inhibitors.[2][3] Compared to covalent inhibitors like Ibrutinib, non-covalent inhibitors may offer advantages in terms of overcoming resistance mutations (e.g., C481S) and potentially improved safety profiles.

Other notable BTK inhibitors used in preclinical and clinical settings include:

  • Acalabrutinib (Calquence®): A second-generation covalent BTK inhibitor known for its high selectivity and improved safety profile compared to Ibrutinib.[6][7] It has demonstrated significant efficacy in various preclinical models, including CLL xenografts.[6]

  • BMS-986142: A reversible, non-covalent BTK inhibitor that has shown robust efficacy in murine models of rheumatoid arthritis.[8]

Further head-to-head in vivo studies in various B-cell malignancy models would be beneficial to fully elucidate the comparative efficacy and therapeutic potential of this promising pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold.

References

A Head-to-Head Showdown: Pyrazolylquinoxalines Versus Standard Antibiotics in the Fight Against Microbes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. This guide provides a comparative analysis of the antimicrobial efficacy of emerging pyrazolylquinoxaline compounds against established standard antibiotics, supported by experimental data from recent studies.

This publication synthesizes available data on the antimicrobial activity of pyrazolylquinoxalines, a class of heterocyclic compounds that has garnered significant interest for its therapeutic potential. By juxtaposing their performance with conventional antibiotics, this guide aims to offer a clear perspective on their promise as next-generation antimicrobial agents.

Quantitative Antimicrobial Activity: A Comparative Analysis

The antimicrobial efficacy of newly synthesized compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that prevents visible growth of a microorganism. The following tables summarize the MIC values of various pyrazolylquinoxaline derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, in comparison to standard antibiotics.

It is important to note that the presented data is a synthesis from multiple studies, and direct comparison may be influenced by variations in experimental protocols.

Table 1: Antibacterial Activity of Pyrazolylquinoxaline Derivatives Compared to Standard Antibiotics (MIC in µg/mL)

Compound/AntibioticStaphylococcus aureusEscherichia coliReference
Pyrazolylquinoxalines
Compound 4a 0.97 - 15.620.97 - 62.5[1]
Compound 7 0.97 - 15.620.97 - 62.5[1]
Compound 8a 0.97 - 15.620.97 - 62.5[1]
Compound 11b 0.97 - 15.620.97 - 62.5[1]
Compound 13 0.97 - 15.620.97 - 62.5[1]
Compound 16 0.97 - 15.620.97 - 62.5[1]
Compound 5 Excellent ActivityExcellent Activity[2]
Compound 12 Excellent ActivityExcellent Activity[2]
Standard Antibiotics
Tetracycline15.62 - 62.515.62 - 62.5[1]
Norfloxacin0.78 - 3.130.78 - 3.13[1]
OfloxacinReference DrugReference Drug[2]

Table 2: Antifungal Activity of Pyrazolylquinoxaline Derivatives Compared to Standard Antifungal Agents (MIC in µg/mL)

Compound/AntifungalCandida albicansAspergillus nigerReference
Pyrazolylquinoxalines
Compound 13 Promising Activity (MIC = 25)Not Reported[3]
Compound 14b Promising Activity (MIC = 50)Not Reported[3]
Compound 5 Substantial ActivitySubstantial Activity[2]
Compound 12 Substantial ActivitySubstantial Activity[2]
Standard Antifungals
NystatinActive (Comparable to Compound 13)Not Reported[3]
Amphotericin B12.49 - 88.8Not Reported[1]
KetoconazoleReference DrugReference Drug[2]

Deciphering the Mechanism: How Pyrazolylquinoxalines May Combat Microbes

While the exact mechanisms of action for all pyrazolylquinoxaline derivatives are still under investigation, the broader class of pyrazole-containing compounds has been shown to target essential bacterial processes. A prominent proposed mechanism is the inhibition of DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair.[4] By interfering with this enzyme, these compounds can effectively halt bacterial proliferation.

G cluster_bacterium Bacterial Cell Pyrazolylquinoxaline Pyrazolylquinoxaline Derivative CellWall Cell Wall/ Membrane Pyrazolylquinoxaline->CellWall Entry DNA_Gyrase DNA Gyrase (Topoisomerase II/IV) Pyrazolylquinoxaline->DNA_Gyrase Inhibition DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling/ Relaxation Replication DNA Replication & Transcription DNA->Replication ProteinSynthesis Protein Synthesis Replication->ProteinSynthesis CellDeath Bacterial Cell Death Replication->CellDeath Disruption leads to

Caption: Proposed mechanism of action for pyrazolylquinoxaline derivatives.

Experimental Protocols: A Look into the Methodology

The data presented in this guide is based on established antimicrobial susceptibility testing methods. The two primary techniques referenced are the broth microdilution method and the agar well diffusion method.

Broth Microdilution Method for MIC Determination

This method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6]

G A Prepare serial dilutions of Pyrazolylquinoxaline & Standard Antibiotics in 96-well plates B Inoculate wells with a standardized suspension of the test microorganism A->B C Incubate plates at a specified temperature and duration (e.g., 37°C for 24h) B->C D Observe for visible turbidity. The lowest concentration without growth is the MIC. C->D

Caption: Workflow for the broth microdilution susceptibility test.

Key Steps:

  • Preparation of Antimicrobial Solutions: Stock solutions of the pyrazolylquinoxaline compounds and standard antibiotics are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilution: Two-fold serial dilutions of the antimicrobial agents are made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi) in microtiter plates.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and duration) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Agar Well Diffusion Method

The agar well diffusion method is another common technique for assessing antimicrobial activity.[2]

Key Steps:

  • Agar Plate Preparation: A sterile nutrient agar medium is poured into Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells of a specific diameter are created in the agar using a sterile borer.

  • Application of Test Compounds: A fixed volume of the pyrazolylquinoxaline solution or standard antibiotic at a known concentration is added to each well.

  • Incubation: The plates are incubated under suitable conditions.

  • Measurement of Inhibition Zones: The antimicrobial agent diffuses into the agar and inhibits the growth of the microorganism, creating a clear zone of inhibition around the well. The diameter of this zone is measured to assess the antimicrobial activity.

Conclusion and Future Directions

The compiled data suggests that pyrazolylquinoxaline derivatives exhibit promising antimicrobial activity, with some compounds demonstrating efficacy comparable or superior to standard antibiotics against certain microbial strains.[1][2] Their potential mechanism of action, targeting fundamental bacterial processes like DNA replication, makes them attractive candidates for further development.

However, it is crucial to acknowledge the preliminary nature of some of these findings. Future research should focus on:

  • Standardized Head-to-Head Comparisons: Conducting comprehensive studies that directly compare a wide range of pyrazolylquinoxalines against a panel of standard antibiotics using standardized methodologies.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds.

  • In Vivo Efficacy and Toxicity: Evaluating the performance and safety of these compounds in animal models of infection.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of pyrazolylquinoxalines to optimize their antimicrobial activity and pharmacokinetic properties.

The continued exploration of pyrazolylquinoxalines holds the potential to deliver a new class of much-needed antimicrobial agents to combat the growing threat of infectious diseases.

References

The Kinase Selectivity Profile of 2-(1H-pyrazol-4-yl)quinoxaline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinase selectivity of investigational compounds is paramount. This guide provides a comparative analysis of the cross-reactivity profile of a representative 2-(1H-pyrazol-4-yl)quinoxaline derivative against a panel of kinases, juxtaposed with an alternative kinase inhibitor to provide context for its selectivity.

The quinoxaline and pyrazole scaffolds are key pharmacophores in the development of kinase inhibitors.[1][2] Compounds integrating these moieties have the potential to exhibit potent and selective inhibition of specific kinases, which is a critical attribute for therapeutic candidates to minimize off-target effects. This guide summarizes publicly available data on the kinase inhibition profile of a representative compound, hereafter referred to as Quinoxaline-A , and compares it with a known JNK1 inhibitor, AX14373 .

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity (IC50) of Quinoxaline-A and AX14373 against a panel of selected kinases. Lower IC50 values indicate higher potency.

Kinase TargetQuinoxaline-A (IC50 in nM)AX14373 (IC50 in nM)
BTK 7.41 Not Available
JNK1 >10,00047
MAST3 >10,000>10,000
MAST4 >10,000>10,000
CLK1 Not AvailableNot Available
DYRK1A Not AvailableNot Available
CDK9 Not AvailableNot Available
Haspin Not AvailableNot Available

Data for Quinoxaline-A (a pyrrolo[1,2-a]quinoxalin-4(5H)-one derivative) is sourced from a study on non-covalent BTK inhibitors.[3] Data for AX14373 (an imidazo[1,2-a]quinoxalin-4-amine derivative) is from a hit-to-lead optimization study for JNK1 inhibitors.[4] "Not Available" indicates that data for that specific kinase was not provided in the cited sources.

The data illustrates that Quinoxaline-A is a potent inhibitor of Bruton's tyrosine kinase (BTK) with an IC50 of 7.41 nM.[3] A broader kinase selectivity profiling study demonstrated its high selectivity against a panel of 468 kinases.[3] In contrast, AX14373 is a highly specific inhibitor of JNK1 with an IC50 of 47 nM and shows minimal inhibition of other kinases like MAST3 and MAST4.[4]

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is a critical step in drug discovery.[5] A variety of assay platforms are available for this purpose, with radiometric and fluorescence-based assays being common methods.[6][7]

General In Vitro Kinase Assay Protocol (Radiometric)

This protocol outlines a common method for in vitro kinase profiling using a radiometric assay format, which measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.[5][7]

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the diluted test compound.

  • Initiation: Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP. The final ATP concentration is often close to the Km value for each specific kinase.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Termination and Capture: Stop the reaction and spot the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP is washed away.

  • Detection: Add a scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of incorporated radioactivity is proportional to the kinase activity. The percentage of inhibition is calculated relative to a DMSO vehicle control, and IC50 values are determined by fitting the data to a dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex biological processes and experimental procedures. The following diagrams were generated using Graphviz (DOT language).

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound Test Compound (Serial Dilutions) ReactionMix Reaction Mixture in 384-well Plate Compound->ReactionMix Kinase Kinase & Substrate Kinase->ReactionMix Incubation Incubation ReactionMix->Incubation Add [γ-³³P]ATP Termination Reaction Termination & Spotting Incubation->Termination Washing Washing Termination->Washing Measurement Radioactivity Measurement Washing->Measurement DataAnalysis Data Analysis (IC50 Determination) Measurement->DataAnalysis BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation QuinoxalineA Quinoxaline-A QuinoxalineA->BTK inhibits

References

The Structural Dance: Unraveling the Structure-Activity Relationship of 2-(1H-Pyrazol-4-yl)quinoxaline Analogs as Potent Biological Modulators

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical nuances of 2-(1H-pyrazol-4-yl)quinoxaline analogs reveals a fascinating interplay between structural modifications and biological activity. These compounds have emerged as a promising scaffold in drug discovery, with derivatives showing potent inhibitory effects against a range of biological targets, including various kinases and enzymes implicated in cancer and inflammatory diseases. This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by experimental data, to aid researchers and drug development professionals in the design of novel and more effective therapeutic agents.

The core structure, consisting of a quinoxaline ring linked to a pyrazole moiety at the 2-position, offers multiple points for chemical diversification. SAR studies have systematically explored the impact of substituents on both the quinoxaline and pyrazole rings, as well as the linker, revealing critical insights into the structural requirements for potent and selective biological activity.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs has been evaluated against several key targets. The following tables summarize the quantitative data from various studies, highlighting the impact of different structural modifications on their inhibitory potency.

Table 1: SAR of this compound Analogs as Kinase Inhibitors
CompoundR1 (Quinoxaline)R2 (Pyrazole)Kinase TargetIC50 (nM)Reference
1a HHASK130.17[1]
1b 6,7-dibromoHASK1>1000[1]
2a H1-isopropylJNK3630[2]
2b H1-methylJNK31450[2]
3a HHFLT350[3]
3b 7-NO2HFLT3>500[3]

Data presented are representative examples from cited literature and are intended for comparative purposes.

Key SAR Insights from Kinase Inhibition Studies:

  • Substitutions on the Quinoxaline Ring: The presence of bulky and electron-withdrawing groups, such as dibromo at the 6 and 7 positions of the quinoxaline ring, can be detrimental to activity, as seen in the case of ASK1 inhibition[1]. Conversely, specific substitutions might be beneficial for other targets, indicating the importance of target-specific optimization. The introduction of a nitro group at the 7-position of the quinoxaline nucleus was found to decrease anticancer activity[4].

  • Substitutions on the Pyrazole Ring: N-alkylation of the pyrazole ring appears to influence potency. For JNK3 inhibitors, an N-H pyrazole was more potent than its N-methyl or N-isopropyl counterparts, suggesting that the hydrogen bond donating capability of the pyrazole NH is crucial for interaction with the kinase hinge region[2].

  • General Trends: The unsubstituted this compound scaffold serves as a potent starting point for many kinase inhibitors. Modifications are often tailored to exploit specific features of the target kinase's active site.

Table 2: SAR of this compound Analogs as Anticancer and Anti-inflammatory Agents

| Compound | R (Quinoxaline) | X (Linker/Modification) | Biological Activity | Assay | IC50 (µM) | Reference | |---|---|---|---|---|---| | 4a | H | Carbonyl-pyrazole | Anticancer (HePG-2) | MTT Assay | 2.5 |[5] | | 4b | 4-methyl-3-oxo | Carbonyl-pyrazole | Anticancer (HePG-2) | MTT Assay | 1.8 |[5] | | 5a | H | Hydrazone | Anti-inflammatory | BSA Denaturation | 15.2 |[6] | | 5b | 6-methoxy | Hydrazone | Anti-inflammatory | BSA Denaturation | 8.9 |[7] |

Data presented are representative examples from cited literature and are intended for comparative purposes.

Key SAR Insights from Anticancer and Anti-inflammatory Studies:

  • Quinoxaline Core Modifications: The introduction of a methyl group and an oxo group at the 4 and 3 positions of the quinoxaline ring, respectively, enhanced the anticancer activity against the HePG-2 cell line[5]. For anti-inflammatory activity, a methoxy group at the 6-position of the quinoxaline ring improved the inhibitory effect in a bovine serum albumin denaturation assay[7].

  • Linker and Pyrazole Modifications: The nature of the linkage between the quinoxaline and other moieties is critical. The conversion of a carbohydrazide to an N-pyrazolo derivative has been a common strategy in the synthesis of these analogs[5][8]. The specific substituents on the pyrazole ring, when formed through cyclization with different reagents, also play a role in modulating the biological activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for key assays cited in the SAR studies of this compound analogs.

Kinase Inhibition Assay (General Protocol)

Kinase inhibition assays are typically performed using either biochemical or cell-based formats.

  • Biochemical Assay:

    • Recombinant kinase enzyme is incubated with the test compound at various concentrations in a buffer solution containing ATP and a specific substrate (e.g., a peptide or protein).

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence, or luminescence-based detection systems. .

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

  • Cell-Based Assay:

    • A cell line that expresses the target kinase is used.

    • Cells are treated with the test compound at various concentrations for a specific duration.

    • Cells are then lysed, and the phosphorylation status of a downstream substrate of the target kinase is measured using techniques like Western blotting or ELISA with phospho-specific antibodies.

    • IC50 values are determined by analyzing the dose-dependent decrease in substrate phosphorylation.

Cell Viability/Anticancer Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

  • Cell Seeding: Cancer cells (e.g., HePG-2) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for a few hours (e.g., 2-4 hours) at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

In Vitro Anti-inflammatory Assay (Bovine Serum Albumin Denaturation Assay)

This assay assesses the ability of a compound to inhibit the heat-induced denaturation of a protein, which is a hallmark of inflammation.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound at various concentrations, bovine serum albumin (BSA) solution (e.g., 1% w/v), and a buffer (e.g., phosphate-buffered saline, pH 6.4).

  • Incubation: The reaction mixtures are incubated at 37°C for 20 minutes.

  • Heat-Induced Denaturation: The temperature is then increased to induce denaturation (e.g., 51°C for 20 minutes).

  • Cooling and Measurement: The mixtures are cooled to room temperature, and the turbidity is measured spectrophotometrically at a specific wavelength (e.g., 660 nm).

  • Calculation: The percentage of inhibition of protein denaturation is calculated, and the IC50 value is determined. A known anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.

Visualizing Structure-Activity Relationships and Pathways

Graphical representations are invaluable tools for understanding complex biological and chemical relationships. The following diagrams, generated using Graphviz, illustrate key SAR principles and a representative signaling pathway where these compounds might exert their effects.

SAR_Kinase_Inhibitors cluster_scaffold Core Scaffold: this compound cluster_quinoxaline_mods Quinoxaline Ring Modifications cluster_pyrazole_mods Pyrazole Ring Modifications Scaffold Quinoxaline-Pyrazole Core Unsubstituted Unsubstituted (R1=H) Potent Activity Scaffold->Unsubstituted Baseline NH N-H (R2=H) Favorable (H-bond donor) Scaffold->NH Baseline Bulky_EWGs Bulky EWGs (e.g., di-Br) Decreased Activity (ASK1) Unsubstituted->Bulky_EWGs Addition of substituents NO2 NO2 Group Decreased Activity (FLT3) Unsubstituted->NO2 Addition of substituents N_Alkyl N-Alkyl (e.g., Me, iPr) Decreased Activity (JNK3) NH->N_Alkyl Alkylation

Caption: SAR summary for kinase inhibitory activity.

Experimental_Workflow_MTT Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Treat_Compound Treat with This compound analogs Seed_Cells->Treat_Compound Incubate Incubate for 48-72h Treat_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan with DMSO Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for MTT cell viability assay.

ASK1_Signaling_Pathway Stress_Signal Stress Signals (e.g., ROS, ER Stress) ASK1 ASK1 Stress_Signal->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK Inflammation Inflammation p38->Inflammation Apoptosis Apoptosis JNK->Apoptosis Inhibitor This compound Analog (e.g., 1a) Inhibitor->ASK1

Caption: Inhibition of the ASK1 signaling pathway.

References

Unveiling the Double-Edged Sword: Pyrazolylquinoxaline Derivatives Show Selective Cytotoxicity Towards Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A growing body of research highlights the potential of pyrazolylquinoxaline derivatives as a promising class of anticancer agents, demonstrating a sought-after characteristic in oncology: selective cytotoxicity. These compounds have shown a greater ability to kill cancer cells while leaving normal, healthy cells relatively unharmed. This guide provides a comparative analysis of the cytotoxic effects of various pyrazolylquinoxaline derivatives on cancer versus normal cell lines, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Cytotoxicity: A Quantitative Look

The effectiveness of a potential anticancer drug is often measured by its IC50 value, which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a more potent compound. For a successful anticancer agent, a significantly lower IC50 value in cancer cell lines compared to normal cell lines is highly desirable, as it indicates a wider therapeutic window and potentially fewer side effects.

Several studies have evaluated the cytotoxic effects of novel pyrazolylquinoxaline and related pyrazoline derivatives against a panel of human cancer and normal cell lines. The data consistently shows a favorable selectivity index for many of these compounds. The selectivity index (SI) is calculated as the ratio of the IC50 for a normal cell line to the IC50 for a cancer cell line (SI = IC50 normal cell / IC50 cancer cell). A higher SI value indicates greater selectivity for cancer cells.

Below are tables summarizing the IC50 values of representative pyrazoline and pyrazolyl-chalcone derivatives from various studies, illustrating their selective cytotoxicity.

Table 1: Cytotoxicity (IC50, µM) of Pyrazoline Derivative 11 against Cancer and Normal Cell Lines [1]

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
11Jurkat (Leukemic T-cell)-PBMC (Peripheral Blood Mononuclear Cells)-Clearly Seen
11AsPC-1 (Pancreatic Adenocarcinoma)16.8---
11U251 (Glioblastoma)11.9---

Note: While a specific IC50 value for the normal cell line was not provided in the abstract, the study explicitly states that tumor selectivity was "clearly seen" for compound 11.

Table 2: Cytotoxicity (IC50, µM) of Pyrazoline Derivative b17 against Cancer and Normal Cell Lines [2]

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
b17HepG-2 (Hepatocellular Carcinoma)3.57Primary Hepatocytes33.479.38

Table 3: Cytotoxicity (IC50, µM) of Diphenyl Pyrazole–Chalcone Derivatives against Cancer and Normal Cell Lines [3]

CompoundCancer Cell LineIC50 (µM)Normal Cell LineCytotoxicity
6bHNO-97 (Oral Cancer)10.5HSF (Human Skin Fibroblast)Nontoxic
6dHNO-97 (Oral Cancer)10.0HSF (Human Skin Fibroblast)Nontoxic

These findings underscore the potential of pyrazolyl-based scaffolds in developing targeted cancer therapies. The selective action of these compounds is a critical step towards more effective and less toxic cancer treatments.

Unraveling the Mechanism: Signaling Pathways in the Crosshairs

The selective cytotoxicity of pyrazolylquinoxaline derivatives is believed to stem from their ability to interfere with specific signaling pathways that are often dysregulated in cancer cells. While research into the precise mechanisms of pyrazolylquinoxalines is ongoing, studies on related pyrazole and quinoxaline compounds suggest that they may target key pathways involved in cell proliferation, survival, and apoptosis (programmed cell death).

One of the primary pathways implicated is the PI3K/Akt/mTOR pathway . This pathway is a central regulator of cell growth and survival and is hyperactivated in many types of cancer. Inhibition of this pathway can lead to the suppression of tumor growth and the induction of apoptosis.

Another potential target is the MAPK/ERK pathway , which plays a crucial role in transmitting signals from the cell surface to the nucleus to control gene expression and cell cycle progression. Dysregulation of this pathway is a common feature of cancer.

The diagram below illustrates a simplified overview of how pyrazolylquinoxaline derivatives might exert their anticancer effects by targeting these critical signaling pathways.

G Potential Signaling Pathways Targeted by Pyrazolylquinoxaline Derivatives P_Quinoxaline Pyrazolylquinoxaline Derivatives PI3K PI3K P_Quinoxaline->PI3K Inhibits ERK ERK P_Quinoxaline->ERK Inhibits Apoptosis Apoptosis P_Quinoxaline->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation G Experimental Workflow for Assessing Cytotoxicity start Start cell_culture Cell Seeding (Cancer & Normal Lines) start->cell_culture compound_treatment Treatment with Pyrazolylquinoxaline Derivatives cell_culture->compound_treatment incubation Incubation (e.g., 24, 48, 72h) compound_treatment->incubation mtt_assay MTT Assay (Cell Viability) incubation->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) incubation->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Propidium Iodide Staining) incubation->cell_cycle_analysis data_analysis Data Analysis (IC50, Selectivity Index) mtt_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis end End data_analysis->end

References

Unveiling the Anticancer Potential of Pyrazolines: A Comparative Guide to Pharmacophore Model Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrazoline-based pharmacophore models in the quest for novel anticancer agents. We delve into the experimental data validating these models, offering a comprehensive overview of their performance and the methodologies employed.

Pyrazoline scaffolds have emerged as a promising class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent anticancer effects. The development of pharmacophore models for pyrazoline derivatives has been instrumental in guiding the synthesis of novel compounds with enhanced efficacy and selectivity. This guide offers a comparative analysis of various pyrazoline pharmacophore models, supported by in vitro and in silico data, to aid in the rational design of next-generation anticancer drugs.

Comparative Anticancer Activity of Pyrazoline Derivatives

The cytotoxic potential of various pyrazoline derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. These values highlight the diverse activity of pyrazolines, with some exhibiting greater efficacy than established chemotherapy drugs in preclinical studies.[1]

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Series A
Pyrazoline 1T47D (Breast)>100Doxorubicin-[2]
Pyrazoline 2T47D (Breast)>100Doxorubicin-[2]
Pyrazoline 3T47D (Breast)>100Doxorubicin-[2]
Pyrazoline 4T47D (Breast)>100Doxorubicin-[2]
Pyrazoline 5T47D (Breast)>100Doxorubicin-[2]
Pyrazoline 1WiDr (Colon)13.98Doxorubicin-[2]
Pyrazoline 2WiDr (Colon)12.81Doxorubicin-[2]
Pyrazoline 3WiDr (Colon)10.98Doxorubicin-[2]
Pyrazoline 4WiDr (Colon)11.21Doxorubicin-[2]
Pyrazoline 5WiDr (Colon)20.34Doxorubicin-[2]
Series B
Compound b17HepG-2 (Liver)3.57Cisplatin8.45[3]
Series C
Thiazolyl-pyrazoline 6aMCF-7 (Breast)4.08Lapatinib5.88[4]
Thiazolyl-pyrazoline 6bMCF-7 (Breast)5.64Lapatinib5.88[4]
Thiazolyl-pyrazoline 10aMCF-7 (Breast)3.37Lapatinib5.88[4]
Thiazolyl-pyrazoline 10bMCF-7 (Breast)3.54Lapatinib5.88[4]
Series D
N-formyl pyrazoline 3bA549 (Lung)12.47--[5]
N-formyl pyrazoline 3dA549 (Lung)14.46--[5]
N-formyl pyrazoline 3bHT1080 (Fibrosarcoma)11.40--[5]
N-formyl pyrazoline 3dHT1080 (Fibrosarcoma)23.74--[5]

In Silico Validation: Docking and Simulation Studies

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding affinity and stability of pyrazoline derivatives with their protein targets. These studies provide insights into the molecular interactions driving the anticancer activity.

Compound IDProtein TargetBinding Affinity (kcal/mol)Key InteractionsReference
Pyrazoline DProtein Kinase C (PKC)-9.532-[6]
Pyrazoline DToll-like Receptor 7 (TLR7)-5.964-[6]
Pyrazoline DErbB/HER2-8.416-[6]
Pyrazolines 1-5Epidermal Growth Factor Receptor (EGFR)-7.6 to -8.8-[2]
Thienyl PyrazolinesEpidermal Growth Factor Receptor (EGFR)-7.8 to -8.7-[2]
Thienyl PyrazolinesCyclooxygenase-2 (COX-2)-6.4 to -8.4-[2]
Pyrazoline 2Epidermal Growth Factor Receptor (EGFR)-8.8-[7]

Experimental Protocols: A Closer Look at the Methodologies

The validation of pyrazoline pharmacophore models relies on a combination of in silico and in vitro experimental techniques. Here are the detailed methodologies for some of the key experiments cited in the literature.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazoline derivatives and a positive control (e.g., doxorubicin or cisplatin) for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability versus the compound concentration.

Molecular Docking

Molecular docking simulations are performed to predict the preferred orientation of a ligand when bound to a receptor and to estimate the binding affinity.

  • Protein and Ligand Preparation: The 3D structures of the target protein (e.g., EGFR, HER2) and the pyrazoline derivatives are prepared. This involves adding hydrogen atoms, assigning charges, and minimizing the energy of the structures.

  • Binding Site Definition: The active site of the protein is defined based on the co-crystallized ligand or through computational prediction methods.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to dock the pyrazoline derivatives into the defined binding site of the protein. The program generates multiple binding poses and scores them based on a scoring function that estimates the binding affinity.[8]

  • Analysis of Results: The docking results are analyzed to identify the best binding pose and to visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

  • Dataset Preparation: A dataset of pyrazoline derivatives with their corresponding anticancer activities (e.g., IC50 values) is compiled.

  • Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, and hydrophobic properties), are calculated for each compound.

  • Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to develop a QSAR model that correlates the molecular descriptors with the biological activity.

  • Model Validation: The predictive ability of the QSAR model is validated using internal and external validation techniques. Statistical parameters such as the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and predicted R² are used to assess the model's quality.[9][10]

Visualizing the Pathways and Processes

To better understand the mechanisms of action and the experimental workflows, the following diagrams illustrate key signaling pathways and the logical flow of pharmacophore model validation.

G cluster_0 Pharmacophore Model Validation Workflow A Dataset of Pyrazoline Derivatives (Structures and IC50 values) B Pharmacophore Model Generation A->B C 3D-QSAR Model Development B->C D Model Validation (Internal & External) C->D E Virtual Screening of New Compounds D->E F Synthesis of Hit Compounds E->F G In Vitro Biological Evaluation (e.g., MTT Assay) F->G G->A Feedback H Lead Optimization G->H

Caption: Workflow for pyrazoline pharmacophore model validation.

G cluster_1 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) e.g., EGFR, HER2 PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Pyrazolines Pyrazoline Derivatives Pyrazolines->PI3K inhibit Pyrazolines->Akt inhibit Pyrazolines->mTOR inhibit

The convergence of in silico modeling and in vitro validation provides a robust framework for the discovery and development of novel pyrazoline-based anticancer agents. The data and methodologies presented in this guide underscore the potential of this compound class and offer valuable insights for researchers dedicated to advancing cancer therapeutics.

References

A Comparative Guide to the In Silico ADME and Toxicity Profiles of Novel Pyrazolylquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of three novel pyrazolylquinoxaline derivatives against a well-established quinolone antibiotic, Ciprofloxacin. The data presented herein is generated using widely accepted in silico predictive models, offering a preliminary risk-benefit assessment crucial in the early stages of drug discovery. All quantitative data is summarized in comparative tables, and detailed methodologies for the in silico experiments are provided.

Compound Structures

For this comparative study, three hypothetical novel pyrazolylquinoxaline derivatives with varying substitutions have been designed to explore the impact of structural modifications on their ADMET profiles. Ciprofloxacin is included as a reference compound.

Compound IDStructure
Pq-1 Pyrazolylquinoxaline Core
Pq-2 Pyrazolylquinoxaline with Electron-Withdrawing Group
Pq-3 Pyrazolylquinoxaline with Electron-Donating Group
Ciprofloxacin Quinolone Antibiotic (Alternative)

Comparative ADME Profiles

The following tables summarize the predicted ADME properties of the novel pyrazolylquinoxaline derivatives and Ciprofloxacin. These parameters are critical for evaluating the potential bioavailability and distribution of a drug candidate.

Physicochemical Properties and Lipinski's Rule of Five

Lipinski's rule of five helps to evaluate the druglikeness of a chemical compound with a certain pharmacological or biological activity that would make it a likely orally active drug in humans.[1][2]

ParameterPq-1Pq-2Pq-3CiprofloxacinOptimal Range
Molecular Weight ( g/mol ) 224.23269.23254.26331.34< 500
LogP (Consensus) 2.152.502.300.28< 5
Hydrogen Bond Donors 1122≤ 5
Hydrogen Bond Acceptors 3546≤ 10
Lipinski Violations 0000≤ 1
Absorption and Distribution

These parameters predict the ability of a compound to be absorbed into the bloodstream and distribute to its site of action.

ParameterPq-1Pq-2Pq-3CiprofloxacinInterpretation
Gastrointestinal (GI) Absorption HighHighHighHighLikelihood of absorption from the gut.
Blood-Brain Barrier (BBB) Permeant YesYesNoNoAbility to cross the BBB and enter the central nervous system.[3][4]
P-glycoprotein (P-gp) Substrate NoNoYesNoP-gp is an efflux pump that can limit drug absorption and distribution.
Metabolism

Cytochrome P450 (CYP) enzymes are major players in drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions.[5][6]

ParameterPq-1Pq-2Pq-3CiprofloxacinInterpretation
CYP1A2 Inhibitor NoYesNoYesPotential for interaction with drugs metabolized by CYP1A2.
CYP2C9 Inhibitor YesYesYesNoPotential for interaction with drugs metabolized by CYP2C9.
CYP2C19 Inhibitor NoNoYesYesPotential for interaction with drugs metabolized by CYP2C19.
CYP2D6 Inhibitor NoNoNoNoLow potential for interaction with drugs metabolized by CYP2D6.
CYP3A4 Inhibitor YesYesYesNoPotential for interaction with drugs metabolized by CYP3A4.

Comparative Toxicity Profiles

This section outlines the predicted toxicity profiles of the compounds, which is essential for early identification of potential safety liabilities.

General Toxicity
ParameterPq-1Pq-2Pq-3CiprofloxacinInterpretation
Hepatotoxicity InactiveActiveInactiveActivePotential to cause drug-induced liver injury.
hERG Inhibition Non-inhibitorInhibitorNon-inhibitorNon-inhibitorPotential to cause cardiac arrhythmia.[7][8][9]
LD50 (rat, acute oral, mg/kg) 2100150025002000Predicted lethal dose in 50% of subjects.
Toxicity Class (Oral) 4454GHS classification (1=most toxic, 6=least toxic).
Genotoxicity

Genotoxicity assessment is crucial for predicting the potential of a compound to cause genetic mutations, which can lead to cancer.[10][11]

ParameterPq-1Pq-2Pq-3CiprofloxacinInterpretation
AMES Mutagenicity NegativePositiveNegativeNegativePotential to induce mutations in bacteria.
Carcinogenicity NegativePositiveNegativeNegativePotential to cause cancer.

Experimental Protocols

The in silico ADMET predictions for the novel pyrazolylquinoxaline derivatives and Ciprofloxacin were generated using the following publicly accessible web-based platforms:

  • SwissADME: (--INVALID-LINK--) for physicochemical properties, Lipinski's rule, pharmacokinetic properties (GI absorption, BBB permeability, P-gp substrate), and CYP450 inhibition.

  • admetSAR 2.0: (--INVALID-LINK--) for additional ADME and toxicity predictions, including hERG inhibition and carcinogenicity.

  • ProTox-II: (--INVALID-LINK--) for the prediction of oral toxicity (LD50 and toxicity class) and hepatotoxicity.[12][13][14]

Methodology:

  • The chemical structures of the four compounds were converted to their corresponding SMILES (Simplified Molecular Input Line Entry System) strings.

  • The SMILES string for each compound was individually submitted to the input fields of the SwissADME, admetSAR, and ProTox-II web servers.

  • The default prediction models and settings on each server were utilized to generate the ADMET profiles.

  • The output data for each parameter was collected and compiled into the comparative tables presented in this guide. For categorical predictions (e.g., High/Low, Yes/No, Active/Inactive), the direct output from the respective servers was used. For quantitative data (e.g., Molecular Weight, LogP, LD50), the numerical values provided by the servers were recorded.

Visualized Workflow and Signaling Pathway

The following diagrams illustrate the logical workflow of the in silico ADMET prediction process and a generalized signaling pathway that could be modulated by such compounds.

ADMET_Prediction_Workflow cluster_input Input cluster_prediction In Silico Prediction Tools cluster_output Predicted Properties Compound_Structure Compound Structure (SMILES) SwissADME SwissADME Compound_Structure->SwissADME admetSAR admetSAR Compound_Structure->admetSAR ProToxII ProToxII Compound_Structure->ProToxII ADME_Profile ADME Profile (Absorption, Distribution, Metabolism) SwissADME->ADME_Profile admetSAR->ADME_Profile Toxicity_Profile Toxicity Profile (Hepatotoxicity, hERG, Genotoxicity) admetSAR->Toxicity_Profile ProToxII->Toxicity_Profile Data_Analysis Data Analysis and Comparison Guide ADME_Profile->Data_Analysis Comparative Analysis Toxicity_Profile->Data_Analysis Comparative Analysis

Caption: Workflow for in silico ADMET prediction.

Signaling_Pathway Receptor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Pyrazolylquinoxaline Pyrazolylquinoxaline Derivative Pyrazolylquinoxaline->Receptor Inhibition/Activation Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Kinase_Cascade->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Apoptosis, Inflammation) Transcription_Factors->Cellular_Response

Caption: Potential signaling pathway modulation.

References

Safety Operating Guide

Proper Disposal of 2-(1H-pyrazol-4-yl)quinoxaline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-(1H-pyrazol-4-yl)quinoxaline should be treated as a hazardous chemical waste. The disposal of this compound must be handled by a licensed professional waste disposal company.[1] High-temperature incineration is a frequently recommended method for the disposal of analogous compounds.[1][2] Under no circumstances should this chemical be disposed of in standard laboratory drains or released into the environment.[2]

I. Hazard Assessment and Safety Precautions

Given the compound's structure, which includes pyrazole and quinoxaline moieties, it should be handled as a potentially hazardous substance.[3] Pyrazole derivatives are noted for their diverse pharmacological activities, and their contamination of water sources is an environmental concern.[3] Quinoxaline derivatives are also biologically active. Therefore, treating this compound with a high degree of caution is imperative.

Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[2]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[1]

  • Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are required.[2]

All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

II. Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to entrust it to a licensed and approved hazardous waste disposal facility.[2] The following steps outline the procedure for waste collection and storage pending professional disposal.

Step 1: Waste Segregation Proper segregation is a critical first step to prevent unintended chemical reactions and ensure compliant disposal.[4]

  • Solid Waste:

    • Collect any unused or contaminated solid this compound in a dedicated, chemically compatible waste container that can be securely sealed.[1]

    • Any materials significantly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[1]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, clearly labeled, and sealable container designated for liquid chemical waste.[4]

    • Do not mix this waste with other waste streams unless compatibility has been confirmed by your institution's safety guidelines.[2]

Step 2: Container Labeling Proper labeling is essential for safety and regulatory compliance.

  • All waste containers must be clearly and securely labeled.[2]

  • The label must include:

    • The words "Hazardous Waste".[2]

    • The full chemical name: "this compound".[2]

    • An accurate list of all container contents, including solvents and their approximate concentrations.[3]

Step 3: Storage Pending Disposal Proper storage of hazardous waste is crucial to maintain a safe laboratory environment.

  • Store the sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[2]

  • Ensure the containers are kept closed and are not leaking.[2]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

Step 4: Arranging for Professional Disposal The final disposal must be handled by qualified professionals.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2]

  • Provide them with accurate and detailed information regarding the composition of the waste.[4]

  • Follow all institutional guidelines and procedures for waste manifests and pickup.[2]

Logical Workflow for Disposal

Below is a diagram illustrating the key stages of the disposal process for this compound.

cluster_0 Preparation cluster_1 Waste Collection & Segregation cluster_2 Packaging & Storage cluster_3 Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) SolidWaste Collect Solid Waste & Contaminated Materials PPE->SolidWaste LiquidWaste Collect Liquid Waste (Solutions) PPE->LiquidWaste Ventilation Work in a Ventilated Area (Fume Hood) Ventilation->SolidWaste Ventilation->LiquidWaste Label Label Container: 'Hazardous Waste' & Full Chemical Name SolidWaste->Label LiquidWaste->Label Store Store in Designated Hazardous Waste Area Label->Store EHS Contact Institutional EHS for Pickup Store->EHS Disposal Professional Disposal (e.g., Incineration) EHS->Disposal

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: Essential Personal Protective Equipment (PPE) for Handling 2-(1H-pyrazol-4-yl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling 2-(1H-pyrazol-4-yl)quinoxaline. Adherence to these protocols is mandatory to ensure personal safety and proper disposal of hazardous materials.

I. Required Personal Protective Equipment (PPE)

All personnel must use the following PPE when handling this compound. This equipment is designed to minimize exposure through inhalation, dermal contact, and eye contact.

PPE ComponentSpecificationsRationale
Hand Protection Nitrile or neoprene gloves, powder-free. For tasks with a higher risk of splash or for handling larger quantities, consider double-gloving.[3]Prevents skin contact. Quinoxaline and pyrazole derivatives can cause skin irritation.[4]
Eye and Face Protection Chemical splash goggles are mandatory.[5] For operations outside a fume hood that could result in splashes or sprays, a face shield must be worn in addition to goggles.[5][6]Protects against accidental splashes that can cause serious eye damage.
Body Protection A flame-resistant lab coat is required. Ensure the lab coat is fully buttoned and covers clothing.[5] For larger scale operations or when there is a significant risk of contamination, disposable coveralls ("bunny suits") should be considered.[7]Protects skin and personal clothing from contamination.[1]
Respiratory Protection All handling of solid this compound or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][8] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[7]Prevents respiratory irritation and potential systemic toxicity from inhalation.[2][9]
Foot Protection Closed-toe shoes are mandatory in the laboratory at all times.[1][5]Protects feet from spills and falling objects.

II. Operational Plan for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_post Post-Handling prep1 Verify fume hood certification prep2 Gather all necessary chemicals and equipment prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Weigh and transfer solid compound in fume hood prep3->handle1 handle2 Prepare solutions in fume hood handle1->handle2 handle3 Perform experiment within the fume hood handle2->handle3 clean1 Quench any reactive materials handle3->clean1 clean2 Segregate waste into appropriate containers clean1->clean2 clean3 Decontaminate work surfaces clean2->clean3 post1 Doff PPE in the correct order clean3->post1 post2 Wash hands thoroughly post1->post2

Fig. 1: General workflow for handling this compound.

III. Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. Under no circumstances should this chemical be released into the environment or disposed of in standard laboratory drains.[1]

Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including contaminated consumables like weigh boats and pipette tips, in a dedicated, clearly labeled, and sealed hazardous waste container.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container.[1] Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste container.

Labeling:

All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[1]

Storage and Disposal:

Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[1] The primary directive for the disposal of this compound is to entrust it to a licensed and approved hazardous waste disposal facility, likely through high-temperature incineration.[1]

IV. Personal Protective Equipment (PPE) Donning and Doffing Procedure

The following diagram illustrates the correct sequence for putting on (donning) and taking off (doffing) PPE to prevent cross-contamination.

cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Lab Coat don2 2. Respirator (if required) don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves (over cuffs of lab coat) don3->don4 doff1 1. Gloves doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator (if worn) doff3->doff4

Fig. 2: PPE Donning and Doffing Sequence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.